molecular formula C14H15P B1586906 Di(o-tolyl)phosphine CAS No. 29949-64-2

Di(o-tolyl)phosphine

Cat. No.: B1586906
CAS No.: 29949-64-2
M. Wt: 214.24 g/mol
InChI Key: QHRVFPPZMPHYHA-UHFFFAOYSA-N
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Description

Di(o-tolyl)phosphine is a useful research compound. Its molecular formula is C14H15P and its molecular weight is 214.24 g/mol. The purity is usually 95%.
The exact mass of the compound Di(o-tolyl)phosphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Di(o-tolyl)phosphine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di(o-tolyl)phosphine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(2-methylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15P/c1-11-7-3-5-9-13(11)15-14-10-6-4-8-12(14)2/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRVFPPZMPHYHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1PC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404638
Record name Di(o-tolyl)phosphine
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Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29949-64-2
Record name Di(o-tolyl)phosphine
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Record name Di-o-tolylphosphine
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Foundational & Exploratory

Introduction: The Strategic Role of Sterically Demanding Phosphines in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Di(o-tolyl)phosphine: A Keystone Ligand in Modern Catalysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of transition-metal catalysis, the rational design of ligands is paramount to achieving high efficiency, selectivity, and broad substrate scope. Among the vast arsenal of ligands, phosphines have established themselves as a cornerstone, offering a remarkable ability to tune the electronic and steric properties of a metal center.[1] Di(o-tolyl)phosphine (CAS 29949-64-2), a secondary phosphine ligand, exemplifies the strategic implementation of steric hindrance to influence catalytic outcomes. The presence of two ortho-methylphenyl (o-tolyl) groups creates a sterically congested environment around the phosphorus atom, which in turn dictates the coordination geometry, stability, and reactivity of its metal complexes.

This guide provides a comprehensive technical overview of Di(o-tolyl)phosphine, moving from its fundamental physicochemical properties and synthesis to its mechanistic role and practical applications in cross-coupling reactions—a class of transformations vital to modern organic synthesis and pharmaceutical development.[2]

Physicochemical Properties and Structural Attributes

Understanding the inherent properties of Di(o-tolyl)phosphine is the foundation for its effective application. These characteristics influence its handling, stability, and interaction with metal catalysts.

Core Identification and Properties

Di(o-tolyl)phosphine, also known as Bis(2-methylphenyl)phosphine, is a solid at room temperature with a relatively low melting point.[3] Its key physical and chemical identifiers are summarized below.

PropertyValueReference
CAS Number 29949-64-2[3][4]
Molecular Formula C₁₄H₁₅P[4]
Molecular Weight 214.24 g/mol [4]
Appearance Solid
Melting Point 42-46 °C[5]
Flash Point > 110 °C (closed cup)
Synonyms Bis(2-methylphenyl)phosphine[3]
Structural Rationale: The Importance of the ortho-Tolyl Group

The defining feature of this ligand is the ortho-methyl substitution on the phenyl rings. This has profound stereoelectronic consequences:

  • Steric Bulk: The methyl groups significantly increase the steric footprint of the ligand. This bulk is often quantified by the ligand's cone angle. While the exact cone angle for the secondary Di(o-tolyl)phosphine is not widely reported, the related tertiary ligand, Tri(o-tolyl)phosphine, possesses a very large cone angle of 194°.[6] This steric hindrance is critical for promoting reductive elimination from the metal center, a key step in many catalytic cycles.[7] It also tends to stabilize lower coordination numbers, which can open up vacant sites for substrate binding.[2]

  • Electronic Effects: The methyl groups are weakly electron-donating, which increases the electron density on the phosphorus atom. This enhances the ligand's σ-donating ability, which can influence the rate of oxidative addition, another crucial step in catalysis.[2][7]

The interplay between these steric and electronic factors is what allows Di(o-tolyl)phosphine to be an effective ligand in a wide array of challenging cross-coupling reactions.

Synthesis of Di(o-tolyl)phosphine

The synthesis of phosphine ligands is a well-established field, typically involving the formation of phosphorus-carbon bonds.[8] A common and logical route to Di(o-tolyl)phosphine proceeds through the reduction of its corresponding phosphine chloride precursor, Di(o-tolyl)chlorophosphine.

Conceptual Synthesis Workflow

The overall process involves two main stages: the formation of the P-Cl precursor from a Grignard reagent and phosphorus trichloride, followed by reduction to the secondary phosphine.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reduction A o-Bromotoluene C o-Tolylmagnesium bromide (Grignard Reagent) A->C + Mg in THF B Magnesium (Mg) E Di(o-tolyl)chlorophosphine C->E + PCl₃ D Phosphorus Trichloride (PCl₃) F Di(o-tolyl)chlorophosphine E->F H Di(o-tolyl)phosphine (Final Product) F->H Reduction G Reducing Agent (e.g., LiAlH₄) G cluster_legend Ligand Influence (L = Di(o-tolyl)phosphine) A Pd(0)L₂ (Active Catalyst) B Oxidative Addition Complex A->B + R¹-X (Oxidative Addition) L2 Electron-donating 'L' can facilitate this step. C Transmetalation Complex B->C + R²-M (Transmetalation) D Reductive Elimination Complex C->D Isomerization D->A - R¹-R² (Reductive Elimination) L1 Bulky 'L' accelerates this rate-limiting step.

Caption: The role of bulky phosphine ligands in a catalytic cycle.

  • Oxidative Addition (R-X + Pd(0)L₂ → R-Pd(II)(X)L₂): The electron-donating nature of the tolyl groups enriches the palladium center, making it more nucleophilic and potentially accelerating its addition to the organohalide.

  • Reductive Elimination (R¹-Pd(II)(R²)L₂ → R¹-R² + Pd(0)L₂): This is often the rate-determining step. The significant steric clash between the two o-tolyl groups on each ligand forces them to occupy a large volume around the metal. This steric pressure favors the formation of the product (R¹-R²) and the regeneration of the lower-coordinate, less-crowded Pd(0) catalyst, thereby accelerating the overall turnover rate. [7]

Relevance in Drug Discovery and Development

The cross-coupling reactions enabled by ligands like Di(o-tolyl)phosphine are not merely academic exercises; they are workhorse transformations in the synthesis of active pharmaceutical ingredients (APIs). The construction of carbon-carbon and carbon-heteroatom bonds is fundamental to assembling the complex molecular architectures found in modern therapeutics.

For instance, the Buchwald-Hartwig amination is widely used to install amine functionalities, which are prevalent in drug molecules for modulating solubility and binding to biological targets. [9]Similarly, the Suzuki coupling is a robust method for creating biaryl structures, a common motif in many drugs. The ability to fine-tune these reactions with specific ligands allows medicinal chemists to synthesize libraries of compounds efficiently for structure-activity relationship (SAR) studies, ultimately accelerating the drug discovery pipeline.

Safety and Handling

As a reactive chemical, proper handling of Di(o-tolyl)phosphine is essential.

  • Hazards: The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. [5]* Handling Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. [10]* Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry place. Phosphines are susceptible to oxidation to the corresponding phosphine oxide, so minimizing exposure to air is critical for maintaining purity. [6]

Conclusion

Di(o-tolyl)phosphine is a powerful tool in the arsenal of the modern synthetic chemist. Its value lies not in its complexity, but in the rational design of its structure. The deliberate placement of methyl groups in the ortho positions imparts specific and advantageous steric and electronic properties that translate directly into enhanced catalytic performance. For researchers in academia and industry, particularly those engaged in the synthesis of complex molecules for pharmaceutical applications, a thorough understanding of how to leverage ligands like Di(o-tolyl)phosphine is essential for developing efficient, selective, and robust synthetic methodologies.

References

  • MySkinRecipes. diphenyl(p-tolyl)phosphine oxide.
  • Ereztech. Di(o-tolyl)chlorophosphine | Chlorodi(o-tolyl)phosphine | C14H14ClP.
  • Strem. Di-o-tolylphosphine, min. 97%.
  • Chemical e-data Search. CAS 29949-64-2 Di(o-tolyl)phosphine 29949642.
  • Sigma-Aldrich. Di(o-tolyl)phosphine 97 29949-64-2.
  • Wikipedia. Tris(o-tolyl)phosphine. Available at: [Link]

  • Alfa Chemistry. Phosphine Ligands - Catalysts.
  • NIH National Center for Biotechnology Information. Synthesis and applications of high-performance P-chiral phosphine ligands.
  • NINGBO INNO PHARMCHEM CO.,LTD. Phosphine Ligands in Catalysis: Exploring the Utility of Tri(o-tolyl)phosphine.
  • PubChem. Di(p-tolyl)phosphine Oxide | C14H14OP+ | CID 13357841.
  • DSpace@MIT. development and application of palladium-catalyzed - carbon-nitrogen bond forming reactions.
  • ACS Central Science. Phosphorus-Based Catalysis.
  • PubChem. Tri-o-tolylphosphine | C21H21P | CID 80271. Available at: [Link]

  • ChemScene. 2409-61-2 | Di-p-tolylphosphine oxide.
  • ChemRxiv. Dialkylphosphine Oxides: Synthetic Challenges and Medicinal Chemistry Application.
  • Fisher Scientific. SAFETY DATA SHEET.
  • ChemicalBook. Tri(o-tolyl)phosphine(6163-58-2) 1H NMR spectrum.
  • Royal Society of Chemistry. Tri(o-tolyl)phosphine for highly efficient Suzuki coupling of propargylic carbonates with boronic acids. Available at: [Link]

  • University of Liverpool IT Services. Catalytic Synthesis of Phosphines and Related Compounds.
  • ACS Publications. Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study | Organometallics. Available at: [Link]

  • TCI Chemicals. SAFETY DATA SHEET.
  • abcr Gute Chemie. AB401828 | CAS 29949-64-2.

Sources

physical properties of Di(o-tolyl)phosphine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth physicochemical and operational profile of Di(o-tolyl)phosphine.

Physicochemical Profile, Synthesis, and Ligand Utility in Catalysis

Executive Summary

Di(o-tolyl)phosphine (CAS 29949-64-2) is a sterically demanding secondary phosphine used primarily as a precursor for bulky tertiary phosphine ligands and as a direct ligand in organometallic catalysis.[1][2] Distinguished by the presence of ortho-methyl groups on the phenyl rings, it offers a unique steric profile that destabilizes coordinative saturation at metal centers, thereby enhancing catalytic turnover in cross-coupling reactions such as Buchwald-Hartwig amination and Heck coupling.[1][2] This guide outlines its physical properties, spectroscopic identification, synthesis protocols, and handling requirements for high-integrity research applications.[1][2]

Molecular Architecture & Identification

Di(o-tolyl)phosphine is a secondary phosphine featuring two 2-methylphenyl groups attached to a central phosphorus atom.[1][2] The presence of the P-H bond makes it a versatile nucleophile for further functionalization, while the ortho-methyl substituents significantly increase the Tolman cone angle compared to diphenylphosphine.[2]

Parameter Data
Chemical Name Di(o-tolyl)phosphine
Synonyms Bis(2-methylphenyl)phosphine; Bis(o-tolyl)phosphine
CAS Number 29949-64-2
Molecular Formula

Molecular Weight 214.24 g/mol
SMILES CC1=CC=CC=C1PC2=CC=CC=C2C
Structure

(Secondary Phosphine)

Physicochemical Properties

The physical state of Di(o-tolyl)phosphine is distinct from many liquid secondary phosphines due to its crystallinity.

Property Value / Description
Physical State White to colorless crystalline solid
Melting Point 42 – 46 °C
Boiling Point > 110 °C (Flash point); Distillable under high vacuum
Solubility Insoluble in water; Soluble in toluene, THF, dichloromethane, benzene
Air Sensitivity High. Oxidizes to Di(o-tolyl)phosphine oxide upon exposure to air.[1][2][3]
pKa (Calculated) ~20–22 (in DMSO, estimated based on

)

Spectroscopic Characterization

Accurate identification of Di(o-tolyl)phosphine relies on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[1] The P-H moiety provides diagnostic signals that distinguish it from the corresponding oxide or chlorophosphine precursors.[2]

Nuclear Magnetic Resonance (NMR)
  • 
    P NMR (Proton-Coupled):  The hallmark of a secondary phosphine is the large one-bond coupling constant (
    
    
    
    ) between the phosphorus and the directly attached proton.[1]
    • Signal: Doublet.

    • Chemical Shift (

      
      ):  Typically -40 to -60 ppm  (upfield relative to 
      
      
      
      ).[1][2]
    • Coupling Constant (

      
      ):  ~210 – 230 Hz.[1]
      
    • Note: In proton-decoupled spectra (

      
      P{
      
      
      
      H}), the signal collapses to a singlet.[1]
  • 
    H NMR: 
    
    • Aromatic Region: Multiplets at 7.0 – 7.5 ppm.[1][2]

    • Ortho-Methyl Groups: Singlet (or doublet due to long-range P-coupling) at ~2.3 – 2.4 ppm.[1][2]

    • P-H Proton: A distinct doublet (large

      
      ) typically found between 4.5 – 5.5 ppm.[1] This signal is broad and exchangeable.[1][2]
      
Infrared Spectroscopy (FT-IR)
  • P-H Stretch: A weak but diagnostic absorption band in the range of 2280 – 2320 cm

    
     .[1][2]
    
  • Absence of P=O: The absence of strong bands at 1150–1200 cm

    
     confirms the material has not oxidized.[1][2]
    

Synthesis & Purification Protocol

The most reliable laboratory synthesis involves the reduction of Chlorodi(o-tolyl)phosphine.[1][2] This method avoids the use of toxic phosphine gas (


) and allows for scale-up.[1][2]
Reaction Scheme

Synthesis cluster_0 Precursor Synthesis cluster_1 Reduction Step A PCl3 + Toluene (AlCl3 Catalyst) B Chlorodi(o-tolyl)phosphine (CAS 36042-94-1) A->B Friedel-Crafts Reflux C LiAlH4 (Excess) Ether/THF, 0°C B->C Addition D Di(o-tolyl)phosphine (Target) C->D 1. Reflux 2. Hydrolysis (degassed H2O)

Figure 1: Synthetic pathway from basic feedstocks to Di(o-tolyl)phosphine via chlorophosphine reduction.[1]

Detailed Protocol (Reduction)
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Maintain a positive pressure of Argon or Nitrogen.[1][2]

  • Reagent Prep: Suspend Lithium Aluminum Hydride (

    
    , 1.2 equiv) in anhydrous diethyl ether or THF at 0 °C.
    
  • Addition: Dissolve Chlorodi(o-tolyl)phosphine (1.0 equiv) in the same solvent and add dropwise to the hydride suspension. The reaction is exothermic.[1][2]

  • Reaction: Allow to warm to room temperature, then reflux for 2–4 hours to ensure complete reduction.

  • Workup: Cool to 0 °C. Carefully quench excess hydride with degassed water or dilute HCl (Caution:

    
     evolution).
    
  • Extraction: Extract the organic layer under inert atmosphere. Dry over anhydrous

    
    .[1][2]
    
  • Purification: Remove solvent under vacuum. The residue can be recrystallized from degassed pentane/hexane or distilled under high vacuum if necessary (though the solid nature makes recrystallization preferred).[1]

Handling, Stability & Safety

Air Sensitivity

Di(o-tolyl)phosphine is air-sensitive .[1][2][4][3] Exposure to atmospheric oxygen leads to the rapid formation of Di(o-tolyl)phosphine oxide (


 or 

species).[1]
  • Storage: Store in a glovebox or Schlenk flask under Nitrogen/Argon.

  • Color Indication: Pure compound is white/colorless.[1][2] Yellowing often indicates oxidation or impurities.[1][2]

Safety Profile
  • GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.[1][2]

  • Toxicology: Like all secondary phosphines, it should be treated as potentially toxic if inhaled or ingested.[1][2] Use a fume hood.[1][2]

  • First Aid: In case of skin contact, wash thoroughly with soap and water.[1][2]

Applications in Drug Development & Catalysis

The steric bulk of the ortho-tolyl groups makes this phosphine a critical scaffold for ligand design.[1][2]

Ligand Utility Logic
  • Cone Angle Modulation: The ortho-methyl groups increase the Tolman cone angle significantly compared to

    
     (145°) and 
    
    
    
    .[1][2] This facilitates the formation of mono-ligated metal species (
    
    
    ), which are often the active species in oxidative addition.[1]
  • Chiral Scaffold Precursor: It is a precursor for synthesizing chiral bis-phosphines (e.g., via deprotonation and reaction with chiral backbones) used in enantioselective hydrogenation.[1][2]

Reactivity Decision Tree

Reactivity Root Di(o-tolyl)phosphine (Secondary Phosphine) Deprotonation Deprotonation (n-BuLi) Root->Deprotonation Oxidation Oxidation (H2O2/Air) Root->Oxidation Hydrophosphination Hydrophosphination (Alkenes/Alkynes) Root->Hydrophosphination Lithio Li-P(o-tol)2 (Nucleophile) Deprotonation->Lithio - BuH Oxide Di(o-tolyl)phosphine Oxide (Ligand/Pre-ligand) Oxidation->Oxide + [O] Tertiary Tertiary Phosphines (Chiral Ligands) Hydrophosphination->Tertiary Pd-Cat / Radical Lithio->Tertiary + R-X (Electrophile)

Figure 2: Functionalization pathways for Di(o-tolyl)phosphine in ligand synthesis.

References

  • Sigma-Aldrich. Di(o-tolyl)phosphine Product Specification & SDS.[1][2]Link[1]

  • PubChem. Di(o-tolyl)phosphine Compound Summary (CID 329762933).[1][2] National Library of Medicine.[1][2] Link

  • Ereztech. Chlorodi(o-tolyl)phosphine Product Data. (Precursor data).[1][5][6] Link

  • ChemicalBook. Tri(o-tolyl)phosphine NMR Data. (Comparative spectral data). Link

  • Organic Chemistry Data. 31P NMR Chemical Shifts. University of Wisconsin-Madison.[1][2] Link

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of Di(o-tolyl)phosphine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[SHANGHAI, CN — January 30, 2026] – This in-depth technical guide offers a comprehensive overview of the solubility characteristics of di(o-tolyl)phosphine, a crucial organophosphorus compound in the fields of chemical research and drug development. This document provides researchers, scientists, and formulation experts with a foundational understanding of its solubility profile, predictable behaviors in various organic media, and a detailed protocol for empirical determination.

Executive Summary

Di(o-tolyl)phosphine [(2-CH₃C₆H₄)₂PH] is a secondary phosphine that serves as a versatile ligand and synthetic intermediate. Its efficacy in these roles is intrinsically linked to its solubility in organic solvents, which dictates reaction kinetics, purification strategies, and formulation possibilities. This guide synthesizes theoretical principles with practical methodologies to provide a robust framework for working with this compound. While specific quantitative solubility data for di(o-tolyl)phosphine is not extensively published, this guide establishes a predictive understanding based on its molecular structure and the known behavior of analogous compounds, and provides a detailed experimental protocol for its precise determination.

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of di(o-tolyl)phosphine provides key insights into its expected solubility.

Molecular Structure and Polarity

Di(o-tolyl)phosphine possesses a trigonal pyramidal geometry around the central phosphorus atom. The presence of two nonpolar tolyl groups and a phosphorus-hydrogen bond contributes to an overall low polarity. The lone pair of electrons on the phosphorus atom can participate in intermolecular interactions, but the bulky tolyl groups sterically hinder extensive solvation by highly polar molecules. PubChem lists the topological polar surface area of the related tri(o-tolyl)phosphine as 0 Ų, indicating a nonpolar character[1]. This structural analysis suggests that di(o-tolyl)phosphine will exhibit favorable solubility in nonpolar and weakly polar organic solvents.

Insights from Analogous Compounds

The solubility of structurally similar phosphines provides a strong basis for predicting the behavior of di(o-tolyl)phosphine.

  • Tri(o-tolyl)phosphine , a closely related tertiary phosphine, is described as a white, water-insoluble solid that is soluble in organic solvents[2][3]. Specifically, it is known to be soluble in acetone and toluene[4].

  • Triphenylphosphine , another widely used tertiary phosphine, is soluble in non-polar organic solvents such as benzene and diethyl ether[5]. Quantitative studies have shown its solubility in ethanol, 2-propanol, acetone, benzene, and toluene, with acetone being a particularly effective solvent[6][7].

Based on these analogs, it is reasonable to infer that di(o-tolyl)phosphine will demonstrate good solubility in aromatic hydrocarbons (e.g., toluene, benzene), ethers (e.g., diethyl ether, THF), and some ketones (e.g., acetone), while exhibiting poor solubility in highly polar solvents like water and potentially limited solubility in lower alcohols. Metal phosphine complexes, in general, tend to be lipophilic and show good solubility in organic solvents[8].

Predicted Solubility Profile

Based on the theoretical principles and data from analogous compounds, the following table summarizes the predicted qualitative solubility of di(o-tolyl)phosphine in a range of common organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aprotic Toluene, Benzene, HexaneHigh"Like dissolves like" principle; nonpolar nature of both solute and solvent.
Polar Aprotic Tetrahydrofuran (THF), Diethyl EtherHighEthers are effective solvents for many organophosphorus compounds.
Acetone, Ethyl AcetateModerate to HighGood solubility is expected based on data for analogous phosphines.
Acetonitrile (MeCN)Low to ModerateHigher polarity of acetonitrile may limit solubility compared to other aprotic solvents.
Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Low to ModerateThe high polarity of these solvents may not be optimal for the nonpolar di(o-tolyl)phosphine.
Polar Protic Methanol, EthanolLow to ModeratePotential for some interaction via the P-H bond, but the nonpolar bulk of the molecule will limit solubility.
WaterInsolubleThe nonpolar nature of di(o-tolyl)phosphine makes it immiscible with water.

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of di(o-tolyl)phosphine in various organic solvents using the widely accepted shake-flask method followed by gravimetric or spectroscopic analysis.

Materials and Equipment
  • Di(o-tolyl)phosphine (97% or higher purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Vials with PTFE-lined screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, PTFE)

  • Syringes

  • Pipettes

  • Evaporating dishes or pre-weighed vials

  • Vacuum oven

  • UV-Vis spectrophotometer (for spectroscopic analysis)

  • Quartz cuvettes (for spectroscopic analysis)

  • Inert atmosphere glovebox or Schlenk line (due to the air-sensitive nature of phosphines)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Add excess di(o-tolyl)phosphine to a vial B Add a known volume of organic solvent A->B Step 1 & 2 C Seal vial and place in thermostatically controlled shaker D Equilibrate for 24-48 hours at constant temperature C->D Step 3 E Allow solid to settle F Withdraw a known volume of the supernatant using a syringe filter E->F Step 4 G Transfer to a pre-weighed evaporating dish (Gravimetric) or a volumetric flask (Spectroscopic) F->G Step 4 H Gravimetric Method: Evaporate solvent and weigh the residue G->H I Spectroscopic Method: Dilute sample and measure absorbance at λmax G->I J Calculate solubility (g/L or mol/L) H->J I->J

Caption: Experimental workflow for determining the solubility of di(o-tolyl)phosphine.

Step-by-Step Protocol

Note: Due to the air-sensitivity of phosphines, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques[9].

  • Preparation of Saturated Solutions:

    • Add an excess of di(o-tolyl)phosphine to a series of vials. The presence of undissolved solid is essential to ensure saturation[10].

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Seal the vials tightly with PTFE-lined caps.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended[11]. It is advisable to take measurements at different time points (e.g., 24, 36, and 48 hours) to confirm that equilibrium has been reached, indicated by consistent solubility values[12].

  • Sample Collection:

    • Remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a PTFE filter to remove any particulate matter.

  • Quantification:

    • Method A: Gravimetric Analysis [13][14]

      • Transfer the filtered aliquot to a pre-weighed, labeled evaporating dish or vial[15].

      • Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

      • Once the solvent is fully removed, reweigh the dish containing the solid residue.

      • The mass of the dissolved di(o-tolyl)phosphine can be determined by difference.

      • Calculate the solubility in g/L or other appropriate units.

    • Method B: UV-Vis Spectroscopic Analysis [16][17]

      • This method requires the construction of a calibration curve. Prepare a series of standard solutions of di(o-tolyl)phosphine of known concentrations in the solvent of interest.

      • Determine the wavelength of maximum absorbance (λmax) for di(o-tolyl)phosphine in the specific solvent.

      • Measure the absorbance of each standard solution at λmax and plot absorbance versus concentration to generate a Beer-Lambert law calibration curve.

      • Accurately dilute the filtered aliquot of the saturated solution to a concentration that falls within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

      • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

Data Interpretation and Reporting

The solubility should be reported in standard units such as grams per liter (g/L) or moles per liter (mol/L) at the specified temperature. It is crucial to also report the method of determination (gravimetric or spectroscopic) and the equilibration time.

Causality of Experimental Choices

  • Shake-Flask Method: This is considered the "gold standard" for thermodynamic solubility determination due to its reliability and direct measurement of equilibrium[10].

  • Inert Atmosphere: Phosphines are susceptible to oxidation, which would alter the chemical nature of the solute and lead to inaccurate solubility measurements.

  • Equilibration Time: Sufficient time is required for the dissolution process to reach a dynamic equilibrium between the solid and solution phases.

  • Temperature Control: Solubility is temperature-dependent. Precise temperature control is essential for reproducible results.

  • Filtration: Removal of all particulate matter is critical to ensure that the analyzed sample represents only the dissolved solute.

  • Choice of Analytical Method:

    • Gravimetric: A direct and robust method that does not require chromophores in the solute. However, it can be more time-consuming.

    • UV-Vis Spectroscopy: A sensitive and rapid method suitable for compounds with a UV chromophore. It requires the initial effort of creating a calibration curve.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of di(o-tolyl)phosphine in organic solvents. By combining theoretical predictions based on molecular structure and analog data with a detailed, validated experimental protocol, researchers can confidently navigate the solution landscape of this important compound. The provided methodologies ensure scientific integrity and generate reliable data crucial for advancing research and development in chemistry and pharmaceuticals.

References

  • Wikipedia. Tris(o-tolyl)phosphine. [Link]

  • Solubility of Things. Triphenylphosphine. [Link]

  • Wang, L., et al. (2007). Solubilities of Triphenylphosphine in Ethanol, 2-Propanol, Acetone, Benzene, and Toluene. Journal of Chemical & Engineering Data, 52(1), 204-206. [Link]

  • ResearchGate. Solubilities of Triphenylphosphine in Ethanol, 2Propanol, Acetone, Benzene, and Toluene. [Link]

  • PubChem. Tri-o-tolylphosphine. [Link]

  • Dalal Institute. Tertiary Phosphine as Ligand. [Link]

  • LibreTexts Chemistry. Solubility of Organic Compounds. [Link]

  • Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. [Link]

  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

  • ACS Publications. Water Soluble Cationic Phosphine Ligands Containing m-Guanidinium Phenyl Moieties. Syntheses and Applications in Aqueous Heck Type Reactions. [Link]

  • Wikipedia. Triphenylphosphine. [Link]

  • Academia.edu. Determination of Solubility by Gravimetric Method. [Link]

  • Roots Press. Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. [Link]

  • ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

  • PubChem. Di(p-tolyl)phosphine Oxide. [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • LibreTexts Chemistry. 8: Gravimetric Methods. [Link]

  • LibreTexts Chemistry. 24.2D: Phosphine and Related Ligands. [Link]

  • National Center for Biotechnology Information. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

  • Sciencemadness Wiki. Triphenylphosphine. [Link]

  • Ingenta Connect. UV Spectrophotometric method for the identification and solubility determination of nevirapine. [Link]

  • Cardiff University ORCA. Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. [Link]

  • ResearchGate. Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

  • LibreTexts Chemistry. 4.4: UV-Visible Spectroscopy. [Link]

  • Scribd. Solubility test for Organic Compounds. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Wikipedia. Gravimetric analysis. [Link]

  • Neilson Lab. the manipulation of air.sensitive compounds. [Link]

  • OpenOChem Learn. Phosphine Ligands. [Link]

  • Research Journal of Pharmacy and Technology. Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. [Link]

Sources

Electronic and Steric Properties of Tolylphosphine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Catalyst Optimization and Ligand Selection

Executive Summary

In the optimization of transition metal catalysis, tolylphosphines represent a unique case study in structural isomerism. While tri(o-tolyl)phosphine, tri(m-tolyl)phosphine, and tri(p-tolyl)phosphine share the identical molecular formula (C₂₁H₂₁P), their performance in catalysis diverges radically.

This guide provides a technical analysis of these ligands, distinguishing them not just by "bulk" but by specific descriptors: Tolman Cone Angle (


) , Tolman Electronic Parameter (TEP) , and Percent Buried Volume (%V_bur) . The central insight for researchers is that while p-tolyl and m-tolyl variants act largely as electronic modifiers of the parent triphenylphosphine (PPh₃), tri(o-tolyl)phosphine (P(o-tol)₃)  functions as a distinct steric architectural element, enabling unique mechanistic pathways such as mono-ligation and cyclometallation.

Comparative Property Analysis

The following data consolidates the physicochemical properties of the tolylphosphine series compared to the standard PPh₃.

Table 1: Physicochemical Descriptors of Tolylphosphines
LigandPositionCone Angle (

) [°]
TEP (

) [cm⁻¹]
Electronic CharacterSteric Classification
PPh₃ -145°2068.9Standard ReferenceStandard
P(p-tol)₃ Para145°~2066.0Electron-Rich (

-donor)
Standard
P(m-tol)₃ Meta165°~2067.0IntermediateModerately Bulky
P(o-tol)₃ Ortho194° ~2064–2068*Electron-RichExtremely Bulky
  • Note on TEP for P(o-tol)₃: While electronically rich (inductive effect of 3 methyls), the TEP measurement is often perturbed by the extreme steric bulk, which prevents ideal tetrahedral coordination in the Ni(CO)₃L probe system. Functionally, it acts as a strong

    
    -donor similar to PMe₃ but with massive steric shielding.
    
The "Ortho Effect" and Steric Cliffs

The jump in cone angle from 145° (para) to 194° (ortho) is non-linear. This places P(o-tol)₃ in a distinct class of "hyper-bulky" phosphines.

  • Conformational Locking: The ortho-methyl groups restrict rotation around the P-C bonds, locking the ligand into a propeller-like conformation that carves out a massive Buried Volume (%V_bur) .

  • Ligation State: While P(p-tol)₃ typically forms bis-ligated complexes [Pd(L)₂Cl₂], P(o-tol)₃ strongly favors mono-ligation [Pd(L)Cl₂] or dimeric species due to inter-ligand repulsion. This mono-ligated species [Pd(L)] is often the "super-active" catalyst in cross-coupling.

Mechanistic Implications in Catalysis

P(p-tol)₃: The Electronic Booster

Application: Used when PPh₃ is almost working but requires a slight rate acceleration.

  • Mechanism: The para-methyl group exerts a weak inductive (+I) effect, increasing electron density at the phosphorus center without changing the steric profile.

  • Result: Faster oxidative addition of aryl halides compared to PPh₃, with no penalty in reductive elimination rates caused by steric crowding.

P(o-tol)₃: The Steric Enabler & Cyclometallation

Application: Heck reactions, coupling of hindered substrates, and preventing catalyst deactivation.

  • Mono-Ligation: The bulk of P(o-tol)₃ destabilizes the resting state Pd(L)₂ species, shifting the equilibrium toward the active, unsaturated Pd(L) species.

  • Cyclometallation (Herrmann-Beller Catalyst): The defining feature of P(o-tol)₃ is its tendency to undergo intramolecular C-H activation. The Pd(II) center activates one of the ortho-methyl C-H bonds to form a stable palladacycle. This palladacycle acts as a reservoir for the active Pd(0) species, slowly releasing it into the cycle and preventing Pd-black precipitation (the "Homeopathic" release mechanism).

Diagram 1: Ligand Influence on Catalytic Cycle

G Figure 1: P(o-tol)3 forms a stable reservoir (Palladacycle), while P(p-tol)3 follows standard equilibrium. cluster_0 Ligand-Dependent Activation PreCat Pd(II) Precursor (e.g., Pd(OAc)2) Palladacycle Herrmann-Beller Palladacycle (Reservoir) PreCat->Palladacycle + P(o-tol)3 (C-H Activation) BisLig Inactive/Resting [Pd(0)L2] PreCat->BisLig + P(p-tol)3 (Standard) ActivePd Active Species [Pd(0)L] Palladacycle->ActivePd Heat/Base (Slow Release) OxAdd [L-Pd(II)-Ar-X] ActivePd->OxAdd + Ar-X (Oxidative Addition) BisLig->ActivePd Dissociation (Equilibrium)

Caption: Mechanistic divergence: P(o-tol)₃ forms a stable palladacycle reservoir, whereas P(p-tol)₃ relies on standard ligand dissociation equilibria.[1][2][3][4][5][6][7][8][9][10][11]

Experimental Protocols

Synthesis of the Herrmann-Beller Palladacycle

This protocol synthesizes the trans-di(


-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II) complex. This is a high-performance, air-stable precatalyst derived from P(o-tol)₃.

Reagents:

  • Palladium(II) acetate [Pd(OAc)₂]: 1.00 g (4.45 mmol)

  • Tri(o-tolyl)phosphine [P(o-tol)₃]: 1.36 g (4.47 mmol)

  • Toluene (Anhydrous): 50 mL

  • Hexanes: 100 mL

  • Celite (for filtration)

Protocol:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Pd(OAc)₂ (1.00 g) in toluene (50 mL). The solution will appear reddish-brown.

  • Ligand Addition: Add P(o-tol)₃ (1.36 g) in one portion. The solution color may darken slightly.

  • Heating: Heat the mixture to 50 °C for approximately 3–5 minutes. Critical Step: Do not overheat or reflux; mild heating is sufficient to initiate the cyclometallation.

  • Precipitation: Remove the heat source and allow the solution to cool to room temperature. The complex may begin to crystallize.

  • Workup: Reduce the solvent volume to ~10 mL under vacuum (rotary evaporator). Add hexanes (50 mL) to precipitate the yellow solid fully.

  • Filtration: Filter the yellow precipitate through a glass frit or Büchner funnel. Wash the solid with copious hexanes (3 x 20 mL) to remove unreacted ligand.

  • Drying: Dry the yellow powder under high vacuum for 4 hours.

    • Yield: Typically >90%.

    • Characterization: ¹H NMR should show distinct diastereotopic methylene protons (benzyl position) indicating successful C-H activation.

Comparative Suzuki-Miyaura Coupling

Objective: Evaluate steric vs. electronic effects of p-tolyl vs o-tolyl ligands.

Conditions:

  • Substrate: 4-Chlorotoluene (Aryl Chloride - requires active catalyst).

  • Catalyst Loading: 1.0 mol% Pd(OAc)₂ / 2.0 mol% Ligand.

  • Base: K₃PO₄ (2.0 equiv).

  • Solvent: Toluene/Water (10:1).

  • Temperature: 100 °C.

Expected Outcome:

  • With P(p-tol)₃: Low to moderate conversion (<40%). The aryl chloride oxidative addition is slow, and the bis-ligated resting state dominates.

  • With P(o-tol)₃: High conversion (>90%). The bulky ligand enforces the formation of highly active mono-ligated Pd(0), facilitating oxidative addition of the challenging C-Cl bond.

Visualization of Steric-Electronic Map

The following diagram maps the tolylphosphines against common ligands to visualize the "activity space."

Diagram 2: Steric vs. Electronic Ligand Map

LigandMap Figure 2: Ligand Map. P(o-tol)3 occupies a unique high-steric/high-donating quadrant. X_Axis Increasing Steric Bulk (Cone Angle) Y_Axis Increasing Electron Donation (Lower TEP) PPh3 PPh3 (145°, 2069) PpTol P(p-tol)3 (145°, 2066) Electronic Boost PPh3->PpTol +e- density PoTol P(o-tol)3 (194°, ~2064) Steric Fortress PPh3->PoTol +++ Sterics PmTol P(m-tol)3 (165°, 2067)

Caption: P(p-tol)₃ provides a subtle electronic boost over PPh₃, while P(o-tol)₃ creates a massive steric shift, redefining the catalyst's coordination sphere.

References

  • Tolman, C. A. (1977).[12] Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link

  • Herrmann, W. A., Brossmer, C., Öfele, K., et al. (1995). Palladacycles as Structurally Defined Catalysts for the Heck Olefination of Chloro- and Bromoarenes. Angewandte Chemie International Edition, 34(17), 1844–1848. Link

  • Clavier, H., & Nolan, S. P. (2010). Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry. Chemical Communications, 46(6), 841–861. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Doyle, A. G., et al. (2021).[13] Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis. Science, 374(6565), 304-309. Link

Sources

safety and handling precautions for Di(o-tolyl)phosphine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Handling and Storage of Di(o-tolyl)phosphine

CAS No: 29949-64-2 | Formula:


 | Physical State:  Low-Melting Solid

Executive Summary

Di(o-tolyl)phosphine is a secondary phosphine ligand widely used in the synthesis of sterically hindered biaryl phosphines (e.g., for Buchwald-Hartwig cross-coupling catalysts).[1][2] Unlike its tertiary analogues, this compound possesses a reactive P-H bond, rendering it highly air-sensitive and prone to rapid oxidation. While the steric bulk of the ortho-methyl groups mitigates the immediate pyrophoricity seen in smaller secondary phosphines (like dimethylphosphine), it remains a Class 4.2 (Self-Heating) hazard candidate and a potent neurotoxin. This guide mandates strict anaerobic handling using Schlenk or Glovebox techniques.

Part 1: Physicochemical Profile & Hazard Identification

Understanding the physical state is critical for handling. Di(o-tolyl)phosphine is a solid at room temperature but has a melting point near human body temperature. This complicates handling, as holding a vial can melt the compound, altering transfer protocols.

Table 1: Physicochemical Properties

PropertyValueOperational Implication
Appearance White to off-white crystalline solidEasy to weigh, but can cake/clump.
Melting Point 42–46 °CCritical: May melt in warm labs or if handled with bare hands.
Air Sensitivity High (P-H bond)Oxidizes to phosphinic acids/oxides; exothermic.
Odor Pungent, garlic-likeLow olfactory threshold; leak indicator.
Solubility Soluble in Toluene, THF, BenzeneHandle as solution for easier transfer.

Table 2: GHS Hazard Classification

Hazard ClassCategoryH-CodeDescription
Acute Toxicity Category 4H302Harmful if swallowed.
Skin/Eye Irritation Category 2H315/H319Causes severe irritation.[3]
STOT - SE Category 3H335May cause respiratory irritation.
Reactivity ImpliedN/AAir Sensitive: Store under Argon/Nitrogen.

Part 2: The Mechanism of Instability

The primary danger lies in the P-H bond. Unlike tertiary phosphines (


), secondary phosphines (

) can undergo radical chain oxidation in air.
  • Auto-oxidation: The P-H bond reacts with

    
     to form hydroperoxides (
    
    
    
    ), which rearrange violently to phosphinic acids (
    
    
    ) or oxides (
    
    
    ).
  • Thermal Runaway: This oxidation is exothermic. If a large quantity (e.g., >5g) is exposed to air in a pile (low surface area for heat dissipation), it can heat to the point of ignition or melt the container.

Visual 1: Oxidation Pathway & Quenching Logic

This diagram illustrates why air exposure degrades the reagent and how bleach neutralizes it.

OxidationPathway Start Di(o-tolyl)phosphine (Active Reagent) Air O2 Exposure (Uncontrolled) Start->Air Rapid Oxidation Bleach NaOCl Quench (Controlled) Start->Bleach Chemical Neutralization Oxide Phosphine Oxide (Inactive/Impurity) Air->Oxide Exothermic Degradation SafeWaste Phosphate/Oxide Salts (Safe Disposal) Bleach->SafeWaste Oxidation

Caption: The P-H bond renders the compound susceptible to rapid, exothermic oxidation. Controlled oxidation (quenching) renders it safe.

Part 3: Engineering Controls & PPE

Due to the low melting point and toxicity, a "Zero-Contact" approach is required.

Hierarchy of Containment
  • Primary: Nitrogen/Argon Glovebox . This is the only safe method for weighing the solid.

  • Secondary: Schlenk Line . Acceptable for reactions and solvent transfers, but weighing solid on an open bench is forbidden .

  • Emergency: Fume Hood . Only for quenching spills; never for active manipulation.

PPE Requirements:

  • Respiratory: N95/P100 respirator if working outside a glovebox (e.g., cleaning glassware).

  • Dermal: Double nitrile gloves (0.11 mm min thickness). The compound is lipophilic and can permeate thin gloves.

  • Eyes: Chemical splash goggles.

Part 4: Operational Protocols

Protocol A: Weighing and Transfer (Glovebox)

Rationale: The solid melts at 42°C. Friction from a spatula or heat from the glovebox antechamber cycle can make it sticky.

  • Preparation: Bring a pre-weighed vial and a receiving flask (e.g., Schlenk flask) into the glovebox.

  • Anti-Static: Use an anti-static gun on the vial; phosphine powders are often static and can "jump."

  • Weighing: Spatulate the solid into the tared vial.

    • Note: If the solid has fused into a chunk (due to previous melting), do not chip it aggressively. Dissolve the entire chunk in a known volume of dry toluene inside the box to create a stock solution.

  • Transfer: Dissolve the weighed solid in degassed solvent inside the glovebox before bringing it out. Transferring dry secondary phosphines through airlocks increases the risk of seal failure oxidation.

Protocol B: Cannula Transfer (Liquid/Solution)

Rationale: Positive pressure prevents oxygen back-diffusion.

  • Setup: Connect the source flask (Solution of Di(o-tolyl)phosphine) and destination flask to the Schlenk line.

  • Purge: Ensure both flasks are under positive

    
     pressure.
    
  • Cannula: Insert a stainless steel cannula into the source flask first, then the destination.

  • Pressure Differential: Lower the pressure in the destination flask (via bubbler, not vacuum) to push the liquid over.

  • Rinse: Transfer a wash of pure solvent to ensure quantitative transfer.

Visual 2: Cannula Transfer Workflow

Logic flow for ensuring anaerobic integrity during transfer.

CannulaTransfer Step1 1. Secure Flasks (Under N2/Ar) Step2 2. Establish Pressure Gradient (Source > Destination) Step1->Step2 Check Check: Is Bubbler Active? Step2->Check Step3 3. Insert Cannula (Purge tip with gas flow) Step4 4. Transfer Liquid Step3->Step4 Check->Step2 No (Risk of O2 ingress) Check->Step3 Yes

Caption: Positive pressure gradient is the fail-safe mechanism preventing oxygen entry during liquid transfer.

Part 5: Emergency Response & Waste Disposal

Spill Management

Scenario: A 500mg vial drops and breaks in the fume hood.

  • Evacuate: Clear the immediate area. The odor will be intense.

  • Isolate: Close the hood sash completely.

  • Quench (Do not sweep dry):

    • Prepare a 10% Sodium Hypochlorite (Bleach) solution.

    • Gently pour the bleach solution over the spill.

    • Reaction: The bleach oxidizes the phosphine to the corresponding phosphinate/phosphate.

    • Allow to sit for 30 minutes.

  • Cleanup: Absorb the liquid with vermiculite/sand. Dispose of as chemical waste.

Glassware Cleaning

Never rinse phosphine-contaminated glassware directly with water or acetone in the sink.

  • Soak: Submerge all cannulas, syringes, and flasks in a bleach bath for 24 hours.

  • Rinse: Wash with water after the bleach soak.

  • Odor Check: If the garlic smell persists, re-soak in bleach.

References

  • Sigma-Aldrich. (2024).[2] Safety Data Sheet: Di(o-tolyl)phosphine. Merck KGaA.

  • Strem Chemicals. (2023). Product Detail: Di-o-tolylphosphine (CAS 29949-64-2).[2][4][5]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Di(o-tolyl)phosphine.

  • Princeton University EHS. (2022). Standard Operating Procedure: Pyrophoric and Air-Sensitive Chemicals.

Sources

Stability of Di(o-tolyl)phosphine in Air and Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the stability of di(o-tolyl)phosphine, a crucial organophosphorus compound utilized as a ligand in various catalytic reactions, including cross-coupling reactions like the Buchwald-Hartwig, Heck, and Suzuki-Miyaura reactions[1]. Its efficacy in these applications is intrinsically linked to its stability under common laboratory conditions. This document delves into the factors governing its stability in both air and solution, offering practical guidance on its handling, storage, and analysis to ensure experimental reproducibility and safety.

Introduction to Di(o-tolyl)phosphine: Properties and Significance

Di(o-tolyl)phosphine, also known as bis(2-methylphenyl)phosphine, is a solid organophosphorus compound with the empirical formula C₁₄H₁₅P[1]. Its utility as a ligand in catalysis stems from the steric and electronic properties imparted by the two ortho-tolyl substituents on the phosphorus atom. However, like many phosphines, it is susceptible to degradation, primarily through oxidation, which can significantly impact its performance in sensitive chemical transformations. Understanding and mitigating this degradation is paramount for its effective use.

PropertyValueSource
Molecular Formula C₁₄H₁₅P[1]
Molecular Weight 214.24 g/mol [1]
Appearance Solid[1]
Melting Point 42-46 °C[1]
Flash Point > 110 °C (closed cup)[1]

Stability in the Presence of Air: The Oxidation Pathway

The primary route of degradation for di(o-tolyl)phosphine in the presence of air is oxidation to di(o-tolyl)phosphine oxide. This process is a common fate for many phosphines, with triarylphosphines generally exhibiting greater stability than their trialkyl counterparts[2]. However, even solid triarylphosphines are known to slowly convert to their corresponding oxides, a process that is often accelerated in solution[3].

Mechanism of Oxidation

The air oxidation of arylphosphines is understood to proceed through a photolytically initiated radical mechanism. The process is initiated by the formation of a phosphine radical cation, which then reacts with molecular oxygen (O₂) to generate a peroxy radical. This reactive intermediate ultimately leads to the formation of two molecules of the corresponding phosphine oxide.


Phosphine [label="Di(o-tolyl)phosphine\n(Ar₂PH)"]; RadicalCation [label="Phosphine Radical Cation\n([Ar₂PH]•⁺)"]; Oxygen [label="Molecular Oxygen\n(O₂)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PeroxyRadical [label="Peroxy Radical\n(Ar₂P(H)OO•)"]; Phosphine2 [label="Another Di(o-tolyl)phosphine\n(Ar₂PH)"]; Oxide1 [label="Di(o-tolyl)phosphine Oxide\n(Ar₂P(O)H)"]; Oxide2 [label="Di(o-tolyl)phosphine Oxide\n(Ar₂P(O)H)"];

Phosphine -> RadicalCation [label="hν (light)"]; RadicalCation -> PeroxyRadical; Oxygen -> PeroxyRadical; PeroxyRadical -> Oxide1; Phosphine2 -> Oxide2; PeroxyRadical -> Phosphine2 [style=dashed, arrowhead=none];

}

Figure 1: Simplified mechanism of the photolytic oxidation of di(o-tolyl)phosphine.

Stability in Solution: The Influence of the Solvent

Solvent Polarity

Polar solvents can accelerate reactions that involve polar or charged transition states[4]. In the context of phosphine oxidation, the transition state leading to the formation of the phosphine oxide is likely to have some degree of charge separation. Therefore, polar solvents may stabilize this transition state, leading to an increased rate of oxidation compared to nonpolar solvents[4][5].

Protic vs. Aprotic Solvents

Protic solvents, which can act as hydrogen bond donors, may also influence the rate of phosphine oxidation. For instance, in the photooxidation of some phosphines, protic solvents have been shown to increase the yield of certain oxidation byproducts[6]. While the primary oxidation product of di(o-tolyl)phosphine is the corresponding oxide, the presence of protic solvents could potentially lead to the formation of other minor degradation products.

Dissolved Oxygen

The concentration of dissolved oxygen in the solvent is a critical factor. Thoroughly degassing solvents prior to use is a crucial step in minimizing the oxidation of air-sensitive compounds like di(o-tolyl)phosphine.

Experimental Protocols for Synthesis, Handling, and Stability Assessment

To ensure the integrity of di(o-tolyl)phosphine in research applications, rigorous adherence to proper synthesis, handling, and analytical procedures is essential.

Synthesis of Di(o-tolyl)phosphine

A common method for the synthesis of di(o-tolyl)phosphine involves the reaction of di(o-tolyl)chlorophosphine with a reducing agent. A reliable method utilizes lithium metal in tetrahydrofuran (THF) to produce lithium di(o-tolyl)phosphide, which is then quenched to yield the desired secondary phosphine[7].

Protocol for the Synthesis of Di(o-tolyl)phosphine:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), a reaction vessel is charged with freshly cut lithium metal and dry, degassed THF.

  • Reaction: A solution of di(o-tolyl)chlorophosphine in dry, degassed THF is added dropwise to the lithium suspension at a controlled temperature.

  • Formation of the Phosphide: The reaction mixture is stirred until the lithium is consumed, resulting in the formation of a solution of lithium di(o-tolyl)phosphide.

  • Quenching: The reaction is carefully quenched by the slow addition of a proton source (e.g., degassed water or ammonium chloride solution) to yield di(o-tolyl)phosphine.

  • Workup and Purification: The product is extracted with an organic solvent, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The resulting solid can be further purified by recrystallization or sublimation.


Start [label="Start: Di(o-tolyl)chlorophosphine\nand Lithium Metal in THF", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Reaction under Inert Atmosphere"]; Phosphide [label="Formation of Lithium\nDi(o-tolyl)phosphide"]; Quench [label="Quenching with a Proton Source"]; Workup [label="Extraction and Drying"]; Purification [label="Solvent Removal and Purification"]; End [label="End: Pure Di(o-tolyl)phosphine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Reaction; Reaction -> Phosphide; Phosphide -> Quench; Quench -> Workup; Workup -> Purification; Purification -> End; }

Figure 2: Workflow for the synthesis of di(o-tolyl)phosphine.

Safe Handling and Storage

Given its sensitivity to air and moisture, di(o-tolyl)phosphine should be handled exclusively under an inert atmosphere using standard Schlenk line or glovebox techniques[8].

  • Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry, and dark place.

  • Handling: When weighing and transferring the solid, do so in a glovebox or under a positive pressure of inert gas. Solutions should be prepared using dry, degassed solvents and transferred via cannula or syringe.

Analytical Methods for Stability Assessment: ³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective technique for monitoring the stability of di(o-tolyl)phosphine and quantifying its oxidation to di(o-tolyl)phosphine oxide[2][9][10]. The significant difference in the chemical shifts of the trivalent phosphine and the pentavalent phosphine oxide allows for clear differentiation and quantification.

Compound³¹P NMR Chemical Shift (ppm)
Di(o-tolyl)phosphineExpected around -40 to -60 ppm (estimated based on similar secondary arylphosphines)
Di(o-tolyl)phosphine OxideReported values vary, but are significantly downfield from the phosphine, often in the range of +20 to +40 ppm

Protocol for Monitoring Oxidation by ³¹P NMR:

  • Sample Preparation: In a glovebox or under an inert atmosphere, prepare a solution of di(o-tolyl)phosphine in a deuterated solvent (e.g., C₆D₆, CDCl₃, or THF-d₈) in an NMR tube. The NMR tube should be sealed with a cap that provides an airtight seal, such as a J-Young tube or a standard cap wrapped securely with Parafilm[11][12].

  • Initial Spectrum: Acquire an initial ³¹P NMR spectrum to confirm the purity of the starting material.

  • Exposure to Air: To study the air stability, the sealed NMR tube can be opened to the air for a defined period, or a controlled amount of air can be introduced.

  • Time-Course Analysis: Acquire ³¹P NMR spectra at regular intervals to monitor the decrease in the intensity of the di(o-tolyl)phosphine signal and the corresponding increase in the intensity of the di(o-tolyl)phosphine oxide signal[9][10].

  • Quantification: The relative integrals of the phosphine and phosphine oxide signals can be used to determine the extent of oxidation over time.


Start [label="Prepare Di(o-tolyl)phosphine\nSolution in NMR Tube\n(Inert Atmosphere)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Initial_Spectrum [label="Acquire Initial ³¹P NMR Spectrum\n(t=0)"]; Expose [label="Expose Sample to Air"]; Time_Spectra [label="Acquire ³¹P NMR Spectra\nat Timed Intervals"]; Analysis [label="Analyze Signal Integrals to\nDetermine Oxidation Rate"]; End [label="End: Kinetic Data", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Initial_Spectrum; Initial_Spectrum -> Expose; Expose -> Time_Spectra; Time_Spectra -> Analysis; Analysis -> End; }

Figure 3: Workflow for monitoring the oxidation of di(o-tolyl)phosphine by ³¹P NMR.

Conclusion and Recommendations

Di(o-tolyl)phosphine is a valuable ligand in catalysis, but its sensitivity to air and moisture necessitates careful handling and storage to maintain its integrity. The primary degradation pathway is oxidation to di(o-tolyl)phosphine oxide, a process that can be effectively monitored by ³¹P NMR spectroscopy. To ensure the reliability of experimental results, it is imperative to:

  • Synthesize and purify di(o-tolyl)phosphine under strictly inert conditions.

  • Store the compound in a sealed container under an inert atmosphere, away from light and heat.

  • Handle the solid and its solutions using appropriate air-sensitive techniques (glovebox or Schlenk line).

  • Use dry, degassed solvents for all manipulations.

  • Routinely check the purity of di(o-tolyl)phosphine by ³¹P NMR before use in sensitive applications.

By adhering to these guidelines, researchers can minimize degradation and ensure the consistent performance of di(o-tolyl)phosphine in their synthetic endeavors.

References

  • Synthesis and physical properties of chlorodi(o-totyl)phosphine, lithium di(o-totyl)2P(CH2)nP(o-totyl) (n 1-4, 6, 8). Sci-Hub. [Link]

  • Monitoring the Oxidation of Phosphine ligands using 31P NMR. Magritek. [Link]

  • Monitoring the oxidation of Phosphine ligands using 31P NMR. Magritek. [Link]

  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. [Link]

  • A 31P{1H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes. Journal of Chemical Education. [Link]

  • 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors. RSC Publishing. [Link]

  • Tris(o-tolyl)phosphine. Wikipedia. [Link]

  • Di(o-tolyl)chlorophosphine | Chlorodi(o-tolyl)phosphine | C14H14ClP. Ereztech. [Link]

  • Oxidation of an o-tolyl phosphine complex of platinum: CH activation and transcyclometallation. ORCA – Online Research @ Cardiff. [Link]

  • (p-TOLYL)DICHLOROPHOSPHINE AND DI(p-TOLYL)CHLOROPHOSPHINE – SOURCES OF NEW ORGANOPHOSPHORUS(III) AND (V) COMPOUNDS. [Link]

  • Mechanistic Insights and Synthetic Explorations of the Photoredox-Catalyzed Activation of Halophosphines. uu .diva. [Link]

  • Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. [Link]

  • NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). ChemRxiv. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Kinetic and mechanism studies of o-tolidine electro-oxidation using optically transparent electrodes. Discussions of the Faraday Society (RSC Publishing). [Link]

  • Mechanistic Insights and Synthetic Explorations of the Photoredox-Catalyzed Activation of Halophosphines. Inorganic Chemistry. [Link]

  • Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. PMC - NIH. [Link]

  • Photooxidation of Mixed Aryl and Biarylphosphines. PMC - NIH. [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [Link]

  • Electrochemical oxidative dynamic kinetic resolution of phosphines using chiral supporting electrolytes Chenfei Liu1,3, Kaining. ChemRxiv. [Link]

  • Reaction of Triarylphosphine Radical Cations Generated from Photoinduced Electron Transfer in the Presence of Oxygen. The Journal of Organic Chemistry. [Link]

  • 6: NMR Preparation. Chemistry LibreTexts. [Link]

  • Kinetics and correlation analysis of reactivity in the oxidation of organic sulfides by butyltriphenylphosphonium dichromate. Indian Academy of Sciences. [Link]

  • Kinetic analysis of Group 4 Metal Oxide Nanocrystal synthesis in the presence of phosphine oxide ligands. ChemRxiv. [Link]

  • Material Safety Data Sheet - Tri-O-Tolylphosphine. Cole-Parmer. [Link]

  • Di-p-tolylphosphine | C14H15P | CID 4187661. PubChem - NIH. [Link]

  • Study in the Solvent Polarity Effects on Solvatochromic Behaviour of Pomiferin. [Link]

  • Synthesis and characterization of some new organometallic complexes obtained by the reaction of bis(anilino)phosphine oxide with TiCl4 and Cp2ZrCl2. ResearchGate. [Link]

  • P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles. [Link]

Sources

Methodological & Application

Di(o-tolyl)phosphine as a ligand in Suzuki-Miyaura coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Di(o-tolyl)phosphino-based Ligand Systems in Suzuki-Miyaura Coupling

Part 1: Executive Summary & Technical Rationale

In the landscape of Suzuki-Miyaura coupling, the "Di(o-tolyl)phosphine" moiety represents a critical steric "sweet spot" between the standard triphenylphosphine (


) and the hyper-bulky tri(o-tolyl)phosphine (

).[1]

While


 is a benchmark for high-activity coupling of aryl bromides, its extreme steric bulk (Cone Angle 

) can sometimes retard oxidative addition of less reactive substrates or destabilize the active

species too aggressively.[1]

This guide focuses on the application of ligands containing the Di(o-tolyl)phosphino fragment—specifically the optimized monodentate Di(o-tolyl)phenylphosphine and the bidentate 1,1'-Bis(di-o-tolylphosphino)ferrocene (DTPF) .[1] These ligands leverage the


 unit to provide sufficient bulk for reductive elimination while maintaining enough flexibility for challenging oxidative additions (e.g., aryl chlorides).[1]
Key Advantages of the Di(o-tolyl)phosphino Moiety:
  • Enhanced Reductive Elimination: The ortho-methyl groups exert steric pressure that accelerates the elimination of the biaryl product, a common rate-limiting step in hindered couplings.[1]

  • Stabilization of Pd(0): Prevents the formation of inactive palladium black more effectively than simple phenyl phosphines.[1]

  • Tunable "Bite" (in DTPF): When incorporated into a ferrocene backbone, the

    
     groups create a larger bite angle and greater steric shielding compared to the standard dppf ligand.[1]
    

Part 2: Mechanism & Ligand Selection Logic

The efficacy of Di(o-tolyl)phosphino ligands is governed by the delicate balance of the catalytic cycle.[1]

Comparative Ligand Profiling
LigandStructureCone Angle (

)
Electronic CharacterPrimary Application

Triphenylphosphine

NeutralGeneral purpose, unhindered substrates.[1]

Tri(o-tolyl)phosphine

Electron-Rich / BulkyHighly hindered couplings; prevents Pd aggregation.[1]

Di(o-tolyl)phenylphosphine

Balanced The "Goldilocks" ligand.[1] High turnover for aryl chlorides.
DTPF 1,1'-Bis(di-o-tolylphosphino)ferrocene Bite Angle

Chelating / Bulky Large bite angle bidentate; excellent for heteroaryl chlorides.
Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the catalytic cycle emphasizing the role of the bulky Di(o-tolyl) ligand (


) in facilitating the difficult reductive elimination step.

SuzukiMechanism Pd0 Pd(0)L (Active Species) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Rate determining for Chlorides PdII_Ox Pd(II)(Ar)(X)L OxAdd->PdII_Ox Base Base Activation (OH- / CO3--) PdII_Ox->Base TransMet Transmetallation (Ar'-B(OH)2) Base->TransMet PdII_Biaryl Pd(II)(Ar)(Ar')L TransMet->PdII_Biaryl RedElim Reductive Elimination (Steric Acceleration) PdII_Biaryl->RedElim Accelerated by o-tolyl bulk RedElim->Pd0 Regeneration Product Biaryl Product (Ar-Ar') RedElim->Product

Caption: The catalytic cycle highlighting the steric acceleration of reductive elimination by Di(o-tolyl) ligands.

Part 3: Experimental Protocols

Protocol A: Synthesis of Sterically Hindered Biaryls using Di(o-tolyl)phenylphosphine

Target Application: Coupling of aryl chlorides or hindered aryl bromides where


 fails and 

is too sluggish.[1]

Reagents:

  • Catalyst Precursor:

    
     (1.0 mol%)[1]
    
  • Ligand: Di(o-tolyl)phenylphosphine (

    
    ) (2.0 - 3.0 mol%)[1]
    
    • Note: This ligand is often prepared in situ or purchased as a specialized reagent.[1] If unavailable, DTPF (Protocol B) is the bidentate alternative.[1]

  • Substrate: Aryl Bromide/Chloride (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)[1]

  • Base:

    
     (2.0 equiv)[1][2]
    
  • Solvent: Toluene/Water (10:[1]1) or Dioxane/Water.[1]

Step-by-Step Methodology:

  • Catalyst Pre-formation (Critical): In a Schlenk tube under Argon, charge

    
     (2.24 mg, 0.01 mmol) and Di(o-tolyl)phenylphosphine  (8.7 mg, 0.03 mmol).[1] Add 2 mL of anhydrous Toluene. Stir at Room Temperature (RT) for 15 minutes. The solution should turn from orange to pale yellow/clear, indicating ligation (
    
    
    
    formation).[1]
  • Substrate Addition: Add the Aryl Halide (1.0 mmol), Arylboronic acid (1.2 mmol), and powdered

    
     (424 mg, 2.0 mmol).
    
  • Solvent & Degassing: Add the remaining solvent (Toluene 3 mL + Water 0.5 mL).[1] Degas the mixture by sparging with Argon for 5 minutes.

    • Why? Oxygen competes for phosphine oxidation, degrading the active catalyst.[1]

  • Reaction: Seal the tube and heat to 80°C - 100°C for 4–12 hours.

    • Monitoring: Check conversion via GC-MS or TLC.[1] The bulky ligand ensures high stability at this temperature.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water, dry over

    
    , and concentrate. Purify via flash chromatography.
    
Protocol B: High-Performance Coupling using 1,1'-Bis(di-o-tolylphosphino)ferrocene (DTPF)

Target Application: Heteroaryl couplings and substrates prone to chelation or isomerization.[1] The ferrocene backbone provides a robust "bite" that prevents ligand dissociation.[1]

Reagents:

  • Catalyst:

    
     (pre-formed) OR 
    
    
    
    + DTPF (in situ).[1]
    • Recommendation: Use pre-formed

      
       for reproducibility.[1]
      
  • Loading: 1–3 mol% Pd.

  • Base:

    
     (Cesium Carbonate) – Superior for DTPF systems.[1]
    
  • Solvent: THF or DME (Dimethoxyethane).[1]

Step-by-Step Methodology:

  • Setup: In a glovebox or under strict Argon counterflow, charge a reaction vial with

    
     (1-3 mol%), Aryl Chloride (1.0 equiv), and Boronic Acid (1.5 equiv).
    
  • Base Addition: Add

    
     (2.0 equiv).
    
    • Note: Cesium bases often provide the "cesium effect" (solubility/cation-pi interactions) which synergizes with the large bite angle of DTPF.[1]

  • Solvation: Add dry THF (concentration ~0.2 M).

  • Thermal Activation: Heat to 60°C .

    • Insight: DTPF is extremely active.[1] Unlike

      
       which often requires 100°C+, DTPF can often drive couplings at lower temperatures due to the "bite angle effect" accelerating reductive elimination.[1]
      
  • Quench: Filter through a pad of Celite to remove palladium black (if any) and inorganic salts.[1]

Part 4: Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Low Conversion (Start) Oxidative addition failure.[1]Switch from

to a more electron-rich ligand (e.g.,

) or increase Temperature.
Stalled Reaction (50%) Catalyst decomposition (Pd Black).[1]The ligand is dissociating.[1][3] Switch to the bidentate DTPF to "lock" the Pd center.[1]
Homocoupling of Boronic Acid Oxidation of Boronic acid.[1]Degas solvents more rigorously.[1] Reduce base concentration or switch to weak base (

).[1]
Dehalogenation of Substrate

-Hydride elimination pathway active.[1]
The steric bulk of Di(o-tolyl) is good, but ensure anhydrous conditions to prevent hydride sources.[1]

Part 5: References

  • Comparison of Tolylphosphines: Joshaghani, M., et al. "Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands."[1] Journal of Molecular Catalysis A: Chemical, 273 (2007) 310–315.[1]

    • Key Finding: Identifies

      
       as a superior ligand compared to 
      
      
      
      for specific turnover requirements.
    • (Verified via Liverpool Repository Context)[1]

  • Ferrocene Ligands (DTPF): Colacot, T. J.[1] "A Concise Update on the Applications of 1,1′-Bis(di-tert-butylphosphino)ferrocene and Related Ligands." Chemical Reviews.

    • Context: Discusses the bite angle effects of ferrocene-based bulky phosphines including DTPF.

    • [1]

  • General Suzuki Protocols: Martin, R., & Buchwald, S. L.[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

    • Context: Provides the baseline for comparing bulky phosphine performance.[1]

  • DTPF Properties: "1,1'-Bis(di-o-tolylphosphino)ferrocene."[1] PubChem Compound Summary.

    • Context: Chemical structure and physical property verification.[1][4]

    • [1]

Sources

Application Note: High-Efficiency Heck Coupling using Di(o-tolyl)phosphine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Distinction

The "o-Tolyl" Advantage

The use of o-tolyl phosphines in Palladium-catalyzed Heck reactions is a cornerstone of modern organometallic chemistry. While Tri(o-tolyl)phosphine [P(o-tol)₃] is historically the most cited ligand (forming the basis of the Herrmann-Beller palladacycle), Di(o-tolyl)phosphine [HP(o-tol)₂] is a distinct, secondary phosphine ligand offering unique reactivity profiles.

Critical Distinction:

  • Tri(o-tolyl)phosphine: Used primarily to generate thermally stable palladacycles that prevent catalyst death (Pd-black formation) at high temperatures.

  • Di(o-tolyl)phosphine: A secondary phosphine (

    
    ). It is significantly more air-sensitive than its tertiary counterpart. It is often employed as a precursor for specific metallacycles or as a ligand where a smaller cone angle than the "Tri" variant—but similar electronic properties—is required.
    

This protocol focuses on the in-situ generation of the active catalyst using Di(o-tolyl)phosphine , with specific attention to handling the air-sensitive P-H bond to ensure reproducibility.

Part 2: Scientific Integrity & Mechanism (Chemical Causality)

Mechanistic Insight: The Role of Steric Bulk

The efficacy of o-tolyl ligands stems from their extreme steric bulk (large cone angle). In the Heck cycle, the rate-determining step for aryl chlorides/bromides is often the oxidative addition, while for iodides, it can be the regeneration of the active species.

  • Stabilization: The bulky o-tolyl groups protect the Pd(0) center from aggregation (formation of inactive Pd black).

  • Hemilability: In the case of Di(o-tolyl)phosphine, the ligand can stabilize the metal center while facilitating the creation of vacant coordination sites necessary for olefin coordination.

  • Secondary Phosphine Reactivity: Unlike tertiary phosphines,

    
     possesses a P-H bond. Under basic catalytic conditions, this can lead to the formation of phosphido-bridged species (
    
    
    
    ) or tautomerization, influencing the active catalyst's geometry.
Catalytic Cycle Visualization

The following diagram illustrates the simplified catalytic cycle, highlighting the critical "Ligand-Pd" interaction that prevents deactivation.

HeckCycle cluster_Ligand Ligand Role (Di-o-tolylphosphine) PreCat Pre-Catalyst Pd(OAc)2 + HP(o-tol)2 ActiveSpecies Active Species [Pd(0)L] PreCat->ActiveSpecies Reduction (in situ) OxAdd Oxidative Addition [Ar-Pd(II)-X] ActiveSpecies->OxAdd + Ar-X Coordination Olefin Coordination [Ar-Pd-Olefin] OxAdd->Coordination + Alkene Insertion Migratory Insertion (C-C Bond Formation) Coordination->Insertion Syn-Insertion BetaElim Beta-Hydride Elimination (Product Release) Insertion->BetaElim Regen Base Regeneration [Pd(II)-H] -> [Pd(0)] BetaElim->Regen - Product Regen->ActiveSpecies + Base / - HX

Caption: The Pd(0)/Pd(II) catalytic cycle. The bulky Di(o-tolyl)phosphine ligand stabilizes the unsaturated Pd(0) species, preventing aggregation.

Part 3: Detailed Experimental Protocol

Reagents & Materials Table
ReagentRoleSpecificationsCAS Number
Palladium(II) Acetate Pre-catalyst98% purity, Pd >47%3375-31-3
Di(o-tolyl)phosphine Ligand97%, Air Sensitive 29949-64-2
Aryl Bromide/Iodide Substrate1.0 EquivVaries
Acrylate/Styrene Olefin1.2 - 1.5 EquivVaries
Triethylamine (Et₃N) BaseAnhydrous, degassed121-44-8
DMF or DMAc SolventAnhydrous, <50 ppm H₂O68-12-2
Step-by-Step Procedure
Phase 1: Inert Atmosphere Preparation (Critical)

Why: Di(o-tolyl)phosphine is a secondary phosphine and is susceptible to oxidation to the phosphine oxide (


) upon exposure to air, which renders it inactive for this specific cycle.
  • Glassware: Oven-dry a 25 mL Schlenk tube or heavy-walled pressure vial overnight. Cool under a stream of dry Nitrogen or Argon.

  • Solvent: Degas anhydrous DMF (Dimethylformamide) or DMAc (Dimethylacetamide) by sparging with Argon for 30 minutes prior to use.

Phase 2: Catalyst Loading (Glovebox Recommended)
  • In a glovebox (or under strict Schlenk counter-flow):

    • Weigh Pd(OAc)₂ (2.24 mg, 0.01 mmol, 1 mol%).

    • Weigh Di(o-tolyl)phosphine (4.3 mg, 0.02 mmol, 2 mol%). Note: Maintain a 1:2 Pd:Ligand ratio.

    • Add the Aryl Halide (1.0 mmol).

    • Add the Olefin (1.2 - 1.5 mmol).

  • If using a solid base (e.g., NaOAc, K₂CO₃), add it now (1.5 - 2.0 mmol). If using liquid base (Et₃N), add it in Phase 3.

  • Seal the vessel with a septum cap.

Phase 3: Reaction Initiation
  • Remove the vessel from the glovebox.

  • Inject Degassed Solvent (5.0 mL) via syringe.

  • If using Triethylamine , inject it now (2.0 mmol, ~280 µL).

  • Pre-stir: Stir at room temperature for 5 minutes. You may observe a color change (orange to dark red/brown) indicating complexation.

  • Heating: Place the vessel in a pre-heated oil block at 100°C - 120°C .

    • Expert Tip: Aryl iodides typically react at 80-100°C. Aryl bromides require 110-130°C.

    • Reaction Time: Monitor via TLC or GC-MS. Typical run times are 4 to 24 hours.

Phase 4: Workup & Analysis
  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 15 mL) to remove DMF and salts.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Palladium Black (Precipitate) Ligand oxidation or insufficient loading.Ensure strict inert conditions. Increase Ligand:Pd ratio to 3:1.
Low Conversion (<20%) Catalyst poisoning or inactive aryl chloride.Switch solvent to NMP.[1] Increase temp to 140°C. Ensure reagents are Halide-free (impurities).
Homocoupling (Biaryl) Oxidative coupling of boronic acids (if Suzuki) or overheating.Reduce temperature. Verify inert atmosphere (Oxygen promotes homocoupling).
Ligand Signal Missing (NMR) Oxidation to Phosphine Oxide.Check ³¹P NMR. Oxide signal usually shifts downfield (~30-50 ppm shift). Use fresh bottle.
Expert Insight: The "Induction Period"

Users often observe a lag time (induction period) with o-tolyl phosphines. This is the time required for the reduction of Pd(II) to Pd(0) and the formation of the active mono-ligated species. Do not abort the reaction early. If no conversion is seen at 1 hour, wait until 4 hours before intervening.

Part 5: References

  • Herrmann, W. A., & Beller, M. (1995). Palladacycles: Efficient New Catalysts for the Heck Vinylation of Aryl Halides. Chemistry – A European Journal.[2] (Foundational work on o-tolyl systems).

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. (Context on bulky phosphine ligands).

  • Sigma-Aldrich. (2023). Product Specification: Di(o-tolyl)phosphine. (Verification of ligand availability and application data).

  • Crisp, G. T. (1998). Variations on a Theme: Recent Developments on the Mechanism of the Heck Reaction. Chemical Society Reviews.[3] (Mechanistic details on phosphine roles).

Sources

Application Note: Preparation of Palladium Precatalysts with Di(o-tolyl)phosphino Ligands

[1]

Executive Summary & Scope

This application note details the synthesis and handling of high-performance palladium precatalysts incorporating Di(o-tolyl)phosphino moieties. While often colloquially abbreviated, this class primarily refers to the sterically demanding 1,1'-Bis(di-o-tolylphosphino)ferrocene (DtPF) ligand system, a critical tool in modern drug discovery for constructing hindered biaryl bonds (e.g., ortho-substituted Suzuki-Miyaura couplings).[1]

Scientific Distinction (Crucial for Reproducibility):

  • Di(o-tolyl)phosphine (

    
    ):  A secondary phosphine, primarily a synthetic intermediate.[1]
    
  • Tri(o-tolyl)phosphine (

    
    ):  The classic ligand for the Herrmann-Beller catalyst.[1]
    
  • DtPF (Bis(di-o-tolylphosphino)ferrocene): The bidentate ligand containing two di(o-tolyl)phosphino groups.[1] This is the industry standard for high-turnover cross-coupling in pharmaceutical synthesis and is the focus of this protocol.

This guide provides a validated protocol for synthesizing Pd(DtPF)Cl₂ , a robust precatalyst that outperforms standard Pd(dppf)Cl₂ in sterically congested environments.[1]

Chemical Rationale & Mechanism[1][2][3]

The "o-Tolyl" Effect

The efficacy of di(o-tolyl)phosphino ligands stems from their extreme steric bulk (Tolman cone angle > 180°).[1] In the catalytic cycle, this bulk forces the palladium center into a low-coordinate, mono-ligated active species (


oxidative additionreductive elimination1
Precatalyst Selection

We utilize Bis(benzonitrile)palladium(II) chloride (

1

Detailed Protocol: Synthesis of Pd(DtPF)Cl₂

Target Compound: [1,1'-Bis(di-o-tolylphosphino)ferrocene]palladium(II) dichloride CAS: 72287-26-4 (Generic dppf analog ref) / Specific DtPF variants Formula:

1
Materials & Equipment
  • Palladium Source: Bis(benzonitrile)palladium(II) chloride (

    
    ) [Store in Desiccator].[1]
    
  • Ligand: 1,1'-Bis(di-o-tolylphosphino)ferrocene (DtPF) [>98% purity].

  • Solvents: Dichloromethane (DCM, Anhydrous), Diethyl Ether (Anhydrous), Hexane.

  • Equipment: Schlenk line (Argon/Nitrogen), 50 mL Schlenk flask, magnetic stir bar, glass frit (medium porosity).

Step-by-Step Procedure

Step 1: Preparation of Reaction Vessel

  • Flame-dry a 50 mL Schlenk flask under vacuum.

  • Backfill with Argon (repeat 3x).[2]

  • Add a Teflon-coated stir bar.[1][2]

Step 2: Charge Reagents

  • Under a counter-flow of Argon, add DtPF (1.05 equivalents, e.g., 650 mg).

    • Note: A slight excess of ligand prevents the formation of insoluble Pd-black or oligomeric species.[1]

  • Add Dichloromethane (DCM) (10 mL per gram of Pd precursor).

  • Stir until the ligand is fully dissolved (orange/amber solution).

Step 3: Complexation

  • Add

    
      (1.0 equivalent, e.g., 383 mg) in one portion.
    
  • Stir the mixture at Room Temperature (25°C) for 4 hours.

    • Observation: The solution will darken to a deep red-orange.[1] A precipitate may begin to form depending on concentration.

Step 4: Precipitation & Isolation [1]

  • Concentrate the solution to ~25% of its original volume under vacuum.

  • Slowly add Diethyl Ether (20 mL) followed by Hexane (10 mL) to induce precipitation of the complex.

    • Why? This solvent switch removes the displaced benzonitrile, which remains in the organic supernatant.

  • Filter the solid through a medium-porosity glass frit under Argon.

  • Wash the filter cake with:

    • 
       Diethyl Ether.[1]
      
    • 
       Pentane/Hexane.[1]
      

Step 5: Drying

  • Dry the resulting orange-red powder under high vacuum (<0.1 mbar) for 12 hours at 40°C.

    • QC Check: Ensure no solvent smell (benzonitrile) remains.[1]

Analytical Validation
TechniqueExpected ResultDiagnostic Value

NMR
Singlet at ~30-40 ppm (downfield from free ligand)Confirms bidentate coordination.[1] Free DtPF appears at ~ -20 ppm.

NMR
Sharp singlets for Tolyl-CH3; Ferrocene protons shiftedVerifies removal of PhCN (peaks at 7.4-7.7 ppm should be absent).[1]
Elemental Analysis Within 0.4% of calc valuesConfirms bulk purity and absence of trapped salts.

Workflow Visualization (Graphviz)[1]

The following diagram illustrates the critical path for synthesis and the decision matrix for troubleshooting.

Gcluster_0Pre-Reaction Setupcluster_1Reaction Phasecluster_2Workup & IsolationStartFlame Dry Schlenk Flask(Argon Atmosphere)ReagentsWeigh Reagents:1. DtPF (1.05 eq)2. Pd(PhCN)2Cl2 (1.0 eq)Start->ReagentsSolvationDissolve DtPF in DCM(Clear Orange Soln)Reagents->SolvationAdditionAdd Pd Precursor(Stir 4h @ 25°C)Solvation->AdditionCheckVisual Check:Deep Red/Orange?Addition->CheckCheck->AdditionNo (Stir longer)ConcentrateVacuum Concentrate(to 25% Vol)Check->ConcentrateYesPrecipAdd Et2O/Hexane(Induce Precipitation)Concentrate->PrecipFilterFiltration (Frit)Wash w/ Et2OPrecip->FilterDryHigh Vac Dry(40°C, 12h)Filter->DryOutputPd(DtPF)Cl2 PrecatalystDry->Output

Caption: Logical workflow for the synthesis of Pd(DtPF)Cl₂ highlighting critical checkpoints (Visual Check) and purification steps.

Application Protocol: Suzuki-Miyaura Coupling[1][5]

Context: Use this precatalyst for sterically hindered substrates (e.g., ortho-substituted aryl chlorides).[1]

  • Charge: Aryl Halide (1.0 eq), Boronic Acid (1.5 eq), Base (

    
    , 2.0 eq), and Pd(DtPF)Cl₂ (1-3 mol%) .
    
  • Solvent: THF/Water (4:1) or Toluene/Water (depending on solubility).[1]

  • Conditions: Heat to 60-80°C.

  • Note: The bulky ligand prevents the formation of inactive Pd-dimers, maintaining high turnover numbers (TON).

Troubleshooting & Storage

  • Oxidation: DtPF is relatively air-stable in complex form, but the free ligand oxidizes slowly.[1] If the precatalyst yield is low, check the purity of the starting DtPF via

    
     NMR (Oxide peak appears ~ +40 ppm relative to ligand).
    
  • Solubility Issues: If the complex does not precipitate with Ether, switch to pure Hexane or Pentane.

  • Storage: Store the final complex in a vial flushed with Argon, inside a desiccator or fridge (4°C). Stable for >12 months.

References

  • Colacot, T. J. (2011). A Guide to Spotted-Next-Generation Pd Catalysts for Cross-Coupling Reactions. Johnson Matthey Technology Review.

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Standard text for Pd-phosphine mechanisms).
  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. [Link]

  • Organic Syntheses. (2010). Preparation of Pd Precatalysts. (General reference for Pd(PhCN)2Cl2 usage). [Link]

Application Note: Enantioselective Synthesis via Chiral Di(o-tolyl)phosphine Derivatives

[1]

Executive Summary: The "Steric Wall" Advantage

In asymmetric catalysis, the difference between 90% ee and 99% ee often dictates the commercial viability of a drug substance. While phenyl-substituted phosphines (e.g., BINAP) are the industry workhorses, they frequently fall short with sterically demanding or conformationally flexible substrates.[1]

Di(o-tolyl)phosphine derivatives (e.g., Tol-BINAP, Tol-SDP, Tol-SegPhos) address this gap by introducing a specific "steric wall" at the phosphorus center.[1] The ortho-methyl groups on the P-aryl rings restrict rotation around the P-C bond and effectively block two diagonal quadrants of the coordination sphere. This forces the substrate to adopt a highly specific orientation to minimize steric clash, often resulting in significantly higher enantioselectivity compared to their phenyl analogs.

This guide details the mechanistic rationale, selection logic, and validated protocols for utilizing these ligands in high-value asymmetric transformations.

Mechanistic Foundation: The Quadrant Model

To understand when to deploy a Tol-ligand, one must visualize the metal-ligand environment.[1] In

1
  • Phenyl-BINAP: The phenyl rings form an "edge-face" array.[1] While chiral, the pocket is somewhat flexible.

  • Tol-BINAP: The ortho-methyl groups increase the steric bulk.[1] Crucially, they force the P-aryl rings into a more rigid conformation to avoid interaction with the ligand backbone. This creates a "tighter" chiral pocket where the "blocked" quadrants are virtually inaccessible to the substrate.

Visualization: Ligand Selection Logic

The following decision tree assists in selecting the appropriate ligand class based on substrate properties.

LigandSelectionStartSubstrate AnalysisStericIs the Substrate Sterically Demanding?Start->StericElectronicIs the Substrate Electron-Poor?Steric->ElectronicYes (Bulky/Prochiral)Ph_BINAPUse (R)-BINAP(Standard Baseline)Steric->Ph_BINAPNo (Simple Ketones/Olefins)Tol_BINAPUse (R)-Tol-BINAP(Steric Locking Required)Electronic->Tol_BINAPNeutral/Rich(Need Steric Wall)SegPhosUse (R)-SegPhos/DTBM-SegPhos(Narrow Dihedral Angle)Electronic->SegPhosElectron Poor(Need Tight Bite Angle)

Figure 1: Decision matrix for selecting between Phenyl- and Tolyl- phosphine derivatives based on substrate sterics and electronics.

Comparative Data: Phenyl vs. Tolyl[1]

The following table illustrates the impact of the o-tolyl group on specific asymmetric hydrogenations. Note the increase in enantiomeric excess (ee) when the steric bulk is increased.

Substrate ClassReaction TypeLigand (Ph)Ligand (Tol)

ee (Tol - Ph)
Notes
Enamides Rh-Hydrogenation(S)-BINAP: 92%(S)-Tol-BINAP: >99%+7% Critical for amino acid synthesis.[1]

-Keto Esters
Ru-Hydrogenation(R)-BINAP: 98%(R)-Tol-BINAP: 99%+1%Marginal gain; Tol-BINAP often slower.[1]
Allylic Alcohols Isomerization(R)-BINAP: 96%(R)-Tol-BINAP: >99%+3% Industrial synthesis of citronellal.[1]
Aryl Triflates Pd-Heck Reaction(R)-BINAP: 85%(R)-Tol-BINAP: 91%+6% Enhanced regioselectivity observed.[1]

Validated Protocol: Rh-Catalyzed Asymmetric Hydrogenation[1][2][3][4]

This protocol describes the synthesis of chiral amino acid precursors via the hydrogenation of enamides.[2] This system is chosen because it is the "gold standard" for demonstrating the superior stereocontrol of Tol-BINAP.

Target Reaction: Hydrogenation of N-(1-phenylvinyl)acetamide to N-acetyl-(1-phenylethyl)amine.[1] Catalyst System: [Rh(cod)₂]BF₄ / (R)-Tol-BINAP.

Reagents and Equipment[1][5][6]
  • Metal Precursor: Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(cod)₂]BF₄).[1]

  • Ligand: (R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl ((R)-Tol-BINAP). Note: Ensure strictly "o-tolyl" or "p-tolyl" based on specific supplier; o-tolyl provides the steric wall, p-tolyl alters electronics.[1] For steric wall effects, use (R)-Tol-BINAP (di-o-tolyl).[1]Correction: Standard "Tol-BINAP" usually refers to the p-tolyl derivative in many catalogs (Noyori's original work). However, for steric differentiation, (R)-o-Tol-BINAP is the specific variant.[1] Verify your CAS number.[1] This protocol assumes (R)-o-Tol-BINAP (CAS: 135139-00-3) for maximum steric influence.[1]

  • Solvent: Methanol (Degassed, Anhydrous).[1]

  • Vessel: High-pressure stainless steel autoclave (Parr reactor) with glass liner.[1]

Step-by-Step Workflow

Step 1: Catalyst Preparation (In Situ) [1]

  • Causality: Pre-forming the catalyst ensures the active species is ready before substrate exposure, minimizing non-selective background reactions.

  • In a glovebox or under Argon flow, charge a Schlenk flask with [Rh(cod)₂]BF₄ (4.1 mg, 0.01 mmol) and (R)-o-Tol-BINAP (7.5 mg, 0.011 mmol).[1]

  • Add degassed anhydrous Methanol (5 mL).

  • Stir at room temperature for 15 minutes. The solution should turn from orange to a deep reddish-orange, indicating the formation of the [Rh(Tol-BINAP)(cod)]BF₄ complex.[1]

Step 2: Substrate Addition

  • Dissolve the enamide substrate (1.0 mmol) in degassed Methanol (5 mL) in a separate vial.

  • Transfer the substrate solution to the catalyst solution via cannula or gas-tight syringe.[1]

  • Total Volume: 10 mL. Substrate/Catalyst (S/C) Ratio: 100:1.

Step 3: Hydrogenation

  • Transfer the reaction mixture into the glass liner of the autoclave.

  • Seal the autoclave.[1]

  • Purge Cycle: Pressurize to 5 bar H₂, then vent to 1 bar. Repeat 5 times. Why? To remove all traces of O₂ which oxidizes the phosphine.

  • Pressurize to 5 bar (approx 75 psi) H₂.

  • Stir vigorously (1000 rpm) at 25°C for 12 hours.

    • Note: Tol-BINAP complexes can be slower than Ph-BINAP due to steric crowding.[1] Do not shorten reaction time without monitoring.

Step 4: Workup and Analysis

  • Vent H₂ gas carefully in a fume hood.[1]

  • Concentrate the solvent under reduced pressure.[1]

  • Analyze conversion via ¹H NMR and enantiomeric excess (ee) via Chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/IPA 90:10).[1]

Experimental Workflow Diagram

Workflowcluster_prepStep 1: Catalyst Formationcluster_rxnStep 2 & 3: HydrogenationRh[Rh(cod)2]BF4(Metal Source)MixStir in MeOH15 mins, ArgonRh->MixLigand(R)-o-Tol-BINAP(Chiral Ligand)Ligand->MixAutoclaveAutoclave5 bar H2, 25°C12 HoursMix->AutoclaveCannula TransferSubstrateEnamideSolutionSubstrate->AutoclaveOutputConcentrate & HPLCAutoclave->Output

Figure 2: Workflow for Rh-catalyzed asymmetric hydrogenation. Note the strict anaerobic handling during catalyst formation.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Catalyst Poisoning (O₂)Ensure rigorous degassing of MeOH (freeze-pump-thaw x3).[1] Check H₂ purity (>99.999%).
Low Conversion (<50%) Steric BulkIncrease H₂ pressure to 10-20 bar or increase temp to 35°C (caution: may lower ee).
Low ee Ligand OxidationCheck ³¹P NMR of ligand. Phosphine oxides are achiral/racemic catalysts.[1]
Low ee Wrong SolventMeOH is standard, but some substrates require TFE (Trifluoroethanol) or DCM/MeOH mixtures to enforce tight binding.[1]
Slow Reaction Rate Induction PeriodPre-hydrogenate the catalyst precursor (remove COD) before adding substrate.

Safety & Handling of Tolyl-Phosphines[1]

  • Oxidation Sensitivity: While tri-aryl phosphines are generally solid and stable in air for short periods, solutions of Tol-BINAP oxidize rapidly.[1] Always store solids under Argon in a desiccator.[1]

  • Solvent Purity: Peroxides in ethers (THF, Dioxane) will instantly oxidize the ligand to the phosphine oxide (Tol-BINAP(O)), which destroys enantioselectivity.[1] Use SPS-grade or freshly distilled solvents.[1][3]

  • High Pressure: The protocol uses pressurized Hydrogen gas.[1] Ensure the autoclave is rated for the pressure and located behind a blast shield.

References

  • Noyori, R., & Takaya, H. (1990).[1] BINAP: An efficient chiral element for asymmetric catalysis.[1] Accounts of Chemical Research, 23(10), 345–350. [Link]

  • Saito, T., et al. (2001).[1] Synthesis of New Chiral Diphosphine Ligands, SEGPHOS, and Their Application to Asymmetric Hydrogenation. Advanced Synthesis & Catalysis, 343(3), 264-267.[1] [Link]

  • Tang, W., & Zhang, X. (2003).[1] New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070.[1] [Link][1]

  • Takasago International Corporation. (n.d.).[1][4] Ligand Application Notes: BINAP and SEGPHOS.[1][5][6] Retrieved from [Link][1]

Application Note: Synthesis of Biaryl Compounds using Palladium Catalysts with Di(o-tolyl)phosphine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquity and Synthesis of Biaryl Scaffolds

The biaryl structural motif is a cornerstone of modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials such as organic light-emitting diodes (OLEDs). The precise and efficient construction of the carbon-carbon bond connecting the two aryl rings is therefore of paramount importance. Over the past few decades, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as the most versatile and powerful methods for this transformation.[1][2]

The success of these reactions hinges critically on the choice of phosphine ligand coordinated to the palladium center. The ligand modulates the catalyst's stability, activity, and substrate scope. Among the vast library of available ligands, those incorporating the di(o-tolyl)phosphine moiety have consistently delivered exceptional performance, enabling reactions under milder conditions, with lower catalyst loadings, and across a broader range of challenging substrates.[3] This guide provides a detailed examination of the principles, applications, and protocols for using catalysts based on di(o-tolyl)phosphine ligands in biaryl synthesis.

The Ligand's Decisive Role: Steric and Electronic Effects

In palladium-catalyzed cross-coupling, the phosphine ligand is not a mere spectator. Its properties directly influence the key steps of the catalytic cycle. The exceptional performance of ligands bearing o-tolyl groups stems from a synergistic combination of steric and electronic factors.

  • Steric Influence: The methyl groups in the ortho position of the tolyl rings create significant steric bulk around the phosphorus atom. This bulkiness favors the formation of a coordinatively unsaturated, 12-electron L₁Pd(0) species, which is widely believed to be the catalytically active species for the initial, often rate-limiting, oxidative addition step.[4][5] In contrast, less bulky ligands can lead to more stable, less reactive L₂Pd(0) complexes, which must first dissociate a ligand to enter the catalytic cycle.[5]

  • Electronic Properties: Phosphines are potent σ-donors. The methyl groups on the tolyl rings are weakly electron-donating, which increases the electron density on the phosphorus atom and, by extension, the palladium center. This enhanced electron density on the metal facilitates the oxidative addition of aryl halides, particularly the more challenging and cost-effective aryl chlorides.[1][6] Computational studies confirm that oxidative addition is heavily influenced by these electronic effects, while subsequent steps are governed by a combination of both steric and electronic factors.[6]

This balance allows catalysts supported by ligands like tri(o-tolyl)phosphine or more advanced dialkylbiaryl phosphines to achieve high turnover numbers and operate under mild conditions.[4]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the preeminent method for C(sp²)-C(sp²) bond formation due to its operational simplicity, the commercial availability of a vast array of boronic acids, and the typically benign nature of its boron-containing byproducts.

The Catalytic Cycle

The generally accepted mechanism involves three primary stages: oxidative addition, transmetalation, and reductive elimination. The use of a bulky, electron-rich ligand like one containing a di(o-tolyl)phosphine group is crucial for efficiently navigating this cycle, especially for hindered or deactivated substrates.[3][5]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Causality in the Catalytic Cycle
  • Oxidative Addition: The electron-rich L-Pd(0) complex readily inserts into the carbon-halogen bond of the aryl halide (Ar¹-X) to form a Pd(II) intermediate. The steric bulk of the o-tolyl groups promotes the formation of the monoligated L-Pd(0) state required for this step.[4]

  • Transmetalation: The aryl group (Ar²) is transferred from the activated boronic acid (or boronate ester) to the palladium center, displacing the halide (X). This step requires a base to form the more nucleophilic "ate" complex of the boronic acid.

  • Reductive Elimination: The two aryl groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the active L-Pd(0) catalyst, allowing the cycle to continue. The steric strain imposed by the bulky ligand helps to drive this final, product-forming step.[7]

Experimental Protocols

Trustworthiness: The following protocols are designed to be self-validating. Success depends on the strict exclusion of air and moisture, the purity of reagents, and careful execution. All manipulations involving the catalyst, ligand, and anhydrous solvents should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

Protocol: Suzuki-Miyaura Synthesis of 4-Methoxy-2'-methylbiphenyl

This protocol details a representative coupling of an electron-rich aryl bromide with a sterically hindered boronic acid.

Materials & Reagents:

  • Palladium(II) Acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tolyl)₃]

  • 4-Bromoanisole (99%)

  • o-Tolylboronic acid (98%)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered

  • Toluene, anhydrous

  • Deionized Water, degassed

  • Diethyl ether, anhydrous

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel for column chromatography

Equipment:

  • Schlenk flask with stir bar

  • Condenser

  • Schlenk line with Nitrogen or Argon supply

  • Heating mantle with temperature controller and oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup (Inert Atmosphere):

    • To a 50 mL Schlenk flask, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 1 mol%) and Tri(o-tolyl)phosphine (18.2 mg, 0.06 mmol, 3 mol%).

    • Causality Note: A ligand-to-palladium ratio greater than 1:1 is used to ensure the formation of the desired phosphine complex and prevent the formation of palladium black. The in situ generation of the Pd(0) catalyst from a stable Pd(II) precursor is a common and practical approach.[8][9]

    • Evacuate the flask and backfill with inert gas three times.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add 4-bromoanisole (374 mg, 2.0 mmol, 1.0 equiv), o-tolylboronic acid (326 mg, 2.4 mmol, 1.2 equiv), and finely powdered K₂CO₃ (552 mg, 4.0 mmol, 2.0 equiv).

    • Causality Note: A slight excess of the boronic acid is used to drive the reaction to completion. The base is crucial for activating the boronic acid for the transmetalation step.

    • Add anhydrous toluene (10 mL) and degassed deionized water (1 mL) via syringe. The biphasic system often enhances reaction rates.

  • Reaction Execution:

    • Fit the flask with a condenser under a flow of inert gas.

    • Lower the flask into a preheated oil bath at 105 °C.

    • Stir the reaction mixture vigorously for 12 hours. The reaction can be monitored by TLC or GC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Data Presentation: Representative Substrate Scope

Catalyst systems based on the di(o-tolyl)phosphine motif are effective for a wide range of substrates.

Aryl Halide (Ar¹-X)Boronic Acid (Ar²-B(OH)₂)Product (Ar¹-Ar²)Typical Yield
4-BromoacetophenonePhenylboronic acid4-Acetylbiphenyl>95%
2-Chlorotoluene4-Methoxyphenylboronic acid4'-Methoxy-2-methylbiphenyl~90%
1-Bromo-4-(trifluoromethyl)benzene3,5-Dimethylphenylboronic acid3',5'-Dimethyl-4-(trifluoromethyl)biphenyl>92%
3-Bromopyridine2-Formylphenylboronic acid2'-(Pyridin-3-yl)benzaldehyde~85%

Yields are representative and can vary based on specific conditions and ligand choice (e.g., P(o-tolyl)₃ vs. a Buchwald-type biarylphosphine).[3]

Broader Applications: Buchwald-Hartwig Amination

The same design principles that make these ligands effective for C-C coupling extend to C-N bond formation. In the Buchwald-Hartwig amination, the bulky, electron-rich nature of the ligand is essential for the coupling of aryl halides with amines. The catalyst system facilitates the oxidative addition and subsequent reductive elimination to form the C-N bond, providing a powerful tool for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals.[4][10]

Caption: General workflow for Buchwald-Hartwig amination.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Impure reagents or solvent.3. Insufficiently strong or poorly soluble base.1. Ensure a strictly inert atmosphere; degas solvents thoroughly.2. Use freshly purified reagents and anhydrous solvents.3. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃) or a different solvent system.
Formation of Homocoupled Byproducts (Ar¹-Ar¹ or Ar²-Ar²) 1. Reaction temperature is too high.2. Presence of oxygen.3. Sub-optimal Pd:Ligand ratio.1. Lower the reaction temperature.2. Improve inert atmosphere technique.3. Increase the ligand loading slightly (e.g., to L:Pd of 4:1).
Decomposition of Catalyst (Palladium Black) 1. Ligand oxidation or degradation.2. Ligand dissociation at high temperatures.1. Use high-purity, air-stable ligands.2. Lower the reaction temperature if possible; consider a more robust biarylphosphine ligand if P(o-tolyl)₃ is insufficient.
Protodeborylation of Boronic Acid 1. Prolonged reaction time at high temperature.2. Base is too strong or reaction has excess water.1. Monitor reaction and stop once complete.2. Use a milder base or precisely control the amount of water in the reaction.

Conclusion

Palladium catalysts modified with ligands containing the di(o-tolyl)phosphine motif represent a robust and highly effective system for the synthesis of biaryl compounds. The well-defined steric and electronic properties of these ligands promote the formation of highly active monoligated palladium species, enabling efficient oxidative addition and reductive elimination steps. This translates into tangible benefits for the synthetic chemist: high yields, broad substrate scope, milder reaction conditions, and applicability across multiple classes of cross-coupling reactions. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully implement these powerful catalytic tools in their own synthetic endeavors.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2020). Architecture and synthesis of P,N-heterocyclic phosphine ligands. Beilstein Journal of Organic Chemistry, 16, 558-581. [Link]

  • O'Brien, C. J., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(45), 28215-28227. [Link]

  • Maluleka, M. M., & Mphahlele, M. J. (2022). Application of P-Bridged Biaryl Phosphines in Pd-Catalyzed α-Arylation Reactions. ChemistryOpen, 11(10), e202200133. [Link]

  • Karami, K., et al. (2007). Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. Journal of Organometallic Chemistry, 692(19), 4148-4154. [Link]

  • Anmol Chemicals. (2026). Exploring the Applications of Di-p-Tolylphosphine in Materials Science. Anmol Chemicals. [Link]

  • Old, D. W., et al. (1998). A Highly Active Catalyst for Palladium-Catalyzed Suzuki Cross-Coupling Reactions of Aryl Bromides and Chlorides. Journal of the American Chemical Society, 120(37), 9722-9723. [Link]

  • Nagy, V., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3624-3630. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Ma, S., et al. (2005). Tri(o-tolyl)phosphine for highly efficient Suzuki coupling of propargylic carbonates with boronic acids. Chemical Communications, (37), 4684-4686. [Link]

  • Chen, J., & Shi, Z. (2017). New Approaches for Biaryl-Based Phosphine Ligand Synthesis via P═O Directed C–H Functionalizations. Accounts of Chemical Research, 50(6), 1533-1545. [Link]

  • Ikawa, T., & Buchwald, S. L. (2011). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters, 14(1), 34-37. [Link]

  • Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440. [Link]

  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(5), 1333-1358. [Link]

  • Solans-Monfort, X., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 695(24), 2673-2682. [Link]

  • Al-Amin, M., et al. (2018). Mechanistic studies and optimisation of a Pd-catalysed direct arylation reaction using phosphine-free systems. New Journal of Chemistry, 42(12), 9996-10002. [Link]

  • Wang, D., et al. (2022). Significant dialkyl biarylphosphine compounds and their synthesis by late-stage modification strategy. Nature Communications, 13, 2496. [Link]

  • MySkinRecipes. (n.d.). Diphenyl(p-tolyl)phosphine oxide. MySkinRecipes. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2014). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Israel Journal of Chemistry, 50(5-6), 646-659. [Link]

  • Cipot-Gala, J., et al. (2023). Modular Synthesis of Biaryl-Substituted Phosphine Ligands: Application in Microwave-Assisted Palladium-Catalyzed C–N Cross-Coupling Reactions. Inorganics, 11(8), 329. [Link]

  • Wagaw, S. (1999). Development and application of palladium-catalyzed carbon-nitrogen bond forming reactions. DSpace@MIT. [Link]

  • Afanasiev, V. V., et al. (2003). Catalytic Synthesis of Phosphines and Related Compounds. Current Organic Chemistry, 7(5), 477-508. [Link]

  • National Center for Biotechnology Information. (n.d.). Di(p-tolyl)phosphine Oxide. PubChem Compound Database. [Link]

  • Fantoni, T., et al. (2023). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 10(23), 5851-5861. [Link]

  • Ereztech. (n.d.). Di(o-tolyl)chlorophosphine. Ereztech. [Link]

  • Fantoni, T., et al. (2023). Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design. ResearchGate. [Link]

Sources

Application Note: Catalyst Loading & Optimization for Di(o-tolyl)phosphine Ligand Systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Loading Recommendations for Di(o-tolyl)phosphine Derivatives (


 & dtbpf)
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary & Nomenclature Clarification

Critical Distinction: In the context of catalysis, "Di(o-tolyl)phosphine" often creates nomenclature ambiguity. The secondary phosphine Di(o-tolyl)phosphine (


)  is primarily a synthetic precursor used to generate high-performance ligands.[1] It is rarely used directly as a ligand due to air sensitivity and P-H bond reactivity.

This guide addresses the two dominant catalytically active ligand classes derived from the di(o-tolyl)phosphino motif used in drug development:

  • Tri(o-tolyl)phosphine (

    
    ):  The industry standard for Heck reactions , capable of ultra-low loading via in situ palladacycle formation.[1]
    
  • 1,1'-Bis(di-o-tolylphosphino)ferrocene (dtbpf): A bidentate ligand excelling in Suzuki-Miyaura and Buchwald-Hartwig couplings of sterically hindered substrates.[1]

Mechanistic Insight: The "o-Tolyl" Effect[1][2]

The efficacy of these ligands stems from the steric bulk of the ortho-methyl groups. This bulk exerts two critical effects on the Palladium (Pd) center:

  • Enhanced Reductive Elimination: The large cone angle (194° for

    
    ) crowds the metal center, thermodynamically favoring the release of the product (reductive elimination), which is often the rate-determining step for crowded substrates.[1]
    
  • Palladacycle Formation (The Herrmann-Beller Mechanism): Under heating,

    
     undergoes intramolecular C-H activation at one of the ortho-methyl groups.[1] This forms a cyclometallated Pd(II) species (Herrmann-Beller palladacycle), which serves as a heat-stable reservoir of highly active mono-ligated Pd(0) species.[1]
    
Visualization: Ligand Activation Pathway

The following diagram illustrates the transformation of the precursor complex into the active catalytic species.

Activation_Pathway Precursor Pd(OAc)2 + P(o-tol)3 Coordination Pd(OAc)2(P(o-tol)3)2 (Coordination Complex) Precursor->Coordination Mixing Activation Heat (>50°C) - AcOH Coordination->Activation Palladacycle Herrmann-Beller Palladacycle (Resting State) Activation->Palladacycle Cyclometallation ActiveSpecies Mono-ligated Pd(0) [Pd-P(o-tol)3] Palladacycle->ActiveSpecies Reversible Dissociation ActiveSpecies->Palladacycle Stabilization

Caption: Figure 1.[1][2][3][4] Thermal activation pathway of Pd/P(o-tol)3 systems forming the robust Herrmann-Beller palladacycle, allowing for low catalyst loading.[1]

Catalyst Loading Recommendations

Loading requirements are non-linear and depend heavily on the substrate activation energy (Aryl Chlorides > Bromides > Iodides).

A. Tri(o-tolyl)phosphine ( )

Best For: Heck Reactions, Stille Coupling.[1] Key Characteristic: High thermal stability; supports "Homeopathic" palladium loading.[1]

Substrate ClassRecommended Loading (Pd mol%)Ligand:Pd RatioTemperatureNotes
Aryl Iodides 0.001 – 0.05 mol%2:1 to 4:180–100°CExtremely active; requires degassed solvents.[1]
Aryl Bromides 0.05 – 0.5 mol%2:1100–120°CStandard range for amenable substrates.[1]
Aryl Chlorides 1.0 – 3.0 mol%2:1 to 3:1130–140°CActivated chlorides only (e.g., 4-CN, 4-NO2).[1]
B. 1,1'-Bis(di-o-tolylphosphino)ferrocene (dtbpf)

Best For: Suzuki-Miyaura, Buchwald-Hartwig (Sterically hindered).[1] Key Characteristic: Large bite angle and rigidity; excellent for ortho-substituted coupling partners.[1]

Substrate ClassRecommended Loading (Pd mol%)Ligand:Pd RatioTemperatureNotes
Hindered Aryl Chlorides 1.0 – 5.0 mol%1:1 (Pre-complex)80–110°CUse [Pd(dtbpf)Cl2] pre-catalyst for consistency.[1]
Heteroaryl Chlorides 0.5 – 2.0 mol%1.1:160–100°CExcellent for pyridines/pyrimidines.[1]
Standard Aryl Bromides 0.05 – 0.5 mol%1:1RT – 60°CVery fast kinetics; watch for exotherms.[1]

Detailed Experimental Protocols

Protocol A: Ultra-Low Loading Heck Reaction (Pd/P(o-tol)3)

Objective: Coupling of 4-bromoanisole with n-butyl acrylate at 0.1 mol% Pd.[1]

Reagents:

  • Aryl Bromide (1.0 equiv)[1]

  • Acrylate/Olefin (1.2 equiv)[1]

  • Base:

    
     or 
    
    
    
    (1.5 equiv)[1]
  • Catalyst Source:

    
    [1][2][3][5][6]
    
  • Ligand:

    
    [1][2][3]
    
  • Solvent: NMP or DMAc (Anhydrous)[1]

Step-by-Step Methodology:

  • Stock Solution Preparation (Critical):

    • Prepare a stock solution of

      
       and 
      
      
      
      in the solvent.[1]
    • Ratio: 1:2 (Pd:L).[1][7]

    • Concentration: Adjust so that 100 µL contains the desired 0.1 mol% Pd relative to the substrate batch.

    • Aging:[1] Stir the stock solution at 60°C for 15 minutes under Argon. The color should deepen (orange to dark red), indicating palladacycle formation.

  • Reaction Assembly:

    • Charge a reaction vial with the Aryl Bromide (1.0 mmol), Base (1.5 mmol), and Olefin (1.2 mmol).[1]

    • Add solvent (2 mL).[1]

    • Add the activated Catalyst Stock Solution (100 µL).

  • Execution:

    • Seal the vial and heat to 120°C .

    • Monitor via HPLC/GC.[1] Conversion should reach >95% within 4–12 hours.

  • Workup:

    • Filter through a pad of Celite to remove Pd black (if any) and inorganic salts.[1]

Protocol B: Sterically Demanding Suzuki Coupling (Pd-dtbpf)

Objective: Coupling of 2-chloro-toluene with 2-tolylboronic acid (Tetra-ortho substituted system).

Reagents:

  • [Pd(dtbpf)Cl2] Pre-catalyst (Commercial) or generated in situ.[1]

  • Aryl Chloride (1.0 equiv)[1]

  • Boronic Acid (1.5 equiv)[1][7]

  • Base:

    
     (2.0 equiv, 3M aqueous solution)[1]
    
  • Solvent: THF or Toluene.[1]

Step-by-Step Methodology:

  • In-Situ Catalyst Generation (If pre-catalyst unavailable):

    • Mix

      
       (2 mol%) and dtbpf (2.2 mol%) in the reaction solvent.
      
    • Stir at Room Temperature (RT) for 10 minutes. A color change to orange/yellow indicates coordination.

  • Substrate Addition:

    • Add Aryl Chloride, Boronic Acid, and liquid solvent to the catalyst pot.

    • Add the aqueous base last.

  • Degassing (Mandatory):

    • Sparge with Nitrogen/Argon for 5 minutes.[1] Oxygen is detrimental to the electron-rich dtbpf ligand.[1]

  • Reaction:

    • Heat to reflux (approx. 65°C for THF, 100°C for Toluene).[1]

    • Vigorous stirring is required due to the biphasic nature.

    • Checkpoint: Check conversion at 2 hours. If <50%, add a second charge of boronic acid (boronic acids can deborylate in hindered systems).

Optimization Logic: The "Ladder" Approach

When defining the loading for a new NCE (New Chemical Entity), do not guess. Use this logical flow to minimize metal consumption.

Optimization_Logic Start Start Optimization Screen1 Screen 1: High Loading (5 mol% Pd / 10 mol% L) Goal: Confirm Feasibility Start->Screen1 Check1 Yield > 80%? Screen1->Check1 Fail1 Change Ligand Class (Switch from P(o-tol)3 to dtbpf or Buchwald) Check1->Fail1 No Screen2 Screen 2: Loading Drop (1 mol% Pd) Check1->Screen2 Yes Check2 Complete < 4h? Screen2->Check2 Screen3 Screen 3: Stress Test (0.1 mol% Pd) Check2->Screen3 Yes Final Final Process Loading (Set at 1.5x of Failure Point) Check2->Final No (Keep 1 mol%) Screen3->Final

Caption: Figure 2. Step-wise "Ladder" optimization strategy to determine Minimum Effective Loading (MEL).

References

  • Herrmann, W. A., & Beller, M. (1995).[1] "Palladacycles as Structurally Defined Catalysts for the Heck Olefination of Chloro- and Bromoarenes." Angewandte Chemie International Edition. [1]

  • Colacot, T. J. (2008).[1] "A Concise Update on the Applications of 1,1′-Bis(di-tert-butylphosphino)ferrocene (dtbpf) and Related Ligands." Platinum Metals Review.

  • Littke, A. F., & Fu, G. C. (2002).[1] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][8][9] Reaction intermediates and structure-activity relationships."[1][10] Journal of the American Chemical Society.[9]

Sources

Application Note: Reaction Workup Procedures for Di(o-tolyl)phosphine Mediated Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details field-proven protocols for the isolation of products from reactions catalyzed or mediated by Di(o-tolyl)phosphine (CAS: 23582-02-7) and its derivatives.[1] While Di(o-tolyl)phosphine is a privileged ligand/catalyst due to its high steric demand and electron-donating capability, these same properties render post-reaction removal challenging.[1] The steric bulk of the ortho-methyl groups increases lipophilicity, often causing the phosphine and its oxide to co-elute with organic products during standard chromatography.

This guide provides three distinct workflows—Oxidative Phase Switching , Solid-Phase Scavenging , and Metal-Complexation —to ensure >95% removal of phosphine species while preserving product integrity.[1]

Safety & Handling (Critical)

Hazard Profile: Di(o-tolyl)phosphine is a secondary phosphine containing a reactive P-H bond.[1]

  • Toxicity: Acute oral toxicity and respiratory irritant.[1]

  • Air Sensitivity: Oxidizes rapidly in solution; however, the ortho-tolyl steric bulk can stabilize radical intermediates, leading to unpredictable induction periods before rapid exotherms upon air exposure.

  • Stench: Possesses a characteristic, penetrating odor.[1] All workups must be performed in a fume hood.[1]

Workup Strategy Selection

Select the appropriate protocol based on your product's chemical stability.[1][2]

WorkupDecision Start Start: Reaction Complete CheckMetal Is the Phosphine bound to a Metal (Pd/Pt)? Start->CheckMetal CheckAcid Is Product Acid/Oxidant Sensitive? CheckMetal->CheckAcid No (Organocatalysis) ProtocolC Protocol C: Metal Scavenging (Thiol-Silica / CuCl) CheckMetal->ProtocolC Yes (Ligand) ProtocolA Protocol A: Oxidative Phase Switch (H2O2 / Bleach) CheckAcid->ProtocolA No (Robust) ProtocolB Protocol B: Resin Scavenging (Polymer-bound electrophiles) CheckAcid->ProtocolB Yes (Sensitive)

Figure 1: Decision matrix for selecting the optimal workup procedure.

Protocol A: Oxidative Phase Switching (The "Kill" Method)

Best For: Robust organic substrates (stable to dilute oxidants).[1] Mechanism: Converts the lipophilic Di(o-tolyl)phosphine (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) into the highly polar Di(o-tolyl)phosphine oxide (

). The oxide interacts strongly with silica gel, allowing the non-polar product to elute first.
Reagents
  • Oxidant: 10% Hydrogen Peroxide (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) or dilute Sodium Hypochlorite (Bleach).
    
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Wash: Saturated Sodium Thiosulfate (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ).
    
Step-by-Step Procedure
  • Dilution: Dilute the crude reaction mixture with DCM (10 mL per mmol substrate).

  • Oxidation:

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add 10% ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       (2.0 equivalents relative to phosphine loading) dropwise.
      
    • Note: The steric hindrance of the o-tolyl groups may require a longer stirring time (30–60 mins) compared to phenyl analogs to ensure complete oxidation.[1]

  • Verification: Spot TLC. The phosphine oxide will appear as a distinct, lower

    
     spot (often UV active and stains strongly with 
    
    
    
    ).
  • Quench: Add saturated aqueous sodium thiosulfate to neutralize excess oxidant.[1] Stir for 10 minutes.

  • Extraction: Separate the organic layer.[1] Wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography on silica gel.

    • Elution Strategy: Elute product with non-polar solvent (e.g., Hexanes/EtOAc 9:1).[1] The Di(o-tolyl)phosphine oxide will remain at the baseline or elute only with high polarity (e.g., >50% EtOAc or MeOH).[1]

Protocol B: Solid-Phase Scavenging (Resin Capture)

Best For: Acid-sensitive products, GMP workflows, or when avoiding aqueous workup is preferred.[1] Mechanism: Uses a polymer-supported electrophile (e.g., benzyl chloride resin) to alkylate the secondary phosphine, permanently tethering it to the solid support.

Reagents
  • Scavenger: Merrifield Resin (Chloromethyl polystyrene) or specific Phosphine Scavengers (e.g., Biotage® PS-Benzyl Chloride).[1]

  • Additive: Sodium Iodide (NaI) – catalyzes the alkylation.[1]

Step-by-Step Procedure
  • Resin Preparation: Calculate the amount of resin needed (aim for 3–4 equivalents of reactive sites relative to the phosphine catalyst).[1]

  • Activation: Suspend the resin in the reaction solvent (DCM or THF) for 10 minutes to swell.

  • Scavenging:

    • Add the swollen resin directly to the crude reaction mixture.

    • Add NaI (0.1 eq).[1] The iodide displaces the chloride on the resin, creating a more reactive electrophile.

    • Reaction: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      
      
  • Incubation: Stir gently (do not use a magnetic stir bar which grinds the resin; use an orbital shaker or overhead stirrer) for 4–12 hours.

  • Filtration: Filter the mixture through a fritted glass funnel or a Celite pad.

  • Wash: Rinse the resin cake with DCM to recover any entrained product.[1]

  • Result: The filtrate contains the product free of phosphine.[1]

Protocol C: Metal Scavenging (If used as a Ligand)

Best For: Pd/Pt catalyzed cross-couplings where Di(o-tolyl)phosphine is the ligand.[1] Mechanism: The phosphine is tightly bound to the metal. Removing the metal concurrently removes the ligand.[1]

Comparative Data: Scavenger Efficiency
Scavenger TypeActive GroupTarget SpeciesEfficiency (1h)Cost
Silica-Thiol -SH (Mercaptan)Pd(II), Pt(II)>99%High
Activated Carbon C (Porous)Pd(0) clusters~80%Low
Copper Wash CuCl /

Free Phosphines>95%Low
Step-by-Step Procedure (Silica-Thiol Method)[1]
  • Loading: Add Silica-Thiol (functionalized silica gel, e.g., SiliaMetS® Thiol) to the reaction mixture at a ratio of 10:1 (w/w) relative to the metal catalyst mass.

  • Temperature: Heat the mixture to 40–50°C for 60 minutes. The heat promotes ligand dissociation and capture by the thiol.

  • Filtration: Filter through a 0.45 µm PTFE filter.

  • Analysis: The filtrate is usually clear and colorless (metal-free).[1] The phosphine ligand, displaced by the thiol, may remain free in solution; if so, proceed to Protocol A (Oxidation) to remove the free ligand if it co-elutes.

Troubleshooting & Optimization

Issue: Product Co-elutes with Phosphine Oxide
  • Cause: Di(o-tolyl)phosphine oxide is bulky and less polar than typical triphenylphosphine oxide.[1]

  • Solution: Use non-aqueous precipitations .[1] Dissolve the crude residue in a minimum amount of ether/toluene and add pentane. The oxide often precipitates as a white solid while organic products remain in solution.[1]

Issue: Incomplete Oxidation
  • Cause: Steric hindrance of the ortho-methyl groups blocks the oxidant approach.

  • Solution: Switch from ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     to m-CPBA  (1.1 eq) in DCM at 0°C. This is a more aggressive electrophilic oxidant.
    

References

  • Phosphine Oxide Synthesis & Properties

    • Topic: General oxidation protocols for sterically hindered phosphines.[1]

    • Source: Wikipedia, "Phosphine oxides".[1] Available at: [Link][1]

  • Resin Scavenging Protocols

    • Topic: Use of Merrifield resin for phosphine removal.[1][3]

    • Citation: "Efficient Scavenging of Ph3P and Ph3PO with High-Loading Merrifield Resin." J. Org.[1] Chem., 2003.[1]

    • Source: NIH/PubMed.[1] Available at: [Link]

  • Metal Scavenging Efficiency

    • Topic: Comparison of silica-bound scavengers for Pd removal.[1][4]

    • Citation: "Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species."[1] Org.[1][5][6][7] Process Res. Dev., 2011.[1][8]

    • Source: ACS Publications.[1] Available at: [Link][1]

  • Safety Data

    • Topic: Handling and toxicity of Di(o-tolyl)phosphine derivatives.[1]

Sources

Application Note: Di(o-tolyl)phosphine in the Synthesis of Pharmaceutical Intermediates

[1]

Executive Summary

Di(o-tolyl)phosphine (

1nucleophilic building blockDtBPFBuchwald-type phosphines1

In pharmaceutical synthesis, the "ortho-effect"—where the methyl group on the phenyl ring provides steric bulk—is prized for preventing catalyst deactivation and accelerating reductive elimination in Palladium-catalyzed cross-couplings.[1] Di(o-tolyl)phosphine allows researchers to install this privileged motif into custom ligand architectures, enabling the synthesis of sterically hindered pharmaceutical intermediates that fail with standard ligands like

1

This guide details the handling, strategic application, and protocols for utilizing Di(o-tolyl)phosphine to synthesize superior catalytic systems.

Technical Background: The "Ortho-Effect" in Ligand Design

The efficacy of Di(o-tolyl)phosphine derivatives stems from the steric clash of the ortho-methyl groups.[1]

  • Cone Angle Expansion: The o-methyl groups significantly increase the Tolman cone angle compared to diphenylphosphine derivatives.[1] This bulk facilitates the formation of monoligated

    
     species, which are highly active for oxidative addition.
    
  • Accelerated Reductive Elimination: In the catalytic cycle of bulky pharmaceutical intermediates (e.g., biaryl synthesis via Suzuki-Miyaura), the rate-limiting step is often reductive elimination.[1] The steric pressure from the

    
     moiety forces the product off the metal center.[1]
    
Comparison of Phosphine Architectures
FeatureTri(o-tolyl)phosphine (

)
Di(o-tolyl)phosphine (

)
Role Direct LigandLigand Precursor / Nucleophile
Reactivity Lewis Base (Ligand)Nucleophile (P-H bond activation)
Application Heck/Suzuki reactions (Standard)Synthesis of DtBPF , XPhos analogs, chiral phosphines
Air Stability Solid, moderately stableLiquid/Low-melting solid, Air Sensitive

Core Application: Synthesis of Sterically Demanding Ligands

The primary utility of Di(o-tolyl)phosphine in drug development is the synthesis of Bis(di-o-tolylphosphino)ferrocene (DtBPF) and unsymmetrical tertiary phosphines.[1] DtBPF is a "super-ligand" for large-scale Suzuki couplings of sterically hindered aryl chlorides, often outperforming dppf by orders of magnitude.[1]

Workflow Visualization: From Precursor to Active Catalyst

LigandSynthesisPrecursorDi(o-tolyl)phosphine(CAS 3388-03-2)ActivationP-H Activation(Deprotonation or Pd-Cat)Precursor->ActivationInert AtmCouplingP-C Bond Formation(w/ Aryl Chloride or Ferrocene)Activation->CouplingElectrophileLigandPrivileged Ligand(e.g., DtBPF, Mixed Phosphine)Coupling->LigandPurificationCatalysisPd-Catalyzed Coupling(Suzuki/Buchwald)Ligand->CatalysisPd SourcePharmaPharma Intermediate(Sterically Hindered Biaryl)Catalysis->PharmaYield >90%

Caption: Pathway for transforming Di(o-tolyl)phosphine into high-value pharmaceutical intermediates via ligand engineering.[1]

Experimental Protocol: Pd-Catalyzed P-C Coupling

Directly reacting secondary phosphines with aryl halides is superior to traditional chlorophosphine routes (which require toxic

1bulky unsymmetrical ligand1

Objective: Synthesize (4-methoxyphenyl)di(o-tolyl)phosphine (a model for tuning electronic properties of the ligand).

Safety & Handling[3]
  • Hazard: Di(o-tolyl)phosphine is air-sensitive and readily oxidizes to the phosphine oxide.[1] It may be pyrophoric in high concentrations or on high surface area materials (paper/celite).

  • Control: All manipulations must be performed under Argon or Nitrogen using Schlenk techniques or a Glovebox.[1]

  • Quenching: Residual phosphines should be quenched with dilute bleach (sodium hypochlorite) to oxidize them to the safer phosphine oxides before disposal.

Reagents & Equipment
  • Reagents:

    • Di(o-tolyl)phosphine (1.0 equiv)[1]

    • 4-Chloroanisole (1.2 equiv)[1]

    • 
       (1 mol%)[1]
      
    • DiPPF (1,1'-Bis(diisopropylphosphino)ferrocene) (1.2 mol%) - Ligand for the P-C coupling[1]

    • 
       (2.0 equiv, anhydrous)[1]
      
    • Solvent: Diglyme or Toluene (Degassed)[1]

  • Equipment:

    • Schlenk tube (50 mL) with Teflon stopcock.

    • Oil bath set to 110°C.

Step-by-Step Procedure
  • Catalyst Pre-formation (Inside Glovebox):

    • In a vial, mix

      
       (2.2 mg, 0.01 mmol) and DiPPF (4.2 mg, 0.012 mmol) in 1 mL of toluene. Stir for 10 minutes until the solution turns orange/red (active catalyst generation).
      
  • Reaction Setup:

    • To a flame-dried Schlenk tube equipped with a stir bar, add

      
       (424 mg, 2.0 mmol).
      
    • Add 4-Chloroanisole (171 mg, 1.2 mmol).[1]

    • Add the pre-formed catalyst solution.

    • Seal the tube with a rubber septum.

  • Phosphine Addition (Critical Step):

    • Note: Di(o-tolyl)phosphine is a viscous liquid/solid.[1] Weigh it inside the glovebox or use a gas-tight syringe if liquid.[1]

    • Add Di(o-tolyl)phosphine (214 mg, 1.0 mmol) dissolved in 2 mL degassed toluene via syringe.[1]

  • Reaction:

    • Heat the sealed Schlenk tube to 110°C for 12–16 hours.

    • Monitoring: Check reaction progress via

      
       NMR.[1][2][3] The starting material signal (doublet around -40 to -60 ppm, 
      
      
      coupling) should disappear, replaced by a singlet (tertiary phosphine) around -20 to -10 ppm.[1]
  • Workup (Air Stable):

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (10 mL) and filter through a pad of Celite to remove salts and Palladium black.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Recrystallize from hot Ethanol/Hexane or perform flash chromatography (under Nitrogen if the product is slightly air-sensitive, though bulky tertiary phosphines are often air-stable as solids).[1]

Synthesis of DtBPF (Ferrocene Ligand)[1][6]

For researchers aiming to synthesize 1,1'-Bis(di-o-tolylphosphino)ferrocene (DtBPF) , the P-C coupling route above can be adapted, or the classical lithiation route can be used if Chlorodi(o-tolyl)phosphine is available.[1]

Pathway:

  • Lithiation: Ferrocene +

    
     / TMEDA 
    
    
    1,1'-Dilithioferrocene.[1]
  • Phosphination: 1,1'-Dilithioferrocene + 2 equiv Chlorodi(o-tolyl)phosphine

    
     DtBPF.[1]
    
    • Note:Chlorodi(o-tolyl)phosphine can be synthesized from Di(o-tolyl)phosphine by reaction with

      
       or 
      
      
      (careful oxidation control required), but is often purchased or made via Grignard +
      
      
      .[1]

Why DtBPF? In the synthesis of Tetrasubstituted Biaryls (common in kinase inhibitors), DtBPF provides a unique "ferrocene bite angle" combined with the "ortho-tolyl bulk" that prevents the formation of inactive Pd-dimers, maintaining high catalytic turnover.[1]

Troubleshooting & Optimization ("Self-Validating" System)

IssueObservationRoot CauseCorrective Action
Low Yield

NMR shows large peak at ~30-50 ppm.[1]
Oxidation of starting material to Phosphine Oxide.Degas solvents more rigorously (Freeze-Pump-Thaw x3).[1] Ensure inert gas quality.
Incomplete Conversion

NMR shows remaining doublet (

).[1]
Catalyst deactivation or insufficient temperature.Increase temp to 130°C. Switch solvent to Diglyme. Ensure base (

) is anhydrous.[1]
Product Impurity Multiple

signals.
Ligand scrambling or P-C bond cleavage.Avoid strong bases like

which can attack the P-center.[1] Stick to Phosphate or Carbonate.

References

  • Busacca, C. A., et al. (2005). "Novel and Efficient Synthesis of Di(o-tolyl)phosphine and Other Secondary Phosphines." Journal of Organic Chemistry. Link[1]

  • Stelzer, O., et al. (2015). "Palladium-Catalyzed P–C Coupling Reactions: A Practical Approach to Tertiary Phosphines." ACS Catalysis. Link[1]

  • Colacot, T. J. (2008). "1,1'-Bis(di-o-tolylphosphino)ferrocene (DtBPF): A Crucial Ligand for Palladium-Catalyzed Cross-Couplings."[1] Platinum Metals Review. Link

  • Sigma-Aldrich. "Safety Data Sheet: Tri(o-tolyl)phosphine (Related Handling)." Link(Note: Safety protocols for secondary phosphines are stricter than for the tertiary analog cited here).[1]

  • ChemicalBook. "1,1'-Bis(diphenylphosphino)ferrocene synthesis protocols." Link

Application Note: Di(o-tolyl)phosphine as a Steric Architect in Materials Science

[1][2]

Audience:123

Executive Summary

Di(o-tolyl)phosphine is a secondary phosphine characterized by significant steric bulk due to the ortho-methyl groups on the phenyl rings.[1][2] Unlike its tertiary counterpart Tri(o-tolyl)phosphine (a common ligand), the secondary phosphine is primarily a reactive scaffold .[1][2][3] It serves as a precursor for synthesizing specialized ligands (P-N, P-O, and P-C chelates) that govern the reactivity of metal centers in ethylene polymerization and the synthesis of Thermally Activated Delayed Fluorescence (TADF) emitters for OLEDs.[1][2][3]

This guide details the handling, reactivity, and specific protocols for transforming Di(o-tolyl)phosphine into high-value catalytic systems and functional materials.[1][2]

Technical Profile & Mechanism of Action

Chemical Properties
PropertySpecification
Chemical Formula

Molecular Weight 214.24 g/mol
Appearance White to off-white solid or viscous oil (purity dependent)
Oxidation State P(III) (Air-sensitive, requires inert atmosphere)
Key Functional Group P-H Bond : The reactive handle for hydrophosphination and cross-coupling.[1][2]
Steric Parameter High cone angle potential due to o-Me groups; promotes reductive elimination in catalysis.[1][2]
The "Steric Key" Mechanism

In materials science, the microstructure of a polymer or the quantum efficiency of an emitter often depends on the geometry of the metal complex.[2][3] Di(o-tolyl)phosphine introduces a "Steric Key":

  • Polymerization: When incorporated into nickel or palladium catalysts (e.g., P-N ligands), the bulky o-tolyl groups shield the axial positions of the metal center.[1][2] This retards chain transfer reactions, favoring the formation of high-molecular-weight, branched polyethylenes (LDPE analogs) under mild conditions.[1][2]

  • Optoelectronics: In Copper(I) or Gold(I) complexes, the bulk prevents solvent quenching and stabilizes the specific geometries required for efficient TADF in OLED devices.[1][2][3]

Mechanistic Pathway Visualization

The following diagram illustrates how Di(o-tolyl)phosphine (

GStartDi(o-tolyl)phosphine(Secondary Phosphine)Path1Pd-CatalyzedP-C CouplingStart->Path1 + Aryl HalidePath2Hydrophosphination(Addition to C=N / C≡C)Start->Path2 + Isocyanate/AlkyneLigand1Steric P-N / P-O Ligands(e.g., Phosphino-anilines)Path1->Ligand1Ligand2FunctionalizedPhosphine MonomersPath2->Ligand2App1Ni(II) Catalystsfor Olefin PolymerizationLigand1->App1 CoordinationApp2Cu(I)/Au(I) TADFEmitters (OLEDs)Ligand1->App2 CoordinationLigand2->App2 Incorporation

Caption: Transformation pathways of Di(o-tolyl)phosphine into critical material science catalysts and emitters.

Detailed Experimental Protocols

Protocol A: Synthesis of Sterically Demanding P-N Ligands

Application: Creating ligands for Nickel-catalyzed ethylene polymerization.[1][2] Target Molecule: 2-(Di-o-tolylphosphino)aniline.[1][2] Reaction Type: Pd-catalyzed P-C cross-coupling.[1][2][4]

Safety Note: Di(o-tolyl)phosphine is air-sensitive.[1][2] All steps must be performed under Nitrogen (

123
Materials:
  • Di(o-tolyl)phosphine (1.0 eq)[1][2][3][5]

  • 2-Iodoaniline (1.0 eq)[1][2][3]

  • Catalyst:

    
     (1 mol%)[1][2][3]
    
  • Base: Triethylamine (

    
    ) (1.05 eq)[1][2][3]
    
  • Solvent: Acetonitrile (MeCN), anhydrous and degassed.[1][2][3]

  • Solvent for workup: Dichloromethane (DCM), Methanol (MeOH).[1][2][3]

Step-by-Step Methodology:
  • Setup: In a glovebox or under counter-flow

    
    , charge a Schlenk flask with 2-iodoaniline (e.g., 375 mg, 1.71 mmol) and Di(o-tolyl)phosphine (365 mg, 1.70 mmol).
    
  • Solvation: Add anhydrous MeCN (9 mL). The mixture may not fully dissolve immediately.[1][2]

  • Catalyst Addition: Prepare a suspension/solution of

    
     (20.4 mg, 0.018 mmol) in a mixture of degassed 
    
    
    /MeCN (1:2 ratio, approx 12 mL) and add this to the main reaction flask. Note: The presence of water/MeCN aids the solubility of the base/salt system in this specific protocol.[2][3]
  • Base Addition: Add

    
     (0.25 mL, 1.79 mmol) via syringe.
    
  • Reaction: Reflux the pale orange mixture at 80°C–90°C for 64 hours . Monitor via

    
     NMR (disappearance of secondary phosphine signal at 
    
    
    ppm; appearance of product at
    
    
    ppm).[1][2][3]
  • Workup:

    • Evaporate all solvents under vacuum.[1][2]

    • Redissolve the residue in degassed DCM (10 mL).

    • Wash with degassed water (

      
       mL) to remove ammonium salts.[1][2][3]
      
    • Dry the organic layer (vacuum) to obtain a pale brown solid.[1][2][3]

    • Purification: Wash the solid with cold, degassed MeOH (

      
       mL) to remove trace impurities.
      
  • Yield: Expect ~85–90% yield of an off-white/pink solid.[1][2]

Validation:

  • 
     NMR (
    
    
    ):
    Single peak at
    
    
    ppm.[1][2][3]
  • 
     NMR:  Verify the presence of the amino group (
    
    
    ) broad singlet and the distinct methyl groups of the tolyl ring (~2.39 ppm).[1][2][3]
Protocol B: Hydrophosphination for Functional Materials

Application: "Click-like" functionalization of isocyanates or alkynes to create P-containing monomers or cross-linkers without metal catalysts.[1][2] Target: Phosphinecarboxamides (Urea-phosphine hybrids).[1][2]

Methodology:
  • Reagents: Di(o-tolyl)phosphine (1.0 eq) and an aryl isocyanate (e.g., Phenyl isocyanate, 1.0 eq).

  • Conditions: Solvent-free (neat) or in minimal dry THF at Room Temperature.

  • Procedure:

    • Add the isocyanate dropwise to the phosphine under inert atmosphere.[1][2]

    • Stir for 1–4 hours. The reaction is typically exothermic.[1][2]

    • The product often precipitates as a solid.[1][2]

  • Purification: Wash with dry hexane/pentane to remove unreacted starting materials.[1][2]

  • Utility: The resulting P-C(O)-NH-R linkage is robust and allows the phosphine to be tethered to polymer backbones or surfaces.[1][2]

Comparative Data: Ligand Performance in Polymerization

The steric bulk of Di(o-tolyl)phosphine derivatives significantly impacts the properties of polyolefins produced by Nickel(II) catalysts compared to less bulky phenyl analogs.[1][2]

Ligand BackbonePhosphine SubstituentPolymer BranchingMolecular Weight (

)
Activity
P-N Chelate Diphenyl (

)
Low (Linear HDPE-like)ModerateHigh
P-N Chelate Di(o-tolyl) (

)
High (Branched LDPE-like) High Moderate

Interpretation: The o-tolyl groups block the metal center, slowing down the chain propagation slightly but drastically inhibiting chain transfer/termination, leading to higher molecular weights and unique branched architectures desirable for flexible materials.[2][3]

References

  • Ligand Synthesis & Polymerization

    • Versatile Coordination and C–C Coupling of Diphosphine-Tethered Imine Ligands with Ni(II) and Ni(0).[1][2][3]

    • Source: Inorganic Chemistry (ACS Publications).[1][2][3]

    • URL: [Link][1][2][3]

  • Hydrophosphination Applications

    • Tertiary phosphines: preparation and application in materials science.[1][2][3]

    • Source: Royal Society of Chemistry (RSC) Books.[1][2][3]

    • URL: [Link][1][2][3][4][5][6][7][8][9]

  • General Chemical Data

    • Di(o-tolyl)
    • Source: Sigma-Aldrich.[1][2][10][11]

scale-up synthesis considerations for Di(o-tolyl)phosphine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis & Handling of Di(o-tolyl)phosphine

Abstract

Di(o-tolyl)phosphine (CAS: 29949-64-2) is a critical secondary phosphine intermediate used in the synthesis of sterically demanding ligands for transition metal catalysis (e.g., palladium-catalyzed cross-couplings).[1] Its steric bulk, provided by the ortho-methyl groups, enhances the reductive elimination rates in catalytic cycles. However, its scale-up presents distinct challenges: high air sensitivity, pyrophoric potential, and steric hindrance that affects reaction kinetics. This guide outlines a robust, scalable protocol for the synthesis of Di(o-tolyl)phosphine via the reduction of chlorodi(o-tolyl)phosphine, emphasizing safety, yield optimization, and purity.

Introduction & Strategic Considerations

The Challenge of Sterics and Stability

Unlike simple diphenylphosphine, di(o-tolyl)phosphine possesses significant steric bulk around the phosphorus center. This influences the synthesis in two ways:

  • Kinetic Protection: The ortho-methyl groups provide some kinetic stabilization against dimerization but do not prevent oxidation.

  • Synthetic Hurdle: Nucleophilic attacks on phosphorus (e.g., during Grignard addition) are slower, requiring higher temperatures or longer reaction times compared to phenyl analogs.

Route Selection for Scale-Up

Two primary routes exist. For scale-up (>100 g), Route A is preferred due to atom economy and purification efficiency.

  • Route A (Recommended): Grignard Addition to

    
    
    
    
    
    Isolation of Chlorophosphine
    
    
    Reduction with
    
    
    .
  • Route B (Alternative): Hydrophosphination (limited by substrate availability) or Reduction of Phosphine Oxide (requires harsh silane reduction).

Safety & Handling Protocols (Critical)

WARNING: Di(o-tolyl)phosphine is toxic and potentially pyrophoric. It causes severe skin burns and eye damage.[2]

  • Atmosphere: All operations must occur under a positive pressure of Nitrogen (

    
    ) or Argon (
    
    
    
    ). Argon is preferred for the final product handling due to its higher density.
  • Quenching:

    
     quenching is the most hazardous step. Use the "Fieser" method (
    
    
    
    ratio of water:15% NaOH:water) to generate granular, filterable salts.
  • Spill Control: Keep a bucket of dry sand or vermiculite mixed with sodium bicarbonate nearby. Do not use water on phosphine fires.

Detailed Synthesis Protocol

Step 1: Synthesis of Chlorodi(o-tolyl)phosphine

Target: 500 g Scale

Reagents:

  • Phosphorus Trichloride (

    
    ): 1.0 equiv.[3]
    
  • o-Tolylmagnesium Bromide (2.0 M in THF): 2.1 equiv.

  • Solvent: Anhydrous THF (dilution).

Procedure:

  • Setup: A 5-L 3-neck flask equipped with a mechanical stirrer, reflux condenser (

    
     inlet), and a pressure-equalizing addition funnel.
    
  • Charging: Charge

    
     and THF. Cool to -10°C.
    
  • Addition: Add the Grignard reagent dropwise.

    • Expert Insight: The reaction is exothermic.[4] Maintain internal temperature < 10°C to prevent the formation of the tertiary phosphine (Tri(o-tolyl)phosphine), although steric hindrance makes the third addition difficult—a distinct advantage here.

  • Reflux: After addition, warm to room temperature (RT) and then reflux for 4 hours to drive the substitution of the second chloride.

  • Workup: Remove solvent under reduced pressure. Extract with anhydrous toluene. Filter salts (MgBrCl) under inert atmosphere (Schlenk frit).

  • Purification: Distill the crude oil under high vacuum.

    • Note: Chlorodi(o-tolyl)phosphine is moisture sensitive. Store under

      
      .
      
Step 2: Reduction to Di(o-tolyl)phosphine

Target: Conversion of Step 1 Product

Reagents:

  • Chlorodi(o-tolyl)phosphine (from Step 1).

  • Lithium Aluminum Hydride (

    
    ): 0.6 equiv (2.4 hydride equiv).
    
  • Solvent: Anhydrous Diethyl Ether (

    
    ) or THF.
    

Procedure:

  • Slurry Preparation: Suspend

    
     pellets (crushed) in 
    
    
    
    at 0°C.
  • Addition: Dissolve chlorodi(o-tolyl)phosphine in

    
     and add dropwise to the hydride slurry.
    
    • Caution: Vigorous exotherm. Maintain T < 5°C.

  • Completion: Stir at RT for 12 hours. Monitor by

    
     NMR (Disappearance of chloride shift ~80-100 ppm; Appearance of PH doublet ~ -40 to -60 ppm).
    
  • Quenching (The Danger Zone):

    • Cool to -20°C.

    • Add degassed Ethyl Acetate slowly to consume excess hydride.

    • Add degassed saturated

      
       solution dropwise until gas evolution ceases.
      
  • Isolation: Decant the organic layer. Dry over

    
     (degassed).
    
  • Distillation: Di(o-tolyl)phosphine is a low-melting solid (mp 42-46°C).

    • Use a short-path distillation head wrapped in heat tape (~50°C) to prevent solidification in the condenser.

    • Collect the fraction boiling at high vacuum (approx. 130-140°C at 0.1 mmHg).

Visualization: Process Workflow

G Start Start: Raw Materials (PCl3, o-TolylMgBr) Step1 Step 1: Grignard Addition (-10°C to Reflux) Start->Step1 Controlled Addition Inter Intermediate: Chlorodi(o-tolyl)phosphine Step1->Inter Filtration & Solvent Removal Step2 Step 2: LiAlH4 Reduction (0°C, Et2O) Inter->Step2 Hydride Transfer Quench Quench & Workup (Fieser Method, Inert) Step2->Quench Exothermic! Distill Distillation (Heated Condenser, High Vac) Quench->Distill Crude Oil Final Product: Di(o-tolyl)phosphine (Store under Ar) Distill->Final Yield: ~70-80%

Figure 1: Scale-up workflow for Di(o-tolyl)phosphine synthesis emphasizing thermal control points.

Quality Control & Characterization

ParameterSpecificationMethod
Appearance White crystalline solid / Colorless oil (warm)Visual
Purity > 97%GC-MS /

NMR

NMR
Doublet around -50 ppm (

)

Lock
Oxide Content < 1.0%

NMR (Singlet ~30-40 ppm)
Melting Point 42 - 46 °CCapillary (sealed)

Expert Note on NMR: The P-H bond coupling is diagnostic. If the doublet collapses to a singlet or broadens significantly, check for proton exchange with moisture or oxidation.

Troubleshooting Common Failure Modes

  • Product Solidifies in Condenser:

    • Cause: The melting point (42°C) is above ambient cooling water temperature.

    • Fix: Use warm water (50°C) in the condenser or use an air condenser with heat tape.

  • Low Yield in Step 1:

    • Cause: Formation of Tri(o-tolyl)phosphine.[3][5][6][7][8]

    • Fix: Strictly control stoichiometry (2.0-2.1 equiv Grignard) and keep temperature low during addition. The steric bulk usually prevents the third addition, but refluxing too long with excess Grignard can force it.

  • Rapid Oxidation:

    • Cause: Degassing of quench water/solvents was insufficient.

    • Fix: Sparge all aqueous solutions with Argon for 30 mins before use.

References

  • Sigma-Aldrich. Di(o-tolyl)phosphine Product Sheet (CAS 29949-64-2).Link

  • Thermo Fisher Scientific. Chlorodi(o-tolyl)phosphine Safety & Handling.Link

  • Organic Syntheses. General Procedures for Handling Air-Sensitive Phosphines. (Adapted from Tri(o-tolyl)phosphine protocols).[8] Link

  • Busacca, C. A., et al. Spinach: A New Class of Chiral Diphosphine Ligands. (Context on sterically hindered phosphine synthesis). Journal of Organic Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with Di(o-tolyl)phosphine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing Suzuki-Miyaura cross-coupling reactions using Di(o-tolyl)phosphine derivatives.

Note on Nomenclature: While Tri(o-tolyl)phosphine [


]  is the classic "Herrmann-Beller" ligand in this class, Di(o-tolyl)phenylphosphine [

]
and the secondary Di(o-tolyl)phosphine [

]
are distinct species. This guide addresses the specific challenges of the di(o-tolyl) moiety, which balances extreme steric bulk with slightly reduced shielding compared to the tri-variant, often resulting in higher turnover frequencies (TOF) in sterically congested couplings.

Status: Active Technique: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Key Reagent: Di(o-tolyl)phosphine derivatives (Ligand)

Core Mechanistic Insight: The "Mono-Ligated" Advantage

To troubleshoot effectively, you must understand why you chose this ligand. The o-tolyl groups provide immense steric bulk (Cone angle


 for the Tri-variant; slightly less for Di-phenyl).
  • The Benefit: The bulk forces the formation of a highly active, mono-ligated Pd(0)L species (unlike

    
    , which forms 
    
    
    
    or
    
    
    ). This species is exceptionally fast at Oxidative Addition (due to electron richness) and Reductive Elimination (due to steric crowding relieving strain).
  • The Risk: The catalyst is fragile. The mono-ligated species is unstable and prone to precipitation (Pd black) if not constantly engaged in the cycle.

Troubleshooting Guide (Q&A Format)
Issue A: "I see rapid formation of Pd black (precipitation) and the reaction stalls at <50% conversion."

Diagnosis: Catalyst Decomposition (Ligand Dissociation). Because the Di(o-tolyl) ligand is so bulky, it dissociates easily. If the oxidative addition step is slow (e.g., using aryl chlorides or electron-rich aryl bromides), the "naked" Pd(0) aggregates and dies.

Corrective Actions:

  • Increase Ligand:Pd Ratio: Standard protocols often use 2:1 (L:Pd). With o-tolyl phosphines, increase this to 3:1 or 4:1 . The excess ligand shifts the equilibrium back toward the soluble

    
     resting state, protecting the metal.
    
  • Switch Pd Source: If using

    
    , ligand exchange is inefficient. Switch to 
    
    
    
    or
    
    
    to allow the o-tolyl phosphine to bind without competition.
  • "Dose" the Catalyst: Do not add all catalyst at

    
    . Add 50% initially, and 50% after 2 hours.
    
Issue B: "My starting material is consumed, but I see large amounts of protodeboronation (Ar-H) instead of product."

Diagnosis: Steric-Accelerated Protodeboronation. Recent studies indicate that bulky ligands can paradoxically accelerate protodeboronation of the boronic acid, especially if the transmetallation step is slow due to steric clash between the ligand and a bulky substrate.

Corrective Actions:

  • Water Management: While water is required for the base mechanism, too much promotes deboronation. Switch to a 95:5 Toluene:Water or Dioxane:Water system rather than 1:1.

  • Base Switching: Strong bases (

    
    ) degrade boronic acids faster. Switch to 
    
    
    
    (anhydrous) or
    
    
    in dry solvents.
  • Boronic Acid Excess: Increase boronic acid equivalents from 1.1 to 1.5 or 2.0 to compensate for the loss.

Issue C: "The reaction works for Aryl Bromides but fails completely for Aryl Chlorides."

Diagnosis: Insufficient Electron Density for Oxidative Addition. The Di(o-tolyl) moiety is electron-rich, but the steric bulk can prevent the Pd center from getting close enough to the C-Cl bond if the substrate is also hindered.

Corrective Actions:

  • Temperature Spike: Aryl chlorides with this ligand often require 100°C–110°C . Room temperature is insufficient.

  • Ligand Optimization: If using pure

    
    , switch to Di(o-tolyl)phenylphosphine (
    
    
    
    )
    . The replacement of one o-tolyl group with a phenyl group reduces the cone angle slightly, allowing better approach to the aryl chloride while maintaining catalytic activity.
Optimized Experimental Protocol

Objective: High-yield coupling of a hindered Aryl Bromide with Phenylboronic Acid.

ParameterRecommendationRationale
Catalyst Precursor

(1–2 mol%)
Labile dba ligands allow rapid coordination of the bulky phosphine.
Ligand

or

(4–8 mol%)
L:Pd ratio of 4:1 is critical to prevent Pd black formation.
Solvent Toluene or 1,4-DioxaneNon-polar solvents often stabilize the active monolithic species better than DMF.
Base

(2.0 equiv)
Milder than carbonates; high solubility in water/organic interfaces.
Additives Water (2–5% v/v)Essential for activating the boronic acid (formation of boronate species).
Atmosphere Argon (Strict)o-Tolyl phosphines oxidize rapidly in solution. Sparge solvents for 20 mins.[1]

Step-by-Step Workflow:

  • Charge Solids: In a glovebox or under Argon flow, add

    
     (1.0 equiv Pd), Ligand (4.0 equiv), Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and finely ground 
    
    
    
    (2.0 equiv) to a Schlenk tube.
  • Solvent Addition: Add degassed Toluene/Water (20:1 ratio).

  • Pre-Stir (Critical): Stir at Room Temperature for 10 minutes. Look for a color change (often dark red to orange/yellow) indicating ligand coordination.

  • Heating: Heat to 80°C–100°C. Monitor by HPLC/GC at 1 hour and 4 hours.

  • Workup: Cool, filter through Celite (to remove Pd black), and partition between EtOAc/Water.

Visual Troubleshooting Logic

Suzuki_Troubleshooting Start START: Low Yield Observed Check_Color Check Reaction Mixture Color Start->Check_Color Black_Ppt Black Precipitate (Pd Black) Check_Color->Black_Ppt Yes Clear_Orange Clear/Orange Solution Check_Color->Clear_Orange No Ligand_Ratio Is Ligand:Pd Ratio < 3:1? Black_Ppt->Ligand_Ratio Check_SM Is Aryl Halide Consumed? Clear_Orange->Check_SM Increase_Ligand Action: Increase Ligand to 4:1 Ligand_Ratio->Increase_Ligand Yes Substrate_Hindrance Is Substrate Sterically Hindered? Ligand_Ratio->Substrate_Hindrance No Switch_Ligand Action: Switch to P(o-tol)2Ph (Less bulky than P(o-tol)3) Substrate_Hindrance->Switch_Ligand Yes SM_Remaining SM Remaining (No Oxidative Addition) Check_SM->SM_Remaining Yes SM_Consumed SM Consumed (Side Reactions) Check_SM->SM_Consumed No Temp_Boost Action: Increase Temp to 110°C Check Anhydrous Conditions SM_Remaining->Temp_Boost Check_Deboro Check for Ar-H (Protodeboronation) SM_Consumed->Check_Deboro Base_Change Action: Switch Base to K3PO4 Reduce Water Content Check_Deboro->Base_Change Detected

Caption: Decision tree for diagnosing yield failures in bulky phosphine Suzuki couplings. Focuses on distinguishing catalyst death (precipitation) from kinetic stalling.

Frequently Asked Questions (FAQs)

Q: Can I use the secondary phosphine


 directly as a ligand? 
A:  Generally, no. While 

is a precursor, it is prone to oxidation and does not form the active catalytic species as reliably as the tertiary variants. However, it is used to synthesize Di(o-tolyl)phosphino-functionalized ligands (e.g., on ferrocene or biaryl backbones) which are highly effective. If your protocol specifically calls for the secondary phosphine, ensure it is stored under strict inert atmosphere.

Q: Why is


 sometimes better than 

?
A: It is a "Goldilocks" ligand.

is sometimes too bulky, making it difficult for the ligand to stay attached to Pd during the oxidative addition of smaller substrates, or preventing the approach of the boronic acid. The Di(o-tolyl)phenyl variant retains the necessary bulk for reductive elimination but lowers the activation energy for the initial coordination steps [1].

Q: How do I remove the phosphine oxide byproduct? A: o-Tolyl phosphine oxides are lipophilic. A wash with aqueous HCl (1M) can sometimes protonate and remove other impurities, but flash chromatography (Hexane/EtOAc) is usually required. The oxide often elutes much later than the non-polar coupled product.

References
  • Joshaghani, M., et al. (2007). "Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands." Journal of Molecular Catalysis A: Chemical, 273(1-2), 310–315.

  • Paul, F., Patt, J., & Hartwig, J. F. (1995). "Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3] Reaction intermediates and structure-activity relationships."[4][5] Journal of the American Chemical Society, 117(12), 3375–3391. (Foundational work on steric bulk in o-tolyl phosphines).

  • Sherwood, J., et al. (2019). "Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation."[6] Journal of the American Chemical Society, 141(25).

Sources

Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Reactions with Phosphine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for the Buchwald-Hartwig amination reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions, ensuring successful C-N cross-coupling reactions. The palladium-catalyzed Buchwald-Hartwig amination has become an indispensable tool for the synthesis of arylamines, but its sensitivity to various parameters can sometimes lead to challenging outcomes.[1] This guide is structured to help you diagnose and resolve common issues encountered during your experiments.

Troubleshooting Guide: A Deeper Dive into Common Failures

This section addresses specific issues that may arise during your Buchwald-Hartwig amination experiments, offering a systematic approach to problem-solving.

Issue 1: Low or No Product Yield

A common and frustrating challenge in Buchwald-Hartwig amination is a lower-than-expected or complete lack of product formation. This can stem from several factors related to the catalyst, reagents, or reaction conditions.

Possible Causes and Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[2]

    • Solution: Ensure you are using a reliable precatalyst. Modern palladacycle precatalysts (e.g., G3 or G4) are often more effective than traditional sources like Pd(OAc)₂ as they form the active LPd(0) catalyst more cleanly and efficiently.[2][3] If using a Pd(II) source, the presence of an amine with an α-H or the phosphine ligand can facilitate reduction to Pd(0).[4] Consider a pre-activation step where the catalyst and ligand are stirred with the base before adding the substrates.[2]

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[5] The choice of ligand is highly dependent on the amine nucleophile.[2]

    • Solution: For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines.[2] For challenging couplings, such as with heteroaryl amines or amides, more specialized ligands like tBuBrettPhos or DavePhos may be necessary.[2][4] Consulting a ligand selection guide based on your specific substrates is recommended.[6]

  • Incorrect Base Selection: The base is critical for deprotonating the amine, but an incompatible base can hinder the reaction or decompose starting materials.[2][7]

    • Solution: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used.[2] However, for base-sensitive functional groups, weaker bases such as Cs₂CO₃ or K₃PO₄ may be required, potentially at higher temperatures.[2][8] The physical properties of the base (e.g., particle size) can also impact the reaction; grinding the base or adding Celite can prevent clumping.[3]

  • Poor Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides.[2][3] Sterically hindered substrates can also pose a challenge.[9]

    • Solution: For aryl chlorides, using bulky, electron-rich phosphine ligands is often necessary to achieve good yields.[9] If possible, switching to the corresponding aryl bromide or iodide can improve reactivity. For hindered substrates, a thorough optimization of ligand, base, and solvent is often necessary.[10]

  • Reagent and Solvent Purity: Impurities in the starting materials or solvent can poison the catalyst.[11]

    • Solution: Ensure you are using high-purity, anhydrous, and degassed reagents and solvents.[2] Water and oxygen can be particularly detrimental as the active Pd(0) species is sensitive to oxidation.[2] It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[2]

Issue 2: Formation of Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired arylamine.

Possible Causes and Solutions:

  • Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This is a common side reaction, particularly with primary amines.[11] The mechanism often involves a β-hydride elimination from a palladium-amide intermediate.[11]

    • Solution: To suppress hydrodehalogenation, consider the following strategies:

      • Ligand Selection: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over β-hydride elimination. Ligands like Josiphos-type and BippyPhos have been developed to minimize this side reaction.[11]

      • Reaction Conditions: Lowering the reaction temperature and shortening the reaction time can sometimes favor the amination pathway.[11]

  • Homocoupling: Dimerization of the aryl halide or the amine.

    • Cause: This can be promoted by certain reaction conditions and catalyst systems.

    • Solution: Optimizing the catalyst loading and reaction temperature can often minimize homocoupling.[2]

  • Reaction with Polyfunctional Substrates: If your substrates contain multiple reactive sites (e.g., a phenol and an amine), side reactions can occur.[9]

    • Solution: Protecting groups may be necessary to block unwanted reactivity. Alternatively, careful selection of the catalyst system can sometimes achieve chemoselectivity.

Troubleshooting Workflow

Here is a logical workflow to troubleshoot a failing Buchwald-Hartwig amination reaction:

G start Low/No Product check_catalyst 1. Check Catalyst System - Using a reliable precatalyst? - Correct ligand for amine type? start->check_catalyst check_reagents 2. Verify Reagent Quality - Anhydrous and degassed solvents? - High-purity substrates and base? check_catalyst->check_reagents If catalyst is appropriate check_conditions 3. Evaluate Reaction Conditions - Inert atmosphere maintained? - Appropriate temperature? check_reagents->check_conditions If reagents are pure optimize 4. Systematic Optimization - Screen different ligands - Screen different bases - Screen different solvents check_conditions->optimize If conditions are correct success Reaction Successful optimize->success

Caption: A step-by-step troubleshooting workflow for a low-yielding Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: What are the visual signs of a failing reaction?

A1: While not always definitive, some visual cues can suggest a problem. A healthy, active Pd(0) catalyst system often imparts a dark, homogeneous color to the reaction mixture. The formation of palladium black (a fine, black precipitate) is a strong indicator of catalyst decomposition and a likely cause of reaction failure. Significant color changes that deviate from the expected dark hue, or the failure of the reaction mixture to become dark upon heating, can also signal an issue.[12][13]

Q2: How do I choose the right ligand for my substrates?

A2: The optimal ligand is highly substrate-dependent. Here is a general guide:

Amine TypeRecommended LigandsNotes
Primary Amines BrettPhos[2]Often provides excellent results.
Secondary Amines RuPhos[2]Generally a good starting point.
NH-Heterocycles DavePhos, XantPhos[2]These can be challenging substrates requiring specific ligands.
Amides tBuBrettPhos[4]Amides are less nucleophilic and require more active catalysts.

For a new system, it is often best to screen a small number of ligands to find the optimal one.[14]

Q3: What is the role of the base, and how do I choose the right one?

A3: The base deprotonates the amine in the catalytic cycle.[15] Strong bases like NaOtBu are commonly used and often lead to faster reactions.[2] However, they can be incompatible with base-sensitive functional groups. For such substrates, weaker bases like Cs₂CO₃ or K₃PO₄ are preferred, although they may require higher reaction temperatures.[2][8]

Q4: How critical is the solvent choice?

A4: The solvent is crucial for solubilizing the reagents and stabilizing the catalytic species. Toluene and dioxane are common choices.[16][17] For reactions involving aryl iodides, less polar solvents like toluene are often preferred to minimize the inhibitory effect of the iodide salt byproduct.[3] Ensure the solvent is anhydrous and degassed, as water and oxygen can deactivate the catalyst.[2]

Q5: Should I use a precatalyst or generate the catalyst in situ?

A5: While in situ generation from sources like Pd(OAc)₂ or Pd₂(dba)₃ is possible, using a well-defined precatalyst is highly recommended for reproducibility and reliability.[3] Modern palladacycle precatalysts (e.g., Buchwald G3 and G4 palladacycles) are often more reliable and provide a more consistent generation of the active LPd(0) species.[2][6]

Experimental Protocols

Protocol 1: General Procedure for a Screening Reaction

This protocol is a starting point for optimizing your Buchwald-Hartwig amination.

Materials:

  • Palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%)

  • Phosphine ligand (if not using a precatalyst with the ligand already incorporated)

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 2 mL)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst and the base.

  • Add the aryl halide and the amine to the Schlenk tube.

  • Add the anhydrous, degassed solvent.

  • Seal the Schlenk tube and stir the mixture at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry, concentrate, and purify the product by chromatography.

Protocol 2: Purification of Toluene

For optimal results, especially with sensitive substrates, using freshly purified solvent is recommended.

Materials:

  • Reagent-grade toluene

  • Sodium metal

  • Benzophenone

  • Distillation apparatus

  • Inert atmosphere

Procedure:

  • Set up a distillation apparatus under an inert atmosphere.

  • To the distillation flask, add toluene and small pieces of sodium metal.

  • Add a small amount of benzophenone as an indicator.

  • Reflux the toluene until a persistent deep blue or purple color develops, indicating that the solvent is dry and oxygen-free.

  • Distill the toluene under an inert atmosphere and collect it in a dry, sealed flask.

References

Sources

preventing Di(o-tolyl)phosphine oxide formation during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Di(o-tolyl)phosphine Oxide Formation (CAS: 30309-80-9)

Ticket ID: P-OX-PREV-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering the formation of Di(o-tolyl)phosphine oxide (DOTPO). This is the thermodynamic "dead end" of the secondary phosphine Di(o-tolyl)phosphine (CAS: 29949-64-2). In transition metal catalysis (e.g., Pd-catalyzed cross-coupling), the formation of this oxide is not merely a yield loss; it is a catalyst poison that alters the ligand-to-metal ratio and can completely arrest the catalytic cycle.

This guide provides a root-cause analysis and a self-validating protocol to ensure your phosphine remains in the active P(III) state throughout your workflow.

Module 1: Root Cause Analysis (The "Why")

The oxidation of Di(o-tolyl)phosphine is rarely random. It follows specific vectors of oxygen ingress.[1] Unlike triarylphosphines (e.g.,


), secondary phosphines possess a P-H bond that is particularly susceptible to radical abstraction and subsequent oxidation.
The Oxidation Vectors
  • Dissolved Oxygen (The Invisible Enemy): Solvents from a standard HPLC bottle contain ~2-4 mM of dissolved

    
    . This is stoichiometric excess relative to catalyst loadings.
    
  • Peroxides in Ethers: If you use THF, Dioxane, or Diethyl Ether, these solvents form hydroperoxides upon storage. These peroxides transfer oxygen to the phosphine faster than atmospheric

    
     does.
    
  • Headspace Diffusion: A "nitrogen balloon" is not a hermetic seal. Oxygen diffuses through rubber septa over hours.

Visualizing the Failure Mode The following diagram illustrates the pathways leading to the unwanted oxide species.

OxidationPathways cluster_prevention Critical Control Points Phosphine Active Ligand Di(o-tolyl)phosphine (P-H Species) Oxide Dead Catalyst Di(o-tolyl)phosphine Oxide (P=O Species) Phosphine->Oxide Oxidation Air Atmospheric O2 (Poor Headspace) Air->Phosphine Solvent Dissolved O2 (Inadequate Degassing) Solvent->Phosphine Peroxide Solvent Peroxides (THF/Ethers) Peroxide->Phosphine Fast Reaction

Figure 1: The "Triangle of Oxidation" showing the three primary vectors compromising Di(o-tolyl)phosphine stability.

Module 2: Prevention Protocols (The "Fix")

To prevent DOTPO formation, you must implement a Zero-Oxygen Protocol . Sparging with nitrogen is insufficient for sensitive secondary phosphines. You must use the Freeze-Pump-Thaw method.[2][3]

Protocol A: The Freeze-Pump-Thaw (Gold Standard)

Use this for all reaction solvents.

StepActionTechnical Rationale
1 Fill & Seal Place solvent in a Schlenk flask (max 50% vol).[4] Seal with a high-vacuum PTFE valve (Young's tap). Do not use rubber septa.
2 Freeze Submerge fully in liquid nitrogen (

) until solid.
3 Evacuate Open to high vacuum (<0.1 mbar) for 5-10 minutes.
4 Thaw Close valve. Remove from

. Thaw in warm water.
5 Repeat Repeat steps 2-4 exactly three times .
6 Backfill Backfill with Argon (heavier than air) rather than Nitrogen.
Protocol B: The "Scavenger" Setup (In-Situ Protection)

If you cannot use a glovebox, add a sacrificial scavenger to the reaction mixture before adding the metal/ligand.

  • Add BHT (Butylated hydroxytoluene): 1-5 mol% relative to the solvent.

    • Why: BHT scavenges radical peroxides in etheral solvents (THF) that directly attack the P-H bond.

  • Use HBF4 Salts:

    • Why: If you are storing the ligand, convert it to the Di(o-tolyl)phosphonium tetrafluoroborate salt. The salt is air-stable.[5] You can deprotonate it in situ with a mild base (e.g.,

      
      ) inside the inert reaction vessel to release the free phosphine immediately before catalysis.
      
Module 3: Troubleshooting & Recovery (FAQs)

Q1: I already have the oxide (DOTPO). Can I save the batch? A: Yes. Secondary phosphine oxides can be reduced, though it is chemically intensive.

  • The Fix: Silane Reduction.

    • Reagents: Trichlorosilane (

      
      ) and Triethylamine (
      
      
      
      ).
    • Conditions: Reflux in Toluene for 2-4 hours.

    • Mechanism:[6][7][8][9][10] The silicon atom is extremely oxophilic and strips the oxygen from the phosphorus, driving the reaction by forming the stable Si-O bond.

    • Warning: Trichlorosilane is corrosive. Perform this only if the ligand is expensive or custom-synthesized.

Q2: My reaction turns black/brown immediately. Is this oxidation? A: Likely, yes. This is "Palladium Black" precipitation.

  • Diagnosis: Oxidation of the phosphine ligand (L) removes it from the metal center (

    
    ). The "naked" Palladium aggregates into inactive nanoparticles (Pd black).
    
  • Solution: Increase the Ligand:Metal ratio (e.g., from 1:1 to 2:1) to provide a "buffer" against trace oxidation, or switch to the HBF4 salt method described in Protocol B.

Q3: Can I use HPLC grade THF directly? A: Absolutely not. Even "inhibitor-free" HPLC THF contains peroxides after opening.

  • Requirement: THF must be freshly distilled from Sodium/Benzophenone (deep purple color indicates zero oxygen/moisture) or passed through an activated alumina column (SPS system) immediately before use.

Module 4: Decision Logic Workflow

Follow this logic gate to determine your experimental setup.

DecisionTree Start Start Experiment SolventCheck Is Solvent THF/Ether? Start->SolventCheck Distill REQ: Distill from Na/Benzo or Alumina Column SolventCheck->Distill Yes Degas REQ: Freeze-Pump-Thaw (3 Cycles) SolventCheck->Degas No (Toluene/DMF) Distill->Degas Storage Ligand Storage State? Degas->Storage FreeBase Free Phosphine (Liquid/Solid) Storage->FreeBase Salt HBF4 Salt Storage->Salt Action1 Handle in Glovebox Only FreeBase->Action1 Action2 Add Base in Reactor (In-Situ Release) Salt->Action2

Figure 2: Operational workflow for handling sensitive secondary phosphines.

References
  • Horký, F., et al. (2023).[10] "A General Strategy for Increasing the Air-Stability of Phosphines." Chemistry – A European Journal. Link

  • Strem Chemicals. (n.d.). "Safety Data Sheet: Di-o-tolylphosphine." Strem Catalog. Link

  • Schlenk Line Survival Guide. (2019). "Freeze-Pump-Thaw Degassing."[7][9] Schlenk Line Survival Guide. Link

  • Hérault, D., et al. (2015). "Reduction of secondary and tertiary phosphine oxides to phosphines." Chemical Society Reviews. Link

  • Li, G., et al. (2017). "Chemoselective Reductions of Phosphine Oxides by 1,3-Diphenyl-Disiloxane." Journal of the American Chemical Society. Link

Sources

Technical Support Center: Reduction of Di(o-tolyl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the reduction of di(o-tolyl)phosphine oxide. This guide is designed for researchers, chemists, and drug development professionals who are working with phosphine ligands and require robust methods for regenerating them from their corresponding oxides. The reduction of the P=O bond is a critical, yet often challenging, transformation. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these challenges successfully.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the reduction of di(o-tolyl)phosphine oxide.

Q1: What are the most common and effective methods for reducing di(o-tolyl)phosphine oxide?

The most prevalent and effective methods involve silane-based reducing agents due to their high chemoselectivity and functional group tolerance compared to harsher reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H)[1][2]. Trichlorosilane (HSiCl₃) in the presence of an amine base, phenylsilane (PhSiH₃), and specialized disiloxanes like 1,3-diphenyldisiloxane (DPDS) are among the most frequently employed[1][3][4].

Q2: Why is my reduction reaction stalling or showing low conversion?

Incomplete conversion is a common issue. It can stem from several factors:

  • Insufficient Reducing Agent: Many silane reductions require a stoichiometric excess of Si-H bonds per P=O bond, sometimes as high as 2-4 equivalents of the silane reagent[2][5].

  • Inadequate Temperature: Most silane-mediated reductions require elevated temperatures, typically in the range of 80–120 °C, to proceed at a reasonable rate[3].

  • Reagent Purity/Activity: Commercially available silanes may require a pre-activation step, and their potency can vary[3].

  • Product Inhibition: With certain reagents like DIBAL-H, the aluminoxane byproduct can coordinate to the starting phosphine oxide, inhibiting the reaction[6].

Q3: The product, di(o-tolyl)phosphine, seems to disappear or I get a low isolated yield. What is happening?

Di(o-tolyl)phosphine, like many other tertiary phosphines, is susceptible to air oxidation. The trivalent phosphorus (P(III)) is readily oxidized back to the pentavalent phosphine oxide (P(V)), especially during aqueous workups and purification steps (e.g., column chromatography) if not performed under an inert atmosphere. Careful handling using Schlenk line or glovebox techniques is crucial for isolating the desired phosphine in high yield.

Q4: What is the expected stereochemical outcome of the reduction?

The stereochemistry at the phosphorus center (if it is a stereocenter) is highly dependent on the chosen reagent and conditions. Many silane-based reductions, particularly those using reagents like DPDS, are known to proceed with retention of configuration[2][7]. However, other systems can lead to inversion of configuration[6]. It is essential to consult the literature for the specific reagent you are using if stereochemistry is a concern.

Troubleshooting and Field Guide

This section provides a structured, problem-solving approach to common issues encountered during the reduction of di(o-tolyl)phosphine oxide.

Problem 1: Incomplete or Stalled Reaction

Q: I've been running my reaction for several hours, but analysis (TLC, ³¹P NMR) shows a significant amount of starting phosphine oxide remaining. What steps should I take?

A: This is the most frequent challenge. Let's diagnose the potential causes systematically.

  • Cause A: Sub-stoichiometric Amount of Reducing Agent

    • Explanation: The reduction of a P=O bond is thermodynamically demanding. Silane reductions often consume more than one hydride equivalent and can produce disiloxane byproducts[5]. A 1:1 molar ratio of phosphine oxide to silane is rarely sufficient.

    • Solution: Increase the equivalents of the silane reducing agent. For reagents like phenylsilane or (EtO)₂MeSiH, using 2 to 4 equivalents is a common starting point[2]. Monitor the reaction progress after the addition.

  • Cause B: Insufficient Thermal Energy

    • Explanation: The activation barrier for P=O bond cleavage by silanes can be high. Many standard procedures require heating in solvents like toluene or xylene to 110 °C or higher for extended periods (e.g., 24 hours)[3][5].

    • Solution: Ensure your reaction temperature is appropriate for the chosen silane. If the reaction is clean but slow at a lower temperature, cautiously increase the heat. For temperature-sensitive substrates, consider a more reactive silane system that works under milder conditions, such as DPDS with a Brønsted acid catalyst, which can proceed at room temperature[3].

  • Cause C: Catalyst or Additive Issues

    • Explanation: Some protocols require additives like Brønsted acids, Lewis acids (e.g., Ti(OiPr)₄), or amine bases to activate the silane or the phosphine oxide[2][6]. These additives can be deactivated by impurities (especially water).

    • Solution: Ensure all reagents and solvents are rigorously dried. Use freshly opened bottles of catalysts or additives. If using an amine base with trichlorosilane, ensure the amine is of high purity and added correctly to the reaction mixture.

Problem 2: Low Isolated Yield After Workup

Q: The reaction appeared to go to completion by crude analysis, but after purification, my yield is very low. Where is the product loss occurring?

A: Product loss is often due to the chemical properties of the target phosphine.

  • Cause A: Air Oxidation During Workup and Purification

    • Explanation: Di(o-tolyl)phosphine is an electron-rich phosphine, making it highly susceptible to oxidation by atmospheric oxygen. Exposure to air during aqueous extraction, solvent removal, or chromatography will convert it back to the phosphine oxide.

    • Solution: Employ rigorous air-free techniques.

      • Workup: After quenching the reaction, perform extractions using de-gassed solvents. Work quickly and keep the solutions under a blanket of nitrogen or argon.

      • Purification: Avoid standard silica gel chromatography if possible, as silica can promote oxidation. If chromatography is necessary, use de-gassed solvents and a system that can be kept under positive inert gas pressure. Recrystallization from a de-gassed solvent system under an inert atmosphere is often a better alternative[8].

  • Cause B: Physical Loss During Purification

    • Explanation: The primary byproducts of silane reductions are siloxanes (silicone polymers), which can sometimes be oily and difficult to separate from the desired phosphine.

    • Solution:

      • Workup: Some siloxane byproducts can be removed or minimized by a carefully chosen aqueous or alcoholic quench.

      • Purification Strategy: If the phosphine is a solid, recrystallization is highly effective[8]. After quenching the reaction and removing the solvent, attempt to dissolve the crude material in a minimum amount of hot, de-gassed solvent (e.g., ethanol, pentane) and allow it to cool slowly under an inert atmosphere.

Experimental Workflow Visualization

The following diagram outlines a general workflow for the reduction and isolation process, highlighting critical control points.

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Isolation (Air-Free) setup_flask 1. Oven-dried flask under N2/Ar add_reagents 2. Add Di(o-tolyl)phosphine oxide & dry solvent setup_flask->add_reagents add_silane 3. Add silane reducing agent (and catalyst, if needed) add_reagents->add_silane heat 4. Heat to target temp (e.g., 110 °C) add_silane->heat monitor 5. Monitor by TLC / ³¹P NMR heat->monitor cool 6. Cool to room temp monitor->cool quench 7. Quench reaction carefully cool->quench extract 8. Extract with de-gassed solvents quench->extract dry 9. Dry organic layer & concentrate extract->dry purify 10. Purify (Recrystallization preferred) dry->purify final_product Final Product purify->final_product Isolated Di(o-tolyl)phosphine G R3PO R₃P=O (Di(o-tolyl)phosphine oxide) TS [Six-membered Transition State] R3PO->TS Activation (Heat or Catalyst) Silane H-SiR'₂-O-SiR'₂-H (e.g., activated silane/disiloxane) Silane->TS Activation (Heat or Catalyst) R3P R₃P (Di(o-tolyl)phosphine) TS->R3P Deoxygenation Siloxane HO-SiR'₂-O-SiR'₂-OH (Siloxane byproduct) TS->Siloxane Deoxygenation

Caption: Simplified mechanism of silane-mediated reduction.

This guide is intended to provide a strong foundation for your experimental work. Always consult original literature and perform a thorough safety assessment before beginning any new procedure.

References

  • Wang, L., et al. (2019). A highly chemoselective reduction of phosphine oxides was demonstrated under transition-metal-free and alkaline reaction conditions. ResearchGate. [Link]

  • Various Authors. (2021). Reduction of phosphine oxides to phosphines. ResearchGate. [Link]

  • Hérault, D., et al. (2015). Reduction of secondary and tertiary phosphine oxides to phosphines. Chemical Society Reviews, 44, 2508-2528. [Link]

  • Li, P., et al. (2017). Mild Reduction of Phosphine Oxides. ChemistryViews. [Link]

  • Li, Y., et al. (2012). Highly Chemoselective Metal-Free Reduction of Phosphine Oxides to Phosphines. Journal of the American Chemical Society, 134(44), 18325-18329. [Link]

  • Sadowski, B., et al. (2015). New Insights into the Mechanism of Reduction of Tertiary Phosphine Oxides by Means of Phenylsilane. ResearchGate. [Link]

  • Taylor, N. J., et al. (2011). A Superior Method for the Reduction of Secondary Phosphine Oxides. Organic Letters, 13(2), 206-209. [Link]

  • Various Authors. Phosphine synthesis by reduction. Organic Chemistry Portal. [Link]

  • Radomski, J. A., et al. (2017). Chemoselective Reductions of Phosphine Oxides by 1,3-Diphenyl-Disiloxane. Europe PMC. [Link]

  • Kirk, A. M., et al. (2020). Why do silanes reduce electron-rich phosphine oxides faster than electron-poor phosphine oxides?. Chemical Communications. [Link]

  • Various Authors. Silane-mediated reduction of a phosphine oxide. ResearchGate. [Link]

  • Douglas, J. J., et al. (2022). An oven-dried single-necked (24/40 joint) 500 mL round-bottomed flask... Organic Syntheses, 99, 174-191. [Link]

Sources

managing air-sensitivity of Di(o-tolyl)phosphine in experiments

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for Di(o-tolyl)phosphine (CAS: 23682-60-2).

⚠️ CRITICAL DISAMBIGUATION WARNING: Do not confuse this compound with Tris(o-tolyl)phosphine (CAS: 6163-58-2).

  • Tris(o-tolyl)phosphine: Tertiary phosphine, air-stable solid, MP ~125°C.

  • Di(o-tolyl)phosphine: Secondary phosphine (

    
    ), highly air-sensitive , prone to oxidation, and possesses a reactive P-H bond.
    

This guide specifically addresses the handling of the sensitive secondary phosphine.

Ticket Subject: Handling Protocols & Oxidation Troubleshooting for Secondary Phosphines Assigned Specialist: Senior Application Scientist, Organometallics Division

Module 1: The "Before" Phase – Storage & Intake

User Issue: I just received a shipment. How do I store this to prevent immediate degradation?

Protocol 1.1: The Inert Barrier System

Secondary phosphines like Di(o-tolyl)phosphine possess a P-H bond that is susceptible to both oxidation (forming phosphinic acids) and chemical insertion.

ParameterSpecificationReason (Causality)
Primary Storage Glovebox (N₂ or Ar) The only fail-safe method. Septums on bottles degrade over time; glovebox atmosphere is actively scrubbed (<1 ppm O₂).
Secondary Storage Schlenk Flask under ArIf a glovebox is unavailable, transfer to a Schlenk flask with a high-vacuum Teflon valve (Young's tap). Do not store in the original shipping bottle with a rubber septum for >1 week.
Temperature +4°C to -20°CLowers the kinetic rate of auto-oxidation if trace O₂ is present.
Physical State Viscous Oil / Low-Melting SolidUnlike the Tris variant, the Di variant often presents as a viscous liquid or semi-solid depending on purity.
Visual Workflow: Intake Decision Tree

StorageLogic Start Shipment Received CheckSeal Check Septum/Seal Integrity Start->CheckSeal Glovebox Do you have a Glovebox? CheckSeal->Glovebox YesBox Transfer to glass vial Store inside Box Glovebox->YesBox Yes NoBox Schlenk Line Required Glovebox->NoBox No Transfer Cannula Transfer to Teflon-valved Schlenk Flask NoBox->Transfer Purge Cycle Argon/Vac 3x Store in Fridge Transfer->Purge

Figure 1: Decision logic for initial storage to prevent "Day 1" oxidation.

Module 2: The "During" Phase – Handling & Synthesis

User Issue: I need to set up a reaction. Can I just syringe it out?

Response: Yes, but standard syringe technique is insufficient due to the high viscosity and sensitivity. You must use the Overpressure-Transfer Method .

Protocol 2.1: The Overpressure Syringe Transfer

Objective: Dispense viscous air-sensitive liquid without introducing air bubbles or vacuum stress.

  • Pressure Equalization: Do not pull the plunger against a vacuum. Instead, pressurize the source flask with Argon (3-5 psi).

  • The "Gas Cushion": Pre-fill the syringe with inert gas. Insert into the flask, inject the gas, and let the internal pressure of the flask push the plunger back.

  • P-H Bond Protection: Avoid using chlorinated solvents (DCM, Chloroform) as stock solutions for long periods. Secondary phosphines can react with DCM over time (quaternization). Use Toluene or THF .[1]

Protocol 2.2: Degassing Solvents (The "Three-Cycle" Rule)

Sparging (bubbling gas) is often insufficient for secondary phosphines involved in catalytic cycles (e.g., Buchwald coupling).

  • Requirement: Freeze-Pump-Thaw (3 cycles).

  • Why? Dissolved oxygen reacts with Di(o-tolyl)phosphine to form the secondary phosphine oxide (

    
    ). This oxide is a catalyst poison —it binds tightly to metal centers but does not promote the reductive elimination steps required in catalysis.
    

Module 3: Troubleshooting & Diagnostics

User Issue: My reaction failed / The catalyst turned black. Is my phosphine bad?

Diagnostic 3.1: The NMR "Doublet" Check

Do not rely on color. Oxidized phosphines can remain colorless. You must use


 NMR .

Setup:

  • Take a small aliquot inside the glovebox/under Argon.

  • Solvent: Degassed

    
     or 
    
    
    
    (run immediately).
  • Crucial: Run a Proton-Coupled

    
     NMR (switch off proton decoupling, usually cpdprg2 = off on Bruker).
    
SpeciesApprox.[2][3][4][5] Shift (

ppm)
Coupling Pattern (Proton-Coupled)Diagnosis
Di(o-tolyl)phosphine -40 to -60 ppm Doublet (

Hz)
Active Ligand. The large doublet confirms the P-H bond is intact.
Phosphine Oxide +20 to +40 ppmMultiplet / BroadDead Ligand. The P-H bond has inserted Oxygen (

).
Phosphinic Acid +30 to +50 ppmSinglet (often)Deep Oxidation. Moisture ingress.

Tech Note: The "Doublet" is your primary confirmation. If you run standard decoupled NMR, you will see a singlet, and you might mistake an impurity for the product. The huge coupling constant (~200 Hz) is the fingerprint of the secondary phosphine.

Visual Workflow: Troubleshooting Logic

Troubleshooting Issue Reaction Failed NMR Run 31P NMR (Coupled) Issue->NMR Result1 Doublet at -50 ppm NMR->Result1 Signal < 0 ppm Result2 Singlet at +35 ppm NMR->Result2 Signal > 0 ppm Action1 Ligand OK. Check Metal Source Result1->Action1 Action2 Ligand Oxidized. Purify or Discard Result2->Action2

Figure 2: NMR-based decision matrix for validating ligand integrity.

Module 4: Purification & Recovery

User Issue: My NMR shows 20% oxide. Can I save it?

Resolution: Yes. Unlike tertiary phosphines, secondary phosphine oxides are difficult to separate by chromatography because they streak on silica. Chemical reduction is preferred.

Protocol: Silane Reduction

  • Dissolve the impure mixture in dry Toluene.

  • Add Trichlorosilane (

    
    )  (Caution: Corrosive/Volatile) or Phenylsilane .
    
  • Heat to 60-80°C under Argon for 4-12 hours.

  • Mechanism: The silane abstracts the oxygen from the P=O bond, regenerating the P(III) center.

  • Remove volatiles under high vacuum. Distill the product if liquid, or recrystallize if solid.

Module 5: Safety & Disposal

User Issue: The smell is unbearable, and I have waste to dispose of.

  • Odor Control: The "rotten garlic" smell is characteristic of phosphines. It is detectable at ppb levels.

    • Solution: Keep a bleach bath (

      
      ) in the hood. All glassware touching the phosphine must be soaked in bleach before leaving the hood. The bleach oxidizes the phosphine to the (odorless) phosphinic acid/oxide.
      
  • Spill Management: Do not wipe with dry paper towels (fire risk). Cover with sand or vermiculite, then treat with dilute bleach.

References

  • Handling Air-Sensitive Reagents

    • Title: The manipulation of air-sensitive compounds.[6]

    • Source: Shriver, D. F., & Drezdzon, M. A. (1986). Wiley-Interscience.
    • Relevance: Foundational text for Schlenk and glovebox techniques cited in Modules 1 & 2.
  • NMR Data Verification

    • Title: 31P NMR Chemical Shifts (Reich Collection).
    • Source: University of Wisconsin-Madison (Hans Reich).
    • URL:[Link]

    • Relevance: Validation of chemical shift ranges for secondary vs. tertiary phosphines and oxides.
  • Oxidation Mechanisms

    • Title: A General Strategy for Increasing the Air Stability of Phosphines.
    • Source: Chemistry - A European Journal (2023).
    • URL:[Link]

    • Relevance: mechanistic insight into phosphine oxid
  • Synthesis & Properties

    • Title: Catalytic Synthesis of Phosphines and Related Compounds.[5][7]

    • Source: University of Liverpool (Review).
    • URL:[Link] (General institutional link for verification of academic sourcing).

    • Relevance: Confirming the synthetic pathways and P-H bond reactivity described in Module 4.

Sources

identifying byproducts in Di(o-tolyl)phosphine catalyzed couplings

Tech Support Center: Troubleshooting Byproducts in Catalysis

Status: Active Agent: Senior Application Scientist Ticket Context: Identification of "Ghost" Peaks and Catalyst Deactivation in Pd/

Introduction: The "Fat" Ligand Paradox

You are likely using

1structural instability

1

This guide helps you distinguish between active catalyst reservoirs , dead decomposition products , and parasitic coupling impurities .

Part 1: The "Silent" Killer (Ligand Oxidation)

User Question: "My reaction stalled after 1 hour. I see a new peak in the 31P NMR. Is this my active catalyst?"

Diagnosis: Likely No . You are probably looking at Tri(o-tolyl)phosphine oxide (


)1

1

Troubleshooting Protocol:

  • Sample Prep: Take a crude aliquot (0.5 mL) under

    
    .
    
  • Analysis: Run 31P NMR (proton-decoupled) immediately.

  • Reference Table:

SpeciesApproximate 31P Shift (

ppm, CDCl3)
Status
Free Ligand (

)
-29.0 to -30.0 ppm Active (Precursor)
Ligand Oxide (

)
+36.0 to +38.0 ppm Dead (Inactive)
Pd-Complex (Coordination) +20.0 to +45.0 ppm Active (Resting State)

Critical Insight: If you see a sharp singlet at +37.5 ppm , your ligand is oxidized. If you see broad peaks in the +20 to +40 range, it may be the active Pd-phosphine complex. Oxides are usually sharp singlets; Pd-complexes are often broad due to dynamic exchange. [1]

Part 2: The "Good" Impurity (Cyclometallation)

User Question: "I see a complex set of peaks in the aromatic region and a shift in 31P NMR, but the reaction works. What is this?"

Diagnosis: You have likely formed the Herrmann-Beller Palladacycle . Unlike other decomposition pathways, this is a feature, not a bug .

1reservoir1

Mechanism Visualization: The diagram below illustrates the divergence between fatal oxidation and beneficial cyclometallation.

LigandFateLFree LigandP(o-tol)3(-30 ppm)OxOxide (Dead)O=P(o-tol)3(+37.5 ppm)L->Ox O2 (Air Leak)CoordCoordination ComplexPd(OAc)2(P(o-tol)3)2L->Coord + Pd(OAc)2PdPd(OAc)2HBHerrmann-BellerPalladacycle (Reservoir)Coord->HB Heat (-AcOH)CyclometallationActiveActive SpeciesPd(0) / Pd(II)HB->Active Slow Release

Caption: Figure 1. The fate of Tri(o-tolyl)phosphine. Oxidation leads to deactivation (Red), while cyclometallation forms the stable Herrmann-Beller catalyst reservoir (Green).[1]

Part 3: Aryl Scrambling (The "Wrong" Product)

User Question: "I am doing a Suzuki coupling between Ar-Br and Ar'-B(OH)2. LCMS shows a byproduct with mass M+91. Is this a solvent adduct?"

Diagnosis: This is Aryl Scrambling (Ligand Exchange).[1] The bulky o-tolyl group on the phosphorus is not inert. Under high temperatures (typical for Heck/Suzuki), the P-C bond of the ligand can break. The palladium center inserts into the P-C bond of the ligand, swapping your substrate aryl group (

The Result: Instead of Ar-Ar' , you isolate (o-tolyl)-Ar' .

  • Mass Signature: Look for the mass of your boronic acid fragment + 91 Da (tolyl group).

Mechanism of Failure:

  • Oxidative Addition: Pd(0) adds to Ar-Br.[1]

  • Rearrangement: The Pd(II)-Ar species undergoes exchange with the P-Ar(tolyl) bond.[1]

  • Reductive Elimination: The o-tolyl group couples with the nucleophile (Ar'-B(OH)2).[1]

ScramblingStartPd(0)-LOxAddAr-Pd(II)-Br(Correct Intermediate)Start->OxAdd + Ar-BrExchangeP-C Bond Cleavage(Ar / o-Tolyl Swap)OxAdd->Exchange High Temp / StressProductCorrect ProductAr-Ar'OxAdd->Product + Ar'-B(OH)2(Fast)Scrambledo-Tolyl-Pd(II)-Br(Impurity Intermediate)Exchange->Scrambled Ligand BreakdownByproductScrambled Byproduct(o-Tolyl)-Ar'Scrambled->Byproduct + Ar'-B(OH)2

Caption: Figure 2. Aryl Scrambling Pathway. High thermal stress causes the ligand to donate its o-tolyl group to the coupling reaction, creating difficult-to-separate impurities.[1]

Prevention Strategy:

  • Lower Temperature: Scrambling has a higher activation energy than the desired coupling. Reduce temp by 10°C.

  • Switch Ligand: If scrambling persists, switch to a Buchwald biaryl phosphine (e.g., SPhos, XPhos) which is designed to resist P-C cleavage better than

    
    .[1]
    
Summary of Troubleshooting Steps
SymptomProbable CauseVerification MethodCorrective Action
Reaction Stalls Ligand Oxidation (

)
31P NMR (Singlet ~+37 ppm)Degas solvents thoroughly; increase ligand loading.[1]
New Peaks (LCMS) Aryl ScramblingCheck MS for Target Mass + 91 DaLower reaction temperature; switch to SPhos/XPhos.
Precipitate (Black) Pd AggregationVisual InspectionLigand/Pd ratio is too low; Ligand has oxidized.[1]
Slow Kinetics Stable Palladacycle31P NMR (Broad peaks +20-40 ppm)This is normal.[1] Increase temp slightly to release active Pd(0).
References
  • Herrmann, W. A., et al. (1995). Palladacycles as Structurally Defined Catalysts for the Heck Reaction of Aryl Halides. Angewandte Chemie International Edition. Link[1]

  • Paul, F., et al. (1995). o-Tolyl-Phosphine Complexes of Palladium(II): Dynamic Behavior and Cyclometallation. Organometallics. (Foundational work on P(o-tol)
  • Husbands, D. R., et al. (2024).[2][3] The ubiquitous P(o-tol)3 ligand promotes formation of catalytically-active higher order palladacyclic clusters.[1][2][3][4] Chemical Science. Link

  • Organic Chemistry Data. 31P NMR Shifts. (General reference for phosphine/oxide shifts). Link

Validation & Comparative

Performance Guide: Di(o-tolyl)phosphine & Tolylphosphines vs. Buchwald Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Performance of Di(o-tolyl)phosphine & Tolylphosphines vs. Buchwald Ligands Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Evolution of Steric Bulk

In the landscape of palladium-catalyzed cross-coupling, the transition from Tolylphosphines to Buchwald Ligands (Dialkylbiaryl phosphines) represents a paradigm shift from "simple steric bulk" to "engineered secondary interactions."

While Di(o-tolyl)phosphine (


) is a critical secondary phosphine precursor used to synthesize advanced ligand architectures, the industry standard for performance benchmarking in this class is its tertiary relative, Tri(o-tolyl)phosphine  (

), and the related Di(o-tolyl)phenylphosphine (

).

This guide compares the performance of the Tolylphosphine class (the "First Generation" bulky ligands) against Buchwald Ligands (the "Modern Standard"), with specific technical focus on the utility of the secondary Di(o-tolyl)phosphine.

Key Findings
FeatureTolylphosphines (

,

)
Buchwald Ligands (XPhos, SPhos, etc.)
Primary Mechanism Steric bulk promotes reductive elimination; weak donation aids dissociation.Dialkylbiaryl backbone stabilizes LP-Pd(0); electron-richness aids oxidative addition.
Substrate Scope Excellent for Aryl Bromides/Iodides .[1] Limited success with Aryl Chlorides.Universal.[1] Excellent for Aryl Chlorides , hindered substrates, and heteroaromatics.[1]
Temperature Often requires heat (>80°C) to drive turnover.Active at Room Temperature to mild heat.
Stability

is air-stable;

is air-sensitive.
Generally air-stable solids; active catalysts are sensitive.
Cost/Availability Low cost; commodity chemical.Higher cost; IP-protected architectures.

Technical Profile & Mechanistic Divergence[2]

The Tolylphosphine Motif ( and )

The ortho-tolyl group provides significant steric bulk (Cone Angle


 for 

).
  • Mechanism: The bulk destabilizes the resting state, encouraging the formation of the active mono-ligated species

    
    . This is crucial for oxidative addition.
    
  • Limitation: The aryl groups are relatively electron-poor compared to alkyl phosphines, making oxidative addition into Ar-Cl bonds sluggish.

  • Role of Di(o-tolyl)phosphine (

    
    ):  Unlike the tertiary variant, this secondary phosphine retains a P-H bond. It is rarely used as a standalone ligand in standard coupling due to oxidation risks but is the primary building block  for synthesizing bidentate ligands (e.g., phosphino-amines) or anchoring ligands to supports.
    
The Buchwald Ligand Motif (Dialkylbiaryl)

Ligands like XPhos , SPhos , and BrettPhos utilize a biaryl backbone.

  • Mechanism:

    • Electron Density: The phosphorus is bound to two alkyl groups (usually cyclohexyl or t-butyl), making it highly electron-rich (basic), facilitating rapid oxidative addition into difficult Ar-Cl bonds.

    • Pd-Arene Interaction: The ipso-carbon of the lower aryl ring coordinates weakly to the Pd center, stabilizing the monoligated species without blocking the active site.

  • Result: A catalyst that is both highly active (electronic) and long-lived (steric protection).

Performance Analysis: Head-to-Head Data

Suzuki-Miyaura Coupling

Scenario: Coupling of deactivated Aryl Chlorides.

ParameterTolylphosphine System (

)
Buchwald System (

)
Substrate 4-Chloroanisole + Phenylboronic acid4-Chloroanisole + Phenylboronic acid
Conditions Toluene, 100°C, 24hToluene, RT to 40°C, 2h
Yield < 20% (Trace)> 95%
Analysis The electron-poor tolyl ligand cannot facilitate oxidative addition into the C-Cl bond effectively.The electron-rich SPhos drives oxidative addition rapidly, even at low temps.

Scenario: Coupling of Sterically Hindered Aryl Bromides.

ParameterTolylphosphine System Buchwald System
Substrate 2-Bromo-m-xylene + o-Tolylboronic acid2-Bromo-m-xylene + o-Tolylboronic acid
Yield 85-90% 95-99%
Analysis Tolylphosphines perform well here. The bulk promotes reductive elimination of the crowded biaryl product.Buchwald ligands still edge out on yield and rate, but Tolyls are a viable, cost-effective alternative.
Buchwald-Hartwig Amination

Scenario: Coupling of secondary amines with Aryl Bromides.

  • Tolylphosphine (

    
    ):  Historically the first ligand to enable this chemistry (with Tin reagents or strong bases). Effective for simple substrates but fails with primary amines or acyclic secondary amines due to 
    
    
    
    -hydride elimination side pathways.
  • Buchwald (RuPhos/BrettPhos): Specifically engineered to prevent

    
    -hydride elimination and allow coupling of primary amines, amides, and even ammonia.
    

Visualizing the Catalytic Divergence

The following diagram illustrates why Buchwald ligands outperform Tolylphosphines in challenging cycles.

CatalyticComparison cluster_Tolyl Tolylphosphine Pathway (Steric Only) cluster_Buchwald Buchwald Pathway (Steric + Electronic) Start Pd Precursor Active Active Species [L-Pd(0)] Start->Active OxAdd_T Oxidative Addition (Slow for Ar-Cl) Active->OxAdd_T P(o-tol)3 OxAdd_B Oxidative Addition (Fast due to e- rich P) Active->OxAdd_B SPhos/XPhos Inter_T Pd(II) Intermediate (Unstabilized) OxAdd_T->Inter_T OxAdd_T->OxAdd_B Buchwald Advantage: Electronic Activation RedElim_T Reductive Elimination (Fast due to Bulk) Inter_T->RedElim_T Inter_B Pd(II) Intermediate (Stabilized by Pd-Arene) Inter_T->Inter_B Buchwald Advantage: Secondary Interaction OxAdd_B->Inter_B RedElim_B Reductive Elimination (Fast due to Bulk) Inter_B->RedElim_B

Caption: Comparison of catalytic cycles. Buchwald ligands (Blue path) offer superior oxidative addition and intermediate stability compared to Tolylphosphines (Red path).

Experimental Protocols

Protocol A: Synthesis of a Ligand using Di(o-tolyl)phosphine

Context: Di(o-tolyl)phosphine is best utilized as a precursor to create specialized ligands where the tolyl bulk is required but the P-H bond allows functionalization.

Objective: Synthesis of 2-(Di(o-tolyl)phosphino)aniline (Precursor for P,N-ligands).

  • Preparation: In a glovebox, charge a flask with 2-iodoaniline (1.0 equiv) and Di(o-tolyl)phosphine (

    
    , 1.0 equiv).
    
  • Catalyst Loading: Add

    
     (1 mol%).
    
  • Solvent/Base: Dissolve in degassed Acetonitrile/Water (2:1) with Triethylamine (1.5 equiv).[2]

  • Reaction: Reflux at 80°C for 24-48 hours under

    
    .
    
  • Workup: Evaporate solvent. Redissolve in DCM, wash with water (degassed).

  • Purification: Recrystallize from cold methanol.

  • Validation:

    
     NMR should show a singlet shift distinct from the secondary phosphine starting material (typically shifting from negative to positive ppm region).
    
Protocol B: Comparative Screening (Suzuki Coupling)

Context: Benchmarking


 vs SPhos.
  • Setup: Prepare two reaction vials equipped with stir bars.

  • Reagents:

    • Vial A (Tolyl): 4-Bromotoluene (1.0 mmol), Phenylboronic acid (1.5 mmol),

      
       (2.0 mmol), 
      
      
      
      (1 mol%),
      
      
      (4 mol%)
      .
    • Vial B (Buchwald): 4-Bromotoluene (1.0 mmol), Phenylboronic acid (1.5 mmol),

      
       (2.0 mmol), 
      
      
      
      (1 mol%), SPhos (2 mol%) .
  • Solvent: Add Toluene (3 mL) and

    
     (0.5 mL) to both.
    
  • Conditions: Heat both vials to 80°C for 4 hours.

  • Analysis: Aliquot 50

    
    , filter through silica, dilute with EtOAc. Analyze via GC-FID or HPLC.
    
    • Expectation: Vial B reaches >98% conversion in <1 hour. Vial A reaches >90% conversion in 4 hours.

    • Note: If switching to 4-Chlorotoluene , Vial A will likely show <10% conversion, while Vial B remains >90%.

References

  • Buchwald, S. L., et al. "Dialkylbiaryl phosphine ligands." Wikipedia. Link

  • Paul, F., et al. "Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings." ResearchGate, 2025. Link

  • Sigma-Aldrich. "Buchwald Phosphine Ligands User Guide." Sigma-Aldrich.[3] Link

  • University of Liverpool. "Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands." Catalysis Science & Technology, 2007. Link

  • MIT. "Development and application of palladium-catalyzed carbon-nitrogen bond forming reactions." DSpace@MIT. Link

Sources

A Comparative Guide to the Catalytic Efficiency of Di(o-tolyl)phosphine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is a critical determinant for the success of transition metal-catalyzed cross-coupling reactions. Among the vast arsenal of phosphine ligands, di(o-tolyl)phosphine derivatives have carved out a significant niche, particularly in palladium-catalyzed transformations. Their unique steric and electronic properties often provide a balance that leads to high catalytic efficiency.

This guide offers an in-depth comparison of the catalytic performance of di(o-tolyl)phosphine derivatives, focusing on their application in pivotal cross-coupling reactions. We will delve into the structure-activity relationships, provide supporting experimental data, and present detailed protocols to enable researchers to make informed decisions in their synthetic endeavors.

The Decisive Influence of Steric and Electronic Properties

The efficacy of phosphine ligands in catalytic cycles is largely governed by two key parameters: their steric bulk, often quantified by the cone angle (θ), and their electron-donating ability, measured by the Tolman electronic parameter (TEP).[1] The ortho-methyl groups on the tolyl substituents in di(o-tolyl)phosphine derivatives impart significant steric hindrance, which can be systematically modulated by varying the number of tolyl groups.

This steric bulk is crucial for promoting the reductive elimination step in the catalytic cycle and for stabilizing the catalytically active monoligated palladium species.[2] Generally, bulkier ligands can lead to faster rates and higher yields, especially in challenging coupling reactions.[1]

Electronically, phosphine ligands act as σ-donors. The electron density on the phosphorus atom influences the reactivity of the metal center. More electron-rich phosphines can enhance the rate of oxidative addition, a key step in many cross-coupling catalytic cycles.[1]

Here, we compare three prominent members of the di(o-tolyl)phosphine family:

  • (o-tolyl)diphenylphosphine (P(o-tolyl)Ph2)

  • Di(o-tolyl)phenylphosphine (P(o-tolyl)2Ph)

  • Tri(o-tolyl)phosphine (P(o-tolyl)3)

Table 1: Steric and Electronic Parameter Overview

LigandAbbreviationCone Angle (θ)Tolman Electronic Parameter (νCO in cm-1)
(o-tolyl)diphenylphosphineP(o-tolyl)Ph2Not widely reportedNot widely reported
Di(o-tolyl)phenylphosphineP(o-tolyl)2PhNot widely reportedNot widely reported
Tri(o-tolyl)phosphineP(o-tolyl)3194°[3]Not widely reported

The significantly large cone angle of tri(o-tolyl)phosphine underscores its steric demand, a property that is often exploited to facilitate challenging cross-coupling reactions.[3]

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The choice of phosphine ligand is critical for achieving high yields, especially with less reactive aryl chlorides or sterically hindered substrates. A study directly comparing the P(o-tolyl)nPh3-n series in the coupling of 4-bromoacetophenone and phenylboronic acid provides valuable insights.

Table 2: Comparative Yields in Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Phenylboronic Acid

LigandPd(OAc)2 (mol%)Ligand (mol%)Yield (%)
P(o-tolyl)Ph20.10.295
P(o-tolyl)2Ph0.10.298
P(o-tolyl)30.10.293
P(o-tolyl)Ph20.010.0285
P(o-tolyl)2Ph0.010.0292
P(o-tolyl)30.010.0282

Data sourced from a study on Suzuki coupling with tolylphosphine ligands.

These results indicate that under these specific conditions, di(o-tolyl)phenylphosphine (P(o-tolyl)2Ph) provides the highest yields, suggesting an optimal balance of steric and electronic properties for this particular transformation. While all three ligands are highly effective, the subtle differences in their structure lead to discernible variations in catalytic efficiency.

Experimental Workflow: Comparative Analysis in Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_cat Catalyst/Ligand Addition cluster_reaction Reaction and Monitoring cluster_workup Work-up and Analysis p1 To three separate oven-dried Schlenk tubes, add aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K2CO3, 2.0 mmol). p2 Add a magnetic stir bar to each tube. p1->p2 c1 In a glovebox, prepare stock solutions of Pd(OAc)2 and each phosphine ligand (P(o-tolyl)Ph2, P(o-tolyl)2Ph, P(o-tolyl)3) in an anhydrous solvent (e.g., toluene). c2 To each reaction tube, add the appropriate amount of Pd(OAc)2 and the corresponding phosphine ligand solution. c1->c2 r1 Seal the tubes, remove from the glovebox, and place in a preheated oil bath at the desired temperature (e.g., 80-100 °C). c2->r1 r2 Stir the reactions for a set time (e.g., 12-24 h). r1->r2 r3 Monitor the reaction progress by TLC or GC-MS by taking aliquots at regular intervals. r2->r3 w1 After completion, cool the reactions to room temperature and quench with water. r3->w1 w2 Extract the product with an organic solvent (e.g., ethyl acetate). w1->w2 w3 Dry the organic layer, concentrate, and purify the crude product by column chromatography. w2->w3 w4 Determine the yield and purity of the isolated product for each ligand. w3->w4

Caption: Workflow for comparing phosphine ligand performance.

Performance in Heck Coupling

Protocol: Heck Reaction using Tri(o-tolyl)phosphine

This protocol describes the coupling of 4-bromophenol with styrene.

Materials:

  • 4-Bromophenol

  • Styrene

  • Palladium(II) Acetate (Pd(OAc)2)

  • Tri(o-tolyl)phosphine (P(o-tolyl)3)

  • Triethylamine (Et3N)

  • Anhydrous solvent (e.g., toluene or DMF)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4-bromophenol (1.0 equiv).

  • Add triethylamine (as solvent and base).

  • Add styrene (1.2 equiv), tri(o-tolyl)phosphine (0.06 equiv), and palladium(II) acetate (0.01 equiv).

  • Stir the reaction mixture at 100 °C overnight.

  • After cooling to room temperature, the reaction is worked up by adding aqueous HCl and extracting with an organic solvent.

  • The combined organic layers are dried, concentrated, and the product is purified.

In a specific example, this reaction yielded trans-4-hydroxystilbene. This protocol can be adapted to compare the performance of P(o-tolyl)Ph2 and P(o-tolyl)2Ph by substituting the tri(o-tolyl)phosphine with an equimolar amount of the other ligands while keeping all other parameters constant.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. The first-generation catalyst system for this reaction utilized P(o-tolyl)3.[4][5] This ligand was instrumental in demonstrating the feasibility of the tin-free amination of aryl bromides. The steric bulk of P(o-tolyl)3 is believed to facilitate the reductive elimination of the arylamine product.

While more advanced and specialized ligands have since been developed for the Buchwald-Hartwig amination, the di(o-tolyl)phosphine derivatives remain relevant, particularly for certain substrate combinations. A general protocol for screening these ligands is provided below.

General Protocol for Ligand Screening in Buchwald-Hartwig Amination:

Materials:

  • Aryl halide (e.g., bromobenzene or chlorobenzene)

  • Amine

  • Palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3)

  • Di(o-tolyl)phosphine derivative (P(o-tolyl)Ph2, P(o-tolyl)2Ph, or P(o-tolyl)3)

  • Strong base (e.g., sodium tert-butoxide or lithium hexamethyldisilazide)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox, charge a reaction vial with the aryl halide (1.0 mmol), palladium precursor (0.01-0.05 mmol), and the phosphine ligand (0.01-0.05 mmol).

  • Add the amine (1.2 mmol) and the base (1.4 mmol).

  • Add the solvent (2-3 mL).

  • Seal the vial and heat the reaction mixture with stirring for the desired time (typically 4-24 hours) at a specified temperature (e.g., 80-110 °C).

  • After cooling, the reaction mixture can be analyzed by GC or LC-MS to determine the conversion and yield.

  • A full work-up and purification would follow for product isolation and characterization.

By running these reactions in parallel for each of the di(o-tolyl)phosphine derivatives, a direct comparison of their catalytic efficiency for a specific amination can be obtained.

Mechanistic Considerations

The superior performance of di(o-tolyl)phosphine derivatives in many cross-coupling reactions can be rationalized by examining the key steps of the catalytic cycles.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR)L2 Ligand Exchange (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Simplified Suzuki-Miyaura catalytic cycle.

In the Suzuki-Miyaura cycle, the steric bulk of the tolyl groups can accelerate the reductive elimination step, which is often rate-limiting, leading to a faster turnover of the catalyst.

Heck Catalytic Cycle

Heck Pd(0)L2 Pd(0)L2 R-Pd(II)(X)L2 R-Pd(II)(X)L2 Pd(0)L2->R-Pd(II)(X)L2 Oxidative Addition (R-X) Olefin Complex Olefin Complex R-Pd(II)(X)L2->Olefin Complex Olefin Coordination Insertion Product Insertion Product Olefin Complex->Insertion Product Migratory Insertion Insertion Product->Pd(0)L2 β-Hydride Elimination (Product)

Caption: Simplified Heck catalytic cycle.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Pd-Amido Complex Pd-Amido Complex Ar-Pd(II)(X)L->Pd-Amido Complex Amine Coordination & Deprotonation (Base) Pd-Amido Complex->Pd(0)L Reductive Elimination (Ar-NRR')

Caption: Simplified Buchwald-Hartwig amination cycle.

In both the Heck and Buchwald-Hartwig reactions, the formation of a monoligated Pd(0)L species is often proposed as the active catalyst for oxidative addition. The bulk of the di(o-tolyl)phosphine ligands favors the dissociation of a second ligand, thereby promoting the formation of this highly reactive 14-electron species.

Conclusion

The di(o-tolyl)phosphine derivatives represent a versatile and highly effective class of ligands for palladium-catalyzed cross-coupling reactions. The systematic variation of the number of o-tolyl groups allows for a fine-tuning of the steric and electronic environment around the metal center. Experimental evidence in Suzuki-Miyaura coupling suggests that di(o-tolyl)phenylphosphine can offer an optimal balance of these properties, leading to superior catalytic efficiency.

For researchers and drug development professionals, a systematic screening of this ligand family is a prudent strategy when optimizing new cross-coupling reactions. The protocols and comparative data presented in this guide provide a solid foundation for such investigations, enabling the rational selection of ligands to accelerate the synthesis of complex molecules.

References

  • Wikipedia. Tris(o-tolyl)phosphine. [Link]

  • Chemistry LibreTexts. 19.2: Phosphines. [Link]

  • Joshaghani, M., et al. Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. Journal of Molecular Catalysis A: Chemical, 273(1-2), 299-305 (2007). [Link]

  • Wikipedia. Tolman electronic parameter. [Link]

  • The University of Manchester. Measuring the electronic and steric effect of some phosphine ligands. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Monge, M., et al. The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129 (2019). [Link]

Sources

Mechanistic Validation of Bulky Phosphine Catalysts: The Di(o-tolyl) & Tri(o-tolyl)phosphine Systems

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Reaction Mechanism Validation, Steric/Electronic Profiling, and Experimental Protocols

Executive Summary: The "o-Tolyl" Effect in Catalysis[1]

In drug development, the choice of phosphine ligand dictates the catalytic pathway. While Triphenylphosphine (


)  is the historical baseline, it often fails in challenging cross-couplings due to the formation of inactive bis- or tris-ligated palladium clusters.

This guide focuses on the validation of reaction mechanisms involving o-tolyl phosphines , specifically addressing the user's query on Di(o-tolyl)phosphine (


)  while contextualizing it against the industry-standard Tri(o-tolyl)phosphine (

)
.
  • Di(o-tolyl)phosphine (

    
    ):  A secondary phosphine primarily used as a ligand precursor or in specific organocatalytic hydrophosphination cycles. It is air-sensitive and nucleophilic.
    
  • Tri(o-tolyl)phosphine (

    
    ):  The definitive "bulky" ligand for Palladium-catalyzed Heck and Stille couplings. Its massive cone angle (
    
    
    
    ) prevents the formation of inactive
    
    
    (
    
    
    ) species, enforcing a highly active mono-ligated (
    
    
    ) catalytic cycle.

Key Differentiator: The presence of the ortho-methyl group creates a unique agostic interaction with the metal center, stabilizing low-coordinate intermediates—a feature that must be validated to confirm the mechanism.

Mechanistic Differentiators: Comparative Analysis

The following table contrasts the o-tolyl systems with standard alternatives to highlight what specific mechanistic features you must validate.

FeatureTriphenylphosphine (

)
Tri(o-tolyl)phosphine (

)
Di(o-tolyl)phosphine (

)
Role Standard LigandBulky Ligand (High Activity)Precursor / Organocatalyst
Cone Angle (

)
145°194° (Extreme Bulk)~140–150° (Variable)
Resting State

or

(Inactive)

or

Metal-dependent
Active Species Requires ligand dissociation (

)
Mono-ligated (

)
is accessible
Often acts as nucleophile
Key Interaction

-backbonding
Agostic C-H···Pd Interaction P-H bond activation
Validation Target Inverse rate dependence on [L]Zero/Positive order in [L] (at low conc)

P-H coupling constants
The "Mono-Ligation" Hypothesis

For


, the steric bulk is so great that the metal center cannot accommodate more than two ligands comfortably. This validates the mechanism by eliminating the "ligand dissociation" step as the rate-limiting bottleneck often seen with 

.

Validation Workflow: The "How-To"

To validate that your reaction is proceeding via the unique o-tolyl mechanism (and not a generic pathway), follow this experimental logic.

DOT Diagram: Mechanistic Validation Logic

ValidationLogic Start Start: Reaction Optimization Exp1 Exp 1: Ligand Loading Study (Vary [L]/[Pd] ratio) Start->Exp1 Result1A Rate Decreases with Excess L (Inverse Order) Exp1->Result1A Inhibition Result1B Rate Unchanged/Increases (Zero/Positive Order) Exp1->Result1B No Inhibition Conclusion1 Mechanism: Dissociative (Likely PPh3-like) Result1A->Conclusion1 Conclusion2 Mechanism: Mono-Ligated Active Species (Likely P(o-tol)3 pathway) Result1B->Conclusion2 Exp2 Exp 2: 31P NMR Monitoring (-70°C to RT) Conclusion2->Exp2 CheckAgostic Check for Agostic Interaction (Shift in 1H NMR of Me-group) Exp2->CheckAgostic

Caption: Decision tree for distinguishing between standard dissociative mechanisms and the mono-ligated pathway characteristic of bulky o-tolyl phosphines.

Experimental Protocols

Protocol A: Kinetic Profiling (Ligand Order)

Objective: Determine if the reaction is inhibited by excess ligand, which confirms the active species stoichiometry.

  • Preparation: Prepare a stock solution of the catalyst precursor (e.g.,

    
    ) and the ligand (
    
    
    
    ).
  • Ratios: Set up 5 parallel reactions with Ligand:Metal ratios of 1:1, 2:1, 4:1, 8:1, and 16:1.

  • Substrate: Use a standard aryl bromide and amine (for Buchwald-Hartwig) or boronic acid (for Suzuki).

  • Sampling: Aliquot 50

    
     every 10 minutes into quenched vials.
    
  • Analysis: Analyze via GC-FID or HPLC. Plot Initial Rate (

    
    ) vs. [Ligand].
    
    • Validation Criteria: If

      
       remains constant or decreases only slightly at high ratios, the mono-ligated mechanism  is validated. If 
      
      
      
      drops sharply (inverse first order), the mechanism is dissociative (typical of smaller ligands).
Protocol B: P NMR Agostic Interaction Trap

Objective: Detect the specific interaction between the ortho-methyl group and Palladium.

  • Solvent: Use deuterated toluene (

    
    ) or THF-
    
    
    
    (avoid coordinating solvents like MeCN).
  • Mixing: In a glovebox, mix

    
     and 
    
    
    
    in a 1:2 ratio.
  • Temperature: Cool the NMR probe to -60°C.

  • Acquisition: Acquire

    
    P NMR spectra while warming to 25°C in 20°C increments.
    
  • Observation: Look for a broad singlet shifting significantly downfield compared to free ligand.

    • Critical Marker: For

      
      , the formation of the cyclometallated or agostic complex often results in a distinct shift (e.g., 
      
      
      
      20-40 ppm) and broadening due to the dynamic exchange of the methyl interaction.

Mechanism Visualization: The Mono-Ligated Cycle

The efficiency of Tri(o-tolyl)phosphine lies in its ability to bypass the formation of the "Pd-Black" reservoir while maintaining a highly reactive 12-electron or 14-electron center.

CatalyticCycle PreCat Pd(0) Precursor + P(o-tol)3 Active Pd(0)-L (Mono-Ligated) 12e- Species PreCat->Active Activation OxAdd Oxidative Addition Ar-Pd(II)-X-L (Agostic Stabilization) Active->OxAdd + Ar-X TransMet Transmetallation Ar-Pd(II)-Nu-L OxAdd->TransMet + Nu-M Agostic Agostic C-H interaction stabilizes this 14e- species OxAdd->Agostic RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Active Regeneration

Caption: The catalytic cycle of Pd/P(o-tol)3, emphasizing the mono-ligated (Pd-L) active species stabilized by agostic interactions.

Troubleshooting & Common Pitfalls

SymptomDiagnosisCorrective Action
Reaction stalls at 50% conversion Catalyst decomposition to Pd-Black.The mono-ligated species is unstable if left idle. Add ligand in slight excess (1:2 ratio) to buffer the active species.
No reaction with Di(o-tolyl)phosphine Oxidation of the secondary phosphine.

is highly air-sensitive. Ensure strict anaerobic conditions (<1 ppm

).
Unexpected Regioselectivity Isomerization via "Ring Walking".The bulky ligand can promote Pd migration along the chain. Lower temperature or switch to a bidentate bulky ligand (e.g., Xantphos).

References

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2] Reaction intermediates and catalyst improvements. Journal of the American Chemical Society. Link

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition. Link

  • Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews.[3] Link

  • Dorel, R., & Echavarren, A. M. (2015). Gold(I)-Catalyzed Activation of Alkynes: A General Perspective. Chemical Reviews.[3] (Discusses ligand effects including bulky phosphines). Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[4] Link

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A Senior Application Scientist's Guide to the DFT Analysis of Di(o-tolyl)phosphine Palladium Complexes: A Comparative Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and process development scientists, the selection of a phosphine ligand in palladium-catalyzed cross-coupling reactions is a critical decision that dictates reaction efficiency, substrate scope, and overall process viability. Among the pantheon of phosphine ligands, tri(o-tolyl)phosphine, often abbreviated as P(o-tol)₃, holds a unique position. It is a commercially available, air-stable ligand that frequently demonstrates exceptional performance, rivaling more complex and expensive "designer" ligands in challenging transformations.[1]

However, the very factors that contribute to the success of P(o-tol)₃—its significant steric bulk and nuanced electronic properties—also give rise to a complex and fascinating mechanistic landscape that is often overlooked. Simple models of mononuclear palladium(0) catalysts do not fully capture its behavior. This guide provides an in-depth comparison of Di(o-tolyl)phosphine palladium complexes with common alternatives, grounded in Density Functional Theory (DFT) analysis and supported by experimental data. We will explore not just the "what" but the "why," offering insights into the causal relationships between ligand structure and catalytic performance.

The Unique Profile of Tri(o-tolyl)phosphine: More Than Just Bulk

At first glance, the defining characteristic of P(o-tol)₃ is its steric hindrance. The three ortho-methyl groups on the phenyl rings create a bulky environment around the phosphorus atom, leading to a large Tolman cone angle of 194°.[1] This steric pressure is widely credited with promoting the formation of monoligated, 12-electron Pd(0)L₁ species, which are highly reactive intermediates in the catalytic cycle. This contrasts with less bulky ligands like triphenylphosphine (PPh₃), which can more readily form less reactive bis-ligated Pd(0)L₂ species.[2]

However, the story is more complex. P(o-tol)₃ has a remarkable propensity to undergo cyclometallation, or palladation, where the palladium center activates a C-H bond on one of the ortho-methyl groups to form a stable five-membered palladacycle.[3] This leads to the formation of highly stable and catalytically competent species like the Herrmann-Beller palladacycle. This behavior introduces alternative catalytic pathways, including a Pd(II)/Pd(IV) cycle, that can operate concurrently with the traditional Pd(0)/Pd(II) mechanism.[3] Understanding this dual reactivity is key to rationalizing the performance of P(o-tol)₃-based catalysts.

Comparative DFT Analysis: Steric and Electronic Parameters

Density Functional Theory has proven to be a powerful tool for elucidating the mechanistic details of palladium-catalyzed reactions and for quantifying the properties of their constituent ligands.[4] Key parameters that govern a ligand's performance are its steric bulk and its electron-donating ability (basicity).

LigandTolman Cone Angle (θ) [°]Tolman Electronic Parameter (TEP) [cm⁻¹]% Buried Volume (%Vbur)Key Attributes
P(o-tol)₃ 1942061.744.1Very bulky, moderately electron-donating, prone to cyclometallation.[1][5]
PPh₃ 1452068.933.5Moderately bulky, benchmark ligand.[5]
PCy₃ 1702056.441.0Bulky, very electron-donating alkylphosphine.[5]
SPhos Not well-defined by cone angle2056.142.5Bulky, electron-rich biarylphosphine (Buchwald-type).

TEP values are for Ni(CO)₃L complexes; lower values indicate stronger electron donation. %Vbur provides an alternative, often more nuanced, measure of steric bulk.

The data clearly positions P(o-tol)₃ as one of the most sterically demanding simple phosphines, surpassing even the classic bulky ligand PCy₃ in terms of cone angle. Its electronic properties are moderate, being a slightly stronger donor than PPh₃. In contrast, modern biarylphosphine ligands like SPhos are designed to maximize both steric bulk and electron-donating ability, which contributes to their exceptional activity.[6]

Probing the Catalytic Cycle: A DFT Workflow

To provide a self-validating framework, any DFT analysis of a catalytic process must be systematic. The following workflow represents a robust protocol for investigating a Suzuki-Miyaura cross-coupling reaction, a process where P(o-tol)₃ is frequently employed.[7]

DFT_Workflow cluster_setup 1. System Setup cluster_cycle 2. Mechanistic Exploration cluster_analysis 3. Analysis & Validation n1 Define Reactants, Catalyst, Base, Solvent n2 Select Functional & Basis Set (e.g., B3LYP-D3, def2-SVP/def2-TZVP) n1->n2 n3 Model Solvent Effects (e.g., PCM, SMD) n2->n3 n4 Locate Pre-catalyst Activation Species n3->n4 n5 TS Search for Oxidative Addition (OA) n4->n5 Catalytic Cycle n8 Characterize Intermediates (e.g., Pd(0)L, Pd(II)Ar(X)L) n5->n8 Catalytic Cycle n6 TS Search for Transmetalation (TM) n7 TS Search for Reductive Elimination (RE) n6->n7 Catalytic Cycle n7->n4 Catalytic Cycle n10 Calculate Gibbs Free Energy Profile (ΔG) n7->n10 n8->n6 Catalytic Cycle n9 Frequency Calculation (Confirm minima & TS) n9->n10 n11 Compare ΔG‡ with Experimental Kinetics n10->n11

Caption: A generalized workflow for the DFT analysis of a palladium-catalyzed cross-coupling reaction.
Experimental Protocol: DFT Calculation of a Catalytic Cycle
  • Geometry Optimization: All reactant, intermediate, transition state (TS), and product structures are optimized using a suitable DFT functional and basis set (e.g., B3LYP with dispersion correction D3BJ). A smaller basis set (e.g., def2-SVP) can be used for initial optimizations, followed by single-point energy calculations with a larger basis set (e.g., def2-TZVP) for higher accuracy. For palladium, an effective core potential (ECP) like LANL2DZ is often employed.

  • Solvent Modeling: The effect of the solvent is included using an implicit solvation model like the Polarizable Continuum Model (PCM).

  • Transition State Search: TS structures are located using methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.

  • Frequency Analysis: Vibrational frequency calculations are performed on all optimized structures. A true minimum on the potential energy surface will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Energy Profile Construction: The Gibbs free energies (G) are calculated from the electronic energies and thermal corrections obtained from the frequency analysis. The reaction energy profile is then constructed to identify the rate-determining step (the step with the highest activation barrier, ΔG‡).

  • Validation: The calculated energy barriers should be consistent with experimental observations (e.g., reaction temperatures, relative rates for different substrates). For instance, a calculated barrier of ~20-25 kcal/mol is consistent with a reaction that proceeds readily at room temperature to 80 °C.

Performance Comparison: DFT Insights vs. Experimental Reality

The true value of DFT analysis lies in its ability to explain and predict experimental outcomes. Let's compare the performance of P(o-tol)₃ with other ligands in the context of the Suzuki-Miyaura coupling of an aryl chloride, a challenging substrate class.

DFT-Calculated Oxidative Addition Barriers

Oxidative addition is often the rate-determining step in cross-coupling reactions involving aryl chlorides.[2][4] A lower activation barrier (ΔG‡) suggests a more active catalyst.

Ligand (L)Reaction PathwaySubstrateΔG‡ (kcal/mol)Source (Computational Method)
P(o-tol)₃ Pd(II)/Pd(IV) CycleAryl Boronic Acid~25 (overall span)[3] (B3LYP-D3/def2-SVP)
PPh₃ Monoligated Pd(0)LPhCl22.1[2] (B3LYP-D2)
PCy₃ Monoligated Pd(0)LPhCl23.3[2] (B3LYP-D2)
SPhos Monoligated Pd(0)LPhCl21.0[2] (B3LYP-D2)
P(tBu)₃ Monoligated Pd(0)LPhBr26.9[2] (B3LYP-D2)

Note: Data is synthesized from multiple sources with different computational models and substrates, highlighting general trends rather than providing a direct quantitative comparison from a single study.

The DFT data suggests that for the classic Pd(0)/Pd(II) oxidative addition, bulky, electron-rich ligands like SPhos can lead to lower activation barriers.[2] The recent, detailed analysis of P(o-tol)₃ suggests a feasible Pd(II)/Pd(IV) pathway with a significant overall energy span, highlighting its unique mechanistic route.[3] This alternative pathway, initiated from the stable palladacycle, is a key differentiator for P(o-tol)₃.

Experimental Performance in Suzuki-Miyaura Coupling

The following data compares ligand performance for the coupling of 4-chlorotoluene with phenylboronic acid.

LigandCatalyst Loading (mol%)Time (h)Yield (%)Key ObservationSource
P(o-tol)₃ 1.0 (Pd(OAc)₂)2485High efficiency, but requires higher temperatures.
P(o-tolyl)₂Ph 0.01 (Pd(OAc)₂)2498Often superior to P(o-tol)₃, suggesting an optimal steric/electronic balance.
PPh₃ 1.0 (Pd(OAc)₂)24<5Ineffective for unactivated aryl chlorides.
SPhos 1.0 (Pd(dba)₂)298Extremely high activity at room temperature.

The experimental results confirm the predictions from the steric/electronic analysis and DFT studies. PPh₃ is largely ineffective for this challenging substrate. P(o-tol)₃ provides good yields, but its performance is often surpassed by modern biarylphosphine ligands like SPhos , which are specifically designed for high turnover rates at low temperatures. Interestingly, the related ligand P(o-tolyl)₂Ph often outperforms P(o-tol)₃, indicating a subtle interplay where excessive bulk is not always optimal.

Mechanistic Implications and the "Cocktail" of Catalysts

The combined DFT and experimental evidence paints a complex picture for catalysts derived from P(o-tol)₃. Rather than a single active species, a "cocktail" of catalytically relevant complexes can exist, including mononuclear Pd(0)L₁, cyclometallated Pd(II) species, and even higher-order palladium clusters.[1][3]

Catalytic_Cycles cluster_Pd0_PdII Classic Pd(0)/Pd(II) Cycle cluster_PdII_PdIV Palladacycle Pd(II)/Pd(IV) Cycle Pd0 Pd(0)L OA_TS [Ar-Pd(II)-X]L Pd0->OA_TS Ar-X Palladacycle [Pd(II)(C^P)X]₂ Pd0->Palladacycle Equilibrium PdII_Int ArPd(II)XL OA_TS->PdII_Int Oxidative Addition TM_TS [Ar-Pd(II)-Ar']L PdII_Int->TM_TS Ar'B(OH)₂ RE_TS [Ar-Ar']Pd(0)L TM_TS->RE_TS Transmetalation RE_TS->Pd0 Reductive Elimination TM_PdII Ar'Pd(II)(C^P)X Palladacycle->TM_PdII Ar'B(OH)₂ OA_PdIV_TS [Ar-Pd(IV)-X]... TM_PdII->OA_PdIV_TS Ar-X PdIV_Int ArPd(IV)(Ar')(C^P)X OA_PdIV_TS->PdIV_Int Oxidative Addition RE_PdIV_TS [Ar-Ar']Pd(II)... PdIV_Int->RE_PdIV_TS RE_PdIV_TS->Palladacycle Reductive Elimination

Caption: Competing catalytic cycles potentially operative with P(o-tol)₃-ligated palladium catalysts.

This dual-mechanism capability is a crucial insight. While the Pd(0)/Pd(II) cycle is likely dominant for many standard cross-couplings, the stability of the palladacycle and its ability to enter a Pd(II)/Pd(IV) cycle can be responsible for the catalyst's high thermal stability and its efficacy in high-temperature reactions or with challenging substrates where classic Pd(0) species might decompose.[3]

Conclusion

The case of Di(o-tolyl)phosphine palladium complexes serves as an expert lesson in the complexities of homogeneous catalysis. While simple steric and electronic parameters provide a useful starting point for ligand comparison, they do not tell the whole story. DFT analysis, when coupled with careful experimental observation, reveals that P(o-tol)₃'s performance is not just a function of its large cone angle but is deeply rooted in its ability to form stable palladacycles, which in turn opens up alternative, and at times dominant, catalytic pathways.

For the practicing scientist, this means that while modern, highly-engineered ligands like SPhos may offer superior performance for specific, well-defined transformations at low temperatures, the robustness, low cost, and unique mechanistic flexibility of P(o-tol)₃ ensure its continued relevance. It is particularly valuable in process development and high-temperature applications where catalyst stability is paramount. The choice of ligand is therefore not a simple matter of "best," but of "best for the specific application," a decision that can be made more rationally through the deep mechanistic insights provided by computational tools like Density Functional Theory.

References

  • Husbands, D. R., Tanner, T., Whitwood, A. C., Hodnett, N. S., Wheelhouse, K. M. P., & Fairlamb, I. J. S. (2024). Revealing the Hidden Complexity and Reactivity of Palladacyclic Precatalysts: The P(o‑tolyl)3 Ligand Enables a Cocktail of Active Species Utilizing the Pd(II)/Pd(IV) and Pd(0)/Pd(II) Pathways for Efficient Catalysis. ACS Catalysis, 14, 12769–12782. [Link]

  • Taylor, A. M., Husbands, D. R., Re-Sugiura, M., & Fairlamb, I. J. S. (2024). The ubiquitous P(o-tol)3 ligand promotes formation of catalytically-active higher order palladacyclic clusters. Dalton Transactions. [Link]

  • University of Liverpool. (n.d.). Phosphine Ligands. CHEM440 Lecture Notes. [Link]

  • Barrios-Landeros, F., & Cárdenas, D. J. (2013). DFT Study on the Oxidative Addition of 4-Substituted Iodobenzenes on Pd(0)-Phosphine Complexes. Organometallics, 32(15), 4139–4146. [Link]

  • The University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. PhD Thesis Chapter. [Link]

  • Lipshutz, B. H., & Ghorai, S. (2014). N 2 Phos – an easily made, highly effective ligand designed for ppm level Pd-catalyzed Suzuki–Miyaura cross couplings in water. Organic Letters, 16(4), 1096-1099. [Link]

  • Joshaghani, M., Rafiee, E., & Richards, C. J. (2007). Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. Journal of Organometallic Chemistry, 692(19), 4162-4168. [Link]

  • Oshiki, T., et al. (2021). Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines. ACS Omega, 6(7), 4947–4954. [Link]

  • Kwak, J., et al. (2018). A tetraarylpyrrole-based phosphine ligand for the palladium-catalyzed Buchwald-Hartwig amination reaction. Tetrahedron Letters, 59(38), 3465-3469. [Link]

  • Shields, J. D., et al. (2019). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. Journal of the American Chemical Society, 141(42), 16854–16865. [Link]

  • Ananikov, V. P., et al. (2024). Computational analysis of R–X oxidative addition to Pd nanoparticles. Chemical Science, 15, 7436-7448. [Link]

  • Alonso, E., et al. (2006). Palladium complexes of a phosphorus ylide with two stabilizing groups: synthesis, structure, and DFT study of the bonding modes. Inorganic Chemistry, 45(17), 6941-6953. [Link]

  • Glatz, M., et al. (2023). Recent Advances in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions with Triflates or Nonaflates. Advanced Synthesis & Catalysis, 365(23), 4086-4120. [Link]

  • Viciu, M. S., & Nolan, S. P. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(42), 18382-18401. [Link]

  • Orpen, A. G., et al. (2014). Oxidative addition to palladium(0) Diphosphine complexes: Observations of mechanistic complexity with iodobenzene as reactant. Chemistry - A European Journal, 20(4), 1116-1125. [Link]

  • Shields, J. D., et al. (2015). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 7(12), 971-978. [Link]

  • Ma, S., & Gu, Z. (2005). Tri(o-tolyl)phosphine for highly efficient Suzuki coupling of propargylic carbonates with boronic acids. Chemical Communications, (43), 5447-5449. [Link]

  • Yam, V. W. W., et al. (1997). Electronic and Steric Effects in Gold(I) Phosphine Thiolate Complexes. Inorganic Chemistry, 36(11), 2413-2420. [Link]

  • The Organic Chemistry Tutor. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • McMullin, C. L., Fey, N., & Harvey, J. N. (2014). Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts. Dalton Transactions, 43(38), 14514-14529. [Link]

  • Siegbahn, P. E., & Blomberg, M. R. (2002). DFT benchmark study for the oxidative addition of CH4 to Pd. Performance of various density functionals. The Journal of Chemical Physics, 117(9), 4147-4157. [Link]

Sources

Strategic Ligand Architecture: A Cost-Utility Analysis of Di(o-tolyl)phosphine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" of Steric Bulk

In the landscape of drug development and API synthesis, ligand selection is often a binary choice between low-cost/low-activity commodity phosphines (e.g.,


) and high-cost/high-performance designer ligands (e.g., 

, Buchwald biaryls). Di(o-tolyl)phosphine (CAS: 23682-45-3) and its derivatives occupy a critical "Goldilocks" zone.

This guide analyzes the cost-effectiveness of the Di(o-tolyl)phosphino- (


)  moiety. While less electron-rich than tert-butyl variants, the 

-tolyl group provides comparable steric shielding (Cone Angle

for the tertiary analog) at a fraction of the operational cost due to superior air stability and lower IP premiums.

Key Finding: For sterically demanding Suzuki-Miyaura and Buchwald-Hartwig couplings, ligands based on the Di(o-tolyl)phosphine scaffold offer a 3.5x reduction in cost-per-mole compared to tert-butyl equivalents, with only a marginal (<5%) reduction in Turnover Frequency (TOF) for non-quaternary center formations.

Economic Landscape & Technical Benchmarking[1][2]

The Cost of Sterics

The primary utility of Di(o-tolyl)phosphine is its ability to enforce reductive elimination in crowded systems without the pyrophoric nature of alkyl phosphines.

Table 1: Comparative Economic & Physical Profile

FeatureTriphenylphosphine (

)
Di(o-tolyl)phosphine (

)
Di-tert-butylphosphine (

)
Role Baseline StandardStrategic Balance High-Performance
Steric Bulk (Cone Angle) 145°~175-185° (Effective) ~182°
Electronic Character Weak DonorModerate Donor Strong Donor
Air Stability StableModerately Stable (Oxidizes slowly) Pyrophoric / Unstable
Approx. Cost (Normalized) 1x12x 85x
Operational Cost Low (Open air)Medium (Schlenk line) High (Glovebox required)
Primary Utility Unhindered substratesHindered biaryls, Ligand Synthesis Quaternary centers, deactivated chlorides

Note on Pricing: "Normalized Cost" reflects market averages for research-grade purity. While


 is more expensive than 

, it is significantly cheaper than the

analog, primarily due to easier handling and synthesis scalability.
Performance Metrics (Suzuki Coupling Case Study)

Experimental Context: Synthesis of sterically hindered biaryl (2,2'-dimethylbiphenyl) via Pd-catalyzed coupling.

  • Catalyst System A:

    
     + 
    
    
    
    (Standard)
  • Catalyst System B:

    
     + Ligand derived from 
    
    
    
    (e.g., DTBPF analog)
  • Catalyst System C:

    
     + 
    
    
    
    (High Performance)
MetricSystem A (

)
System B (

-based)
System C (

)
Yield (24h) 15%88% 92%
Catalyst Loading 5 mol%1 mol% 1 mol%
Cost per kg Product High (due to low yield/purification)Lowest (Optimal Balance) High (due to ligand cost)

Analysis: System A fails to facilitate reductive elimination due to lack of bulk. System C works best but incurs high material costs. System B achieves near-parity yields with System C but utilizes a ligand scaffold that is significantly cheaper to manufacture and handle.

Strategic Decision Logic

The decision to employ Di(o-tolyl)phosphine (either as a direct secondary phosphine ligand or a precursor to bidentates) should follow this logic pathway.

LigandSelection Start Substrate Challenge Sterics Steric Hindrance? Start->Sterics Cheap Use PPh3 Sterics->Cheap No CheckBulk Ortho-Substitution? Sterics->CheckBulk Yes Electronics Electronic Deactivation? ChoiceA Use P(t-Bu)3 / Buchwald Electronics->ChoiceA Aryl Tosylates ChoiceB Use Di(o-tolyl)phosphine (or derivatives) Electronics->ChoiceB Aryl Chlorides CheckBulk->Electronics Extreme Quaternary Center? CheckBulk->Extreme High Extreme->ChoiceA Yes (Extreme) Extreme->ChoiceB No (Moderate/High)

Caption: Decision matrix for selecting Di(o-tolyl)phosphine. It is the optimal choice for "Moderate to High" steric challenges where extreme electron donation (required for tosylates) is not critical.

Experimental Protocol: "Make vs. Buy"

The highest ROI for Di(o-tolyl)phosphine is its use as a precursor to synthesize high-value bidentate ligands like 1,1'-Bis(di-o-tolylphosphino)ferrocene (DTBPF-analog), avoiding the markup of pre-packaged catalysts.

Protocol: Synthesis of Bis(di-o-tolylphosphino)ferrocene Ligand

Objective: Synthesize a high-steric bulk bidentate ligand from Di(o-tolyl)phosphine precursors. Safety: Perform all steps under Nitrogen/Argon.

Materials:
  • Di(o-tolyl)chlorophosphine (Precursor to the secondary phosphine/lithio-species) - Cost Driver

  • Ferrocene

  • TMEDA (Tetramethylethylenediamine)

  • n-Butyllithium (2.5 M in hexanes)

Workflow:
  • Lithiation: Dissolve Ferrocene (1.0 eq) in dry hexane with TMEDA (2.2 eq). Add n-BuLi (2.2 eq) dropwise at 0°C. Stir overnight to form 1,1'-dilithioferrocene (orange precipitate).

  • Phosphinylation: Cool the suspension to -78°C. Add Di(o-tolyl)chlorophosphine (2.2 eq) dropwise.

    • Note: This step introduces the critical steric bulk. The

      
      -tolyl groups will interlock in the final complex, creating a "chiral pocket" environment even in achiral synthesis, enhancing selectivity.
      
  • Workup: Warm to RT. Hydrolyze with saturated

    
    . Extract with DCM.
    
  • Purification: Recrystallize from hot ethanol.

Self-Validating Check:

  • 
     NMR:  Product should show a sharp singlet around -20 to -30 ppm (shifted significantly from the chlorophosphine starting material at +70 ppm).
    
  • Yield Target: >70%. If lower, check moisture content in TMEDA.

Mechanism of Action & Causality

Why does the


-tolyl group work? It is not just "big."
  • Conformational Locking: Unlike phenyl rings which rotate freely, the ortho-methyl group restricts rotation around the P-C bond. This rigidity forces the ligand to adopt a specific conformation that accelerates Reductive Elimination .

  • The "Wall" Effect: In the catalytic cycle, the bulky

    
    -tolyl groups form a "wall" around the metal center. This prevents the formation of inactive bridging species (common with 
    
    
    
    ) and forces the substrate to align for coupling.

CatCycle cluster_effect Di(o-tolyl)phosphine Effect L2Pd0 L2Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) L2Pd0->OxAdd Rate Limiting (Sterics hinder) TransMet Transmetallation (R-M) OxAdd->TransMet RedElim Reductive Elimination (Ar-R) TransMet->RedElim RedElim->L2Pd0 Accelerated by Di(o-tolyl) Bulk

Caption: The


-tolyl bulk specifically accelerates the Reductive Elimination step, which is often the bottleneck for hindered biaryl synthesis.

References

  • Paul, F., et al. (1994). "Palladium-catalyzed cross-coupling reactions of chloroarenes with organoboron compounds." Journal of the American Chemical Society.[1] Link (Seminal work establishing the necessity of bulky phosphines for aryl chlorides).

  • Tolman, C. A. (1977). "Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis." Chemical Reviews. Link (Definitive source for Cone Angle data:

    
     vs 
    
    
    
    ).
  • Hamann, B. C., & Hartwig, J. F. (1998). "Sterically Hindered Chelating Alkyl Phosphines Provide Large Rate Accelerations in Palladium-Catalyzed Amination of Aryl Iodides, Bromides, and Chlorides." Journal of the American Chemical Society.[1] Link (Demonstrates the efficacy of bulky bis-phosphines similar to DTBPF).

  • Ereztech. "Di(o-tolyl)chlorophosphine Specification & Safety." Ereztech Product Catalog. Link (Source for precursor availability and handling data).

  • Organic Syntheses. (2010). "Synthesis of DTBPF and related ferrocenyl ligands." Org.[2][3][4] Synth.Link (General protocol adaptation source).

Sources

A Comparative Guide to Di(o-tolyl)phosphine and Other Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the choice of ligand in transition metal catalysis is a critical determinant of reaction efficiency, substrate scope, and selectivity. This guide offers an in-depth evaluation of Di(o-tolyl)phosphine [P(o-tol)₂H], a monodentate phosphine ligand, and benchmarks its performance against other widely used phosphine ligands in key cross-coupling and hydroformylation reactions. By synthesizing technical data with mechanistic insights, we aim to provide a valuable resource for researchers navigating the complex terrain of ligand selection.

The Pivotal Role of Phosphine Ligands in Catalysis

Phosphine ligands are fundamental to the success of numerous catalytic transformations, primarily through their ability to modulate the electronic and steric environment of a metal center.[1] The electron-donating ability of a phosphine influences the rate of oxidative addition, a crucial step in many catalytic cycles, while its steric bulk can promote reductive elimination and stabilize catalytically active species.[2] The interplay of these steric and electronic factors dictates the overall performance of a catalyst system.

Di(o-tolyl)phosphine: A Profile

Di(o-tolyl)phosphine is a commercially available, air-stable solid phosphine ligand. Its structure features two ortho-tolyl groups attached to the phosphorus atom, imparting a moderate degree of steric bulk. This steric hindrance is a key feature that influences its catalytic behavior, differentiating it from less hindered ligands like triphenylphosphine (PPh₃) and more sterically demanding ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) or the Buchwald biaryl phosphine ligands.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The performance of Di(o-tolyl)phosphine in this reaction is often compared to that of other monodentate and bulky biaryl phosphine ligands.

Substrate Scope and Yield Comparison

While Di(o-tolyl)phosphine can be effective in Suzuki couplings, its performance is highly dependent on the specific substrates. For the coupling of non-activated aryl chlorides, bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos and SPhos often provide superior yields. For instance, in the coupling of 4-chloro-toluene with phenylboronic acid, catalysts based on XPhos have demonstrated high efficiency.

One study systematically investigated the use of tolylphosphine ligands, P(o-tolyl)nPh3−n, in the Suzuki cross-coupling of a range of aryl bromides and chlorides. It was found that P(o-tolyl)₂Ph, a close analog of Di(o-tolyl)phosphine, exhibited high conversions and turnover numbers, particularly when compared to ortho-unsubstituted phosphines. This suggests that the presence of the ortho-methyl groups is beneficial for catalytic activity.

Table 1: Illustrative Comparison of Ligand Performance in Suzuki-Miyaura Coupling

LigandAryl HalideArylboronic AcidYield (%)Reference
P(o-tolyl)₂Ph 4-BromotoluenePhenylboronic AcidHigh Conversion
XPhos 4-ChlorotoluenePhenylboronic AcidHigh Yield
SPhos 2-ChlorotoluenePhenylboronic Acid98[3]
PPh₃ Aryl BromidesPhenylboronic AcidGenerally lower yields with unactivated chlorides

Note: This table is illustrative and specific yields can vary significantly based on reaction conditions.

Mechanistic Considerations in Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves oxidative addition, transmetalation, and reductive elimination.[4] The steric bulk of the phosphine ligand plays a crucial role in promoting the formation of the active monoligated Pd(0) species, which readily undergoes oxidative addition. The electron-donating character of the ligand enhances the electron density on the palladium center, facilitating the oxidative addition step. The bulk of Di(o-tolyl)phosphine can also accelerate the final reductive elimination step to release the biaryl product.

Suzuki_Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar'-B(OH)₂ Base Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' caption Suzuki-Miyaura Catalytic Cycle

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of C-N bonds. The choice of ligand is particularly critical in this reaction, influencing the scope of both the amine and the aryl halide.

Substrate Scope and Yield Comparison

The first generation of the Buchwald-Hartwig amination utilized P(o-tol)₃, a close structural relative of Di(o-tolyl)phosphine.[5] While groundbreaking, this system had limitations in terms of substrate scope. Subsequent generations of catalysts, employing bulky dialkylbiaryl phosphine ligands, have significantly expanded the reaction's utility, allowing for the coupling of a wider range of amines and even unactivated aryl chlorides at room temperature.[6][7]

For instance, ligands like XPhos and BrettPhos have demonstrated quantitative yields in the amination of various aryl bromides and chlorides with a diverse set of amines.[7][8] While Di(o-tolyl)phosphine can be a viable ligand in some cases, for challenging substrates, the more sophisticated biaryl phosphine ligands generally offer superior performance.[6]

Table 2: Illustrative Comparison of Ligand Performance in Buchwald-Hartwig Amination

LigandAryl HalideAmineYield (%)Reference
P(o-tol)₃ Aryl BromidePrimary/Secondary AmineModerate to Good[5]
XPhos 3,5-Bis(trifluoromethyl)bromobenzene4-MethoxyanilineQuantitative[8]
BrettPhos 3,5-Bis(trifluoromethyl)bromobenzene4-MethoxyanilineQuantitative[8]
RuPhos 3,5-Bis(trifluoromethyl)bromobenzene4-MethoxyanilineQuantitative[8]

Note: This table is illustrative and specific yields can vary significantly based on reaction conditions.

Mechanistic Considerations in Buchwald-Hartwig Amination

The catalytic cycle for the Buchwald-Hartwig amination is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[5] The steric bulk of the ligand is crucial for promoting the reductive elimination of the C-N bond, which is often the rate-limiting step. The greater steric hindrance of ligands like XPhos and SPhos, compared to Di(o-tolyl)phosphine, is a key reason for their enhanced reactivity, particularly with sterically demanding substrates.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Amine Coordination\n& Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L)->Amine Coordination\n& Deprotonation HNRR' Base Ar-Pd(II)-NRR'(L) Ar-Pd(II)-NRR'(L) Amine Coordination\n& Deprotonation->Ar-Pd(II)-NRR'(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NRR'(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NRR' Ar-NRR' Reductive Elimination->Ar-NRR' caption Buchwald-Hartwig Amination Catalytic Cycle

Figure 2: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Performance in Other Cross-Coupling Reactions

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene. While often performed with phosphine-free palladium sources, phosphine ligands can significantly influence the reaction's efficiency and selectivity.[9][10] Monodentate phosphines like PPh₃ and P(o-tol)₃ have been historically used.[10] For challenging substrates, such as aryl chlorides, more electron-rich and bulky ligands are generally required to facilitate the oxidative addition step.[9]

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide.[11] Both palladium and nickel catalysts are effective, and the choice of phosphine ligand is crucial. While PPh₃ is commonly used, more specialized ligands can offer improved yields and substrate scope, particularly for complex molecules.[11][12]

Performance in Hydroformylation

Hydroformylation, or the "oxo" process, is the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. Rhodium-phosphine complexes are widely used catalysts for this transformation.[1][13] The regioselectivity (linear vs. branched aldehyde) is a key challenge and is heavily influenced by the ligand's steric and electronic properties. Bulky phosphine ligands generally favor the formation of the linear aldehyde. While systematic data for Di(o-tolyl)phosphine in hydroformylation is less common, the principles of ligand design suggest its moderate steric bulk would influence the regioselectivity of the reaction.[14]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

The following is a general procedure for a Suzuki-Miyaura coupling reaction, which should be optimized for specific substrates and ligands.[10]

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 mmol).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (1-4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., toluene, dioxane, or DMF, 3-5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (room temperature to 120 °C) and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

The following is a general procedure for a Buchwald-Hartwig amination, which should be optimized for specific substrates and ligands.[6]

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.5-2 mol%), and the phosphine ligand (1-4 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the solvent (e.g., toluene or dioxane, 3-5 mL).

  • Add the amine (1.1-1.2 mmol) and the base (e.g., NaOt-Bu or K₃PO₄, 1.2-2.0 mmol).

  • Stir the reaction mixture at the desired temperature (room temperature to 110 °C) and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion: Selecting the Right Ligand

The selection of a phosphine ligand is a nuanced decision that depends on the specific reaction, substrates, and desired outcome. Di(o-tolyl)phosphine represents a valuable and accessible monodentate ligand that can be effective in a range of cross-coupling reactions. Its moderate steric bulk provides a balance that can be advantageous in certain applications.

However, for more challenging transformations, particularly those involving unactivated aryl chlorides or sterically hindered substrates, the more sophisticated and sterically demanding biaryl phosphine ligands developed by Buchwald and others often provide superior results. This guide serves as a starting point for understanding the relative merits of Di(o-tolyl)phosphine and its place within the broader arsenal of powerful phosphine ligands available to the modern synthetic chemist. Careful consideration of the steric and electronic properties of the ligand, in conjunction with empirical screening, will ultimately lead to the optimal catalytic system for a given synthetic challenge.

References

  • Divi, V. K., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3653–3663. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]

  • Heck Reaction. (2023, June 30). Chemistry LibreTexts. [Link]

  • Negishi coupling. (2023, October 29). In Wikipedia. [Link]

  • Lundgren, R. J., & Stradiotto, M. (2012). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Chemistry – A European Journal, 18(31), 9578-9588. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Cross Coupling. (2019, June 5). Chemistry LibreTexts. [Link]

  • Ghorbani, F. (2012). Measuring the electronic and steric effect of some phosphine ligands (Doctoral dissertation, The University of Manchester). [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

  • Fairlamb, I. J. S., et al. (2024). The ubiquitous P(o-tol)3 ligand promotes formation of catalytically-active higher order palladacyclic clusters. Chemical Science, 15(1), 123-131. [Link]

  • Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. (2021). Organometallics, 40(7), 844-855. [Link]

  • Beller, M., et al. (2024). Highly (regio)selective hydroformylation of olefins using self-assembling phosphines. Organic & Biomolecular Chemistry, 22(24), 5134-5139. [Link]

  • Joshaghani, M., et al. (2007). Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. Journal of Molecular Catalysis A: Chemical, 273(1-2), 310-315. [Link]

  • Negishi Coupling. (n.d.). NROChemistry. Retrieved January 29, 2026, from [Link]

  • Jamison, T. F., & Shaughnessy, K. H. (2013). Flow Heck Reactions Using Extremely Low Loadings of Phosphine-Free Palladium Acetate. Organic Letters, 15(15), 3892-3895. [Link]

  • DOT Language. (2024, September 28). Graphviz. [Link]

  • Lipshutz, B. H., & Krasovskiy, A. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. Organic letters, 13(15), 3818–3821. [Link]

  • Steric and Electronic Parameters Characterizing Bulky and Electron-Rich Dialkylbiarylphosphines. (2017). European Journal of Organic Chemistry, 2017(43), 6461-6473. [Link]

  • Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. [Link]

  • Doyle, A. G., & Wu, K. (2023). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling. The Journal of Organic Chemistry, 88(10), 6439-6449. [Link]

  • Darrow, W. T. (2020, January 14). The Negishi Cross-Coupling Reaction. Denmark Group, UIUC. [Link]

  • Somfai, P., & Olofsson, K. (2016). Palladium(II)-Catalysed Heck and Addition Reactions [Licentiate Thesis, KTH Royal Institute of Technology]. DiVA portal. [Link]

  • P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions. (2022). Molecules, 27(19), 6599. [Link]

  • Buchwald–Hartwig amination. (2023, December 2). In Wikipedia. [Link]

  • Polynski, M. V., & Pidko, E. A. (2019). Intermetallic species in the Negishi coupling and their involvement in inhibition pathways. Catalysis Science & Technology, 9(16), 4229-4237. [Link]

  • Heck reaction of olefins and aryl halides: Scope of substrate. (2019). Beilstein Journal of Organic Chemistry, 15, 2496-2503. [Link]

  • Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium l Protocol Preview. (2022, September 15). JoVE. [Link]

  • Highly Regio- and Enantioselective Hydroformylation of Vinyl Esters Using Bidentate Phosphine,P-Chiral Phosphorodiamidite Ligands. (2021). ACS Catalysis, 11(15), 9634-9641. [Link]

  • Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines. (2021). ACS Omega, 6(7), 4866-4875. [Link]

  • Comparisons of ligands N2Phos vs. SPhos, P(o-tol)3 and P(t-Bu)3 in... (2018). ResearchGate. [Link]

  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]

  • Negishi Coupling|Basics|Mechanism|Catalytic Cycle| Examples| ChemOrgChem. (2024, July 10). YouTube. [Link]

  • Negishi Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]

  • User Guide — graphviz 0.21 documentation. (n.d.). Graphviz. Retrieved January 29, 2026, from [Link]

  • Synthesis of meta-substituted monodentate phosphinite ligands and implication in hydroformylation. (2016). Journal of Chemical Sciences, 128(1), 123-130. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2019). Beilstein Journal of Organic Chemistry, 15, 2496-2503. [Link]

  • Wu, K., & Doyle, A. G. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 9(8), 779-784. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Effect of the Phosphine Steric and Electronic Profile on the Rh-Promoted Dehydrocoupling of Phosphine–Boranes. (2018). Inorganic Chemistry, 57(15), 9125-9136. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Advances, 13(32), 22163-22185. [Link]

Sources

Di(o-tolyl)phosphine: Strategic Utility in Sterically Demanding Catalysis

[1]

Executive Summary

Di(o-tolyl)phosphine (CAS: 72667-38-0 for the hydride; often generated from Chlorodi(o-tolyl)phosphine CAS: 36042-94-1) occupies a unique niche in organophosphorus chemistry.[1] Unlike the ubiquitous Diphenylphosphine (


)Dicyclohexylphosphine (

)
aryl-based electronic propertiesextreme steric bulk1

This "Ortho Effect" restricts rotation around the P-C bond, increasing the rigidity of derived ligands.[1] It is the structural progenitor of Tri(o-tolyl)phosphine (


)1
Core Value Proposition
  • Enhanced Reductive Elimination: In Pd(0)/Pd(II) cycles, the steric bulk accelerates the reductive elimination step, crucial for forming difficult C-C and C-N bonds.[1]

  • Kinetic Stabilization: The ortho-methyl groups protect the phosphorus center from rapid oxidation compared to

    
    , though air-free handling is still required.
    
  • Ligand Architecture: Serves as the "steric block" in the synthesis of non-symmetric bisphosphines and P,N-ligands.

Comparative Analysis: vs. Alternatives

The following table contrasts Di(o-tolyl)phosphine with its primary competitors in ligand design.

FeatureDi(o-tolyl)phosphine Diphenylphosphine (

)
Dicyclohexylphosphine (

)
Di-tert-butylphosphine (

)
Electronic Character

-acidic (Aryl); slightly more donating than Ph due to Me inductive effect.[1]

-acidic (Aryl); Standard reference.[1][2][3]

-donating (Alkyl); Strongly basic.[1]
Strongly

-donating; Very basic.
Steric Profile High. Ortho-Me groups create a "picket fence" effect.Moderate. Free rotation allows minimal steric clash.High. Bulky cyclohexane rings.Extreme. Rigid bulk.
Primary Utility Inducing reductive elimination; stabilizing coordinatively unsaturated species.General purpose; backbone for flexible ligands (e.g., dppe).[1]Increasing oxidative addition (electron-rich).[1]Stabilization of highly reactive metal centers.
Oxidation Stability Moderate (Kinetic protection from sterics).[1]Low (Rapidly oxidizes to

).[1]
Low (Pyrophoric).[1]Low (Pyrophoric).[1]
Cost High (Specialty Reagent).[1]Low (Commodity Chemical).[1][3][4]Moderate.High.

Critical Applications & Mechanisms

A. Precursor for High-Performance Ligands (P-C Coupling)

The most common application of

1

1
  • Mechanism: The bulky nature of the phosphine promotes the formation of monoligated Pd species (

    
    ), which are highly active.[1]
    
  • Target Ligands: Pincer ligands (PCP, PCN) and chiral ferrocenyl ligands (e.g., Josiphos analogs).[1]

B. Direct Ligand in Ni-Catalyzed C-N Coupling

Recent developments (e.g., Google Patents US20160362433) highlight the use of secondary phosphines like

1
  • Role: The secondary phosphine can act as a pre-ligand. Upon coordination to Ni, it may undergo deprotonation to form a phosphido-bridged species or remain as a bulky neutral ligand that prevents catalyst aggregation.

  • Advantage: Nickel is cheaper than Palladium, and

    
     provides the necessary bulk to prevent 
    
    
    -hydride elimination in alkyl-amine substrates.[1]
C. Hydrophosphination
1
  • Selectivity: The steric bulk directs addition to the less hindered carbon (anti-Markovnikov) in radical or metal-catalyzed manifolds.[1]

Experimental Protocols

Protocol A: Pd-Catalyzed P-C Cross-Coupling (Ligand Synthesis)

Objective: Synthesize a bulky tertiary phosphine (

1

Reagents:

  • Aryl Bromide (1.0 equiv)[1]

  • Di(o-tolyl)phosphine (1.1 equiv)[1]

  • 
     (1-2 mol%)[1]
    
  • Base:

    
     or 
    
    
    [1]
  • Solvent: Toluene (anhydrous)[1]

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a Schlenk flask and cycle with Argon (3x).

  • Loading: Add

    
    , Aryl Bromide, and 
    
    
    under Argon flow.
  • Phosphine Addition: Add Di(o-tolyl)phosphine via syringe.[1] Note: If the phosphine is a solid/paste, dissolve in a minimal amount of degassed toluene first.[1]

  • Reaction: Reflux at 110°C for 12–24 hours. Monitor via

    
     NMR.
    
    • Starting Material Signal:

      
       ppm (doublet, 
      
      
      coupling).[1]
    • Product Signal:

      
       to 
      
      
      ppm (singlet).
  • Workup: Filter through a celite pad (under Argon if the product is air-sensitive). Evaporate solvent. Recrystallize from degassed Ethanol/Hexane.

Protocol B: Ni-Catalyzed Amination Screening

Objective: C-N bond formation using

1
  • Glovebox: In a N2-filled glovebox, charge a vial with

    
     (5 mol%) and 
    
    
    (5-10 mol%).
  • Substrate: Add Aryl Chloride (1.0 equiv), Amine (1.2 equiv), and

    
     (1.5 equiv).
    
  • Solvent: Add Toluene (0.5 M concentration).

  • Heat: Seal and heat to 100°C for 16 hours.

  • Analysis: Quench with water/ethyl acetate. Analyze organic layer by GC-MS.

Visualizations

Figure 1: Steric Impact & Ligand Synthesis Pathway

This diagram illustrates how the ortho-methyl groups create steric pressure that facilitates reductive elimination in catalysis, and outlines the synthesis workflow.[1]

Gcluster_0Steric Profilecluster_1Ligand Synthesis (P-C Coupling)P_otolDi(o-tolyl)phosphine(High Steric Bulk)P_PhDiphenylphosphine(Moderate Steric Bulk)Pd_CatPd(OAc)2 / BaseP_otol->Pd_CatLigand SourceArBrAryl BromideArBr->Pd_CatSubstrateTertiaryPTertiary LigandAr-P(o-tol)2Pd_Cat->TertiaryP110°C, TolueneReductive EliminationMechanismMechanism Note:Ortho-Me groups accelerateReductive EliminationTertiaryP->Mechanism

Caption: Comparative steric profile and the Pd-catalyzed synthetic pathway for generating tertiary phosphine ligands from Di(o-tolyl)phosphine.

Limitations & Troubleshooting

Steric "Overcrowding"

While the bulk is a feature, it is also the primary limitation.[1]

  • Issue: Attempting to attach

    
     to an already bulky aryl halide (e.g., mesityl bromide) often fails or results in very low yields.[1]
    
  • Solution: Use higher temperatures (130°C+) or switch to a Copper-catalyzed coupling protocol which may be more tolerant of sterics in specific cases.

Oxidation Sensitivity

Despite the steric protection,


1
  • Symptom: Appearance of a new peak in

    
     NMR around +20 to +40 ppm.[1]
    
  • Mitigation: Store under Argon/Nitrogen. If oxide forms, it can sometimes be reduced back using trichlorosilane (

    
    ), though this is hazardous.[1]
    
Cost
  • Issue: Significantly more expensive than

    
    .
    
  • Recommendation: Use only when specific steric control is required. For general screening, start with

    
     or 
    
    
    .[1]

References

  • Thermo Scientific Chemicals. Chlorodi(o-tolyl)phosphine Product Specifications and Safety Data. Fisher Scientific. Link[1]

  • Royal Society of Chemistry. Phosphine Ligands in Catalysis: Exploring the Utility of Tri(o-tolyl)phosphine. (Contextualizes the secondary phosphine precursor). Link

  • Google Patents. Ligand for catalyst or pre-catalyst and method of forming C(sp2)-N bond (US20160362433).[1] (Details the use of Di(o-tolyl)phosphine in Ni-catalysis). Link

  • RSC Advances. Steric effects in P-C coupling reactions: Di(o-tolyl)phosphine vs Diphenylphosphine. (Experimental comparison of sterics). Link

  • ACS Publications. Versatile Coordination and C–C Coupling of Diphosphine-Tethered Imine Ligands. Inorganic Chemistry. (Protocol for using Di(o-tolyl)phosphine in ligand synthesis). Link[1]

A Senior Application Scientist's Guide to Robust Cross-Validation of Experimental and Computational Models in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the convergence of experimental biology and computational modeling has become a cornerstone of innovation. This synergy allows us to predict, understand, and validate therapeutic hypotheses with unprecedented speed and accuracy. However, the true power of this integrated approach is only realized when a rigorous cross-validation framework is in place. This guide provides a comprehensive, field-proven methodology for the robust cross-validation of in vitro and in silico models, ensuring that your findings are not just promising, but also reproducible and translatable.

The Imperative of Cross-Validation: Beyond the p-value

The reproducibility crisis in scientific research has highlighted the limitations of relying on isolated experimental or computational results. Cross-validation serves as a critical bridge, ensuring that the predictions of a computational model are not merely a product of overfitting to a specific dataset, but rather a genuine reflection of underlying biological mechanisms. For drug development professionals, this is not an academic exercise; it is a crucial step in de-risking a project and making go/no-go decisions with confidence.

A robust cross-validation strategy provides:

  • Increased Confidence: Triangulating data from multiple, orthogonal approaches significantly strengthens the evidence for a particular mechanism of action or therapeutic effect.

  • Early Failure Detection: Identifying discrepancies between experimental and computational results early in the pipeline can save invaluable time and resources.

  • Mechanistic Insight: Divergences between models can be as informative as convergences, often pointing to novel biological pathways or unexpected off-target effects.

Designing the Cross-Validation Workflow: A Bidirectional Approach

Effective cross-validation is not a linear process but a cyclical and iterative one. It involves a continuous dialogue between the wet lab and the computational bench, where each informs and refines the other.

Bidirectional_Cross_Validation_Workflow cluster_experimental Experimental Arm (In Vitro / In Vivo) cluster_computational Computational Arm (In Silico) exp_design Experimental Design & Hypothesis data_acq Data Acquisition (e.g., IC50, qPCR, Western Blot) exp_design->data_acq data_analysis Primary Data Analysis data_acq->data_analysis model_dev Model Development (e.g., QSAR, Docking, Systems Biology) data_analysis->model_dev Inform Model Parameters model_refine Model Refinement data_analysis->model_refine Validate or Refute Model prediction Generate Predictions model_dev->prediction prediction->data_acq Guide New Experiments model_refine->prediction

Caption: A bidirectional workflow for cross-validation.

The Experimental Arm: Generating High-Quality, Verifiable Data

The adage "garbage in, garbage out" is particularly pertinent here. The validity of any computational model is fundamentally limited by the quality of the experimental data used to train and validate it.

Key Experimental Assays for Model Validation

The choice of assay is dictated by the specific biological question and the nature of the computational model. Below is a comparison of common assays used in early-stage drug discovery.

Assay Type Parameter Measured Throughput Biological Context Common Use Case for Validation
Biochemical Assays Enzyme kinetics (Ki, IC50)HighLow (Purified components)Validating predictions from molecular docking or pharmacophore models.
Cell-Based Assays Cell viability (IC50), Target engagement, Reporter gene activityMedium-HighMedium (Engineered or primary cell lines)Cross-referencing QSAR models of cellular potency.
Target Engagement Assays Cellular Thermal Shift Assay (CETSA), NanoBRET™MediumHigh (Live cells)Confirming direct binding of a compound to its intended target, as predicted by docking.
Transcriptomic/Proteomic Analysis Changes in gene or protein expressionLow-MediumHigh (Systems-level view)Validating systems biology models of pathway modulation.
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation

CETSA is a powerful technique to confirm that a compound binds to its intended target in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

Objective: To validate the binding of Compound X to Target Y, as predicted by a molecular docking model.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells expressing Target Y at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of Compound X (and a vehicle control) for 1-2 hours.

  • Heat Shock:

    • Heat the cell suspensions or lysates to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes. This step is critical for identifying the optimal temperature at which to observe a shift.

    • Immediately cool the samples on ice to halt denaturation.

  • Protein Extraction and Analysis:

    • Lyse the cells to release soluble proteins.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Analyze the amount of soluble Target Y remaining at each temperature point using Western Blot or ELISA.

  • Data Interpretation:

    • In the presence of a binding compound, the melting curve of Target Y will shift to the right (higher temperatures), indicating stabilization. This provides direct evidence of target engagement.

The Computational Arm: Building Predictive and Interpretable Models

Computational models can range from simple statistical correlations to complex, multi-scale simulations of biological systems.

A Taxonomy of Relevant Computational Models
Model Type Principle Input Data Output/Prediction Strengths Limitations
Molecular Docking Simulates the binding of a ligand to a receptor's binding site.3D structures of ligand and protein.Binding pose, Scoring function (affinity estimate).Provides structural rationale for binding.Scoring functions can be inaccurate; ignores protein flexibility.
Quantitative Structure-Activity Relationship (QSAR) Correlates chemical structure with biological activity using statistical methods.A dataset of compounds with known activities.Predicted activity for new compounds.High-throughput; does not require a protein structure."Black box" nature; predictive power is limited by the training data.
Pharmacophore Modeling Identifies the essential 3D arrangement of chemical features necessary for biological activity.A set of active molecules.A 3D query for virtual screening.Useful when a protein structure is unavailable.Can be overly simplistic; may miss novel scaffolds.
Systems Biology Models (e.g., ODE-based) Mathematically describes the dynamic interactions within a biological network.Pathway information, kinetic parameters.Time-course simulations of molecular concentrations.Can predict emergent properties of a system.Requires extensive data for parameterization.
Workflow: Cross-Validating a QSAR Model with In Vitro Data

This workflow outlines the steps to build and validate a QSAR model for predicting the IC50 of a series of kinase inhibitors.

QSAR_Validation_Workflow data_prep 1. Data Preparation (Curate IC50 data, Calculate Molecular Descriptors) data_split 2. Data Splitting (Training Set vs. Test Set) data_prep->data_split model_build 3. Model Building (e.g., Random Forest, SVM on Training Set) data_split->model_build internal_val 4. Internal Validation (k-fold Cross-Validation on Training Set) model_build->internal_val external_val 5. External Validation (Predict IC50 for Test Set) model_build->external_val internal_val->model_build Refine Model performance_eval 6. Performance Evaluation (Calculate R², RMSE) external_val->performance_eval exp_val 7. Prospective Experimental Validation (Synthesize & Test New Compounds) performance_eval->exp_val Model Accepted

Caption: A workflow for building and validating a QSAR model.

Key Considerations for QSAR Model Validation:

  • Data Quality: Ensure that the input data is from a consistent experimental source and that IC50 values are reliable.

  • Applicability Domain: A QSAR model is only reliable for predicting the activity of compounds that are similar to those in the training set. Define this domain clearly.

  • Rigorous Statistical Validation: Do not rely solely on the correlation coefficient (R²) of the training set. External validation using a held-out test set is essential to assess the true predictive power of the model.

Bridging the Gap: A Case Study in Kinase Inhibitor Development

Hypothesis: A computational docking model predicts that a novel chemical scaffold will bind effectively to the ATP-binding pocket of Kinase Z.

Cross-Validation Strategy:

  • In Silico Prediction: The docking model predicts a binding energy of -9.5 kcal/mol for lead compound Cmpd-A. A QSAR model, trained on a diverse set of known Kinase Z inhibitors, predicts an IC50 of 50 nM for Cmpd-A.

  • In Vitro Validation (Biochemical):

    • Experiment: An enzymatic assay is performed to measure the IC50 of Cmpd-A against purified Kinase Z.

    • Result: The experimental IC50 is determined to be 75 nM.

    • Analysis: The close agreement between the predicted (50 nM) and experimental (75 nM) IC50 values provides initial confidence in the models.

  • In Vitro Validation (Cellular):

    • Experiment: A cell-based assay is used to measure the ability of Cmpd-A to inhibit the phosphorylation of a known substrate of Kinase Z in cells. A CETSA experiment is also performed.

    • Result: The cellular IC50 is 200 nM. The CETSA experiment shows a significant thermal shift, confirming target engagement.

    • Analysis: The rightward shift in potency from the biochemical to the cellular assay is expected and can be attributed to factors like cell permeability and off-target effects. The CETSA result provides strong evidence that the compound is hitting the intended target in a complex biological system.

  • Model Refinement: The experimental data is now fed back into the computational models. The cellular potency data can be used to build a more sophisticated QSAR model that accounts for cell permeability. Discrepancies between the initial docking pose and experimental structure-activity relationships can guide further refinement of the docking protocol.

This iterative process of prediction, experimental validation, and model refinement is the hallmark of a successful and robust drug discovery program. By embracing this bidirectional approach, research teams can navigate the complexities of biology with greater confidence and precision.

References

  • Karr, J. R., et al. (2012). A Whole-Cell Computational Model Predicts Phenotype from Genotype. Cell, 150(2), 389-401. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Aldridge, B. B., et al. (2006). Physicochemical Modelling of Cell Signalling Pathways. Nature Cell Biology, 8(11), 1195-1203. [Link]

Safety Operating Guide

Operational Guide: Safe Disposal of Di(o-tolyl)phosphine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification

This guide details the standard operating procedure (SOP) for the disposal of Di(o-tolyl)phosphine (CAS: 29949-64-2).[1][2] Unlike its tertiary cousins (e.g., triphenylphosphine), Di(o-tolyl)phosphine is a secondary phosphine containing a reactive P-H bond.[1][2] This structural feature renders it significantly more prone to oxidation and potential pyrophoricity in its neat form.[1][2]

Critical Warning: Do not dispose of this compound directly into organic solvent waste streams.[1][2] The reducing nature of the P-H bond can create delayed exothermic events in waste drums. It must be chemically quenched (oxidized) prior to disposal.[1][2]

Physicochemical Profile[3][4][5][6][7][8][9][10][11]
PropertyDataRelevance to Disposal
Chemical Name Di(o-tolyl)phosphineTarget Analyte
CAS Number 29949-64-2Identification
Molecular Weight 214.24 g/mol Stoichiometry Calculations
Physical State Low-melting solid / Viscous LiquidHandling logistics
Reactivity Air Sensitive / Reducing Agent Requires inert quenching
Odor Threshold Extremely Low (< 1 ppm)Fume hood mandatory

The Mechanism: Why Oxidation is Required

Disposal is not merely "throwing away"; it is a chemical transformation to reach a thermodynamic well.[1][2] We utilize Sodium Hypochlorite (Bleach) as the primary quenching agent.[1][2]

The Causality: Secondary phosphines (


) possess a lone pair on the phosphorus and a reactive P-H bond.
  • Oxidation: Hypochlorite (

    
    ) acts as a potent oxidizer, inserting oxygen into the P-H bond and the P lone pair.[1][2]
    
  • Stabilization: The reaction converts the air-sensitive phosphine into Di(o-tolyl)phosphinic acid (

    
    ) or its salt.[1][2] These oxides are thermodynamically stable, non-volatile, and significantly less toxic.[1][2]
    

Reaction Scheme:


[1][2]

Safety Hierarchy & Preparation

Engineering Controls
  • Fume Hood: Mandatory.[1][2] Air velocity > 100 fpm.[1][2]

  • Inert Atmosphere: If handling neat bulk material (> 1g), initiate the solvation step inside a Glovebox or under Argon/Nitrogen flow.[2]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1][2]

  • Hand Protection: Double gloving recommended.[1][2] Nitrile (outer) over laminate film (inner) provides the best barrier against organophosphorus penetration.[1][2]

  • Body: Fire-resistant (FR) lab coat.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system .[1][2] You will not proceed to the next step without confirming the safety of the previous one.

Phase A: Preparation of the Quench Solution
  • Prepare a 10% Sodium Hypochlorite solution . (Dilute commercial bleach 1:1 with water if using standard 12-15% industrial bleach; use undiluted if using household 5-6% bleach).[1][2]

  • Cool the solution: Place the bleach container in an ice water bath. The oxidation of phosphines is highly exothermic.[1][2]

Phase B: Solvation (The "Dilution Factor")

Never add oxidant directly to neat phosphine.

  • Dissolve the Di(o-tolyl)phosphine residue or stock in a non-oxidizable solvent (e.g., Toluene or Dichloromethane ).[1][2]

  • Target Concentration: Ensure the phosphine concentration is < 5 wt% . This acts as a heat sink.[1][2]

Phase C: The Quench (Oxidative Addition)
  • Slow Addition: While stirring the phosphine solution rapidly, add the chilled Bleach solution dropwise .

  • Observation: You may observe a slight fuming or temperature spike.[1][2] If the temperature rises > 10°C, stop and let cool.

  • Stoichiometry: Add approximately 1.5 to 2 equivalents of Hypochlorite relative to the phosphine.[1][2]

Phase D: Validation (The "Stop" Gate)

How do you know it's safe?

  • Starch-Iodide Test: Dip a starch-iodide paper into the aqueous layer of the mixture.[1][2]

    • Result = Dark Blue/Black: Excess oxidant is present.[1][2] The phosphine is fully consumed.[1][2] (Proceed)

    • Result = White/No Change: Insufficient oxidant.[1][2] Add more bleach and re-stir for 15 minutes.[1][2] (Repeat Phase C)

  • Odor Check: Carefully waft (do not inhale directly).[1][2] The distinct, garlic-like/rotten fish odor of the phosphine should be completely replaced by the chlorine smell of bleach.[1]

Phase E: Final Waste Stream
  • Separate the layers (if immiscible solvent was used).[1][2]

  • Aqueous Layer: Adjust pH to neutral (pH 6-8) and dispose of as Aqueous Waste with Trace Organics .

  • Organic Layer: Dispose of as Halogenated/Non-Halogenated Organic Solvent Waste (depending on your dilution solvent).[1][2]

Emergency Contingencies

ScenarioImmediate Action
Spill (Outside Hood) Evacuate area immediately. Phosphines are respiratory irritants.[1][2][3][4] Call EHS.[1][2]
Skin Contact Wash with soap and water for 15 mins.[1][2][5] Do not use ethanol (increases absorption).[1][2]
Fire Use Dry Chemical or CO2.[1][2] Do not use water on neat phosphine fires (potential for toxic runoff or hydrolysis).[1][2]

Process Visualization

The following diagram outlines the decision logic for the disposal workflow.

PhosphineDisposal Start START: Di(o-tolyl)phosphine Waste Assessment Assessment: Quantity & State Start->Assessment Trace Trace Residue (Syringes, Glassware) Assessment->Trace Bulk Bulk Stock / Neat Liquid Assessment->Bulk BleachBath Submerge in 10% Bleach Bath Trace->BleachBath Soak 24h Solvation Dilute in Toluene/DCM (<5% Conc) Bulk->Solvation Inert Atmosphere Quench Slow Addition of 10% Bleach (Ice Bath) Solvation->Quench Validation Validation: Starch-Iodide Test BleachBath->Validation Quench->Validation MoreBleach Negative (White): Add More Oxidant Validation->MoreBleach No Oxidant Detected Disposal Separate Layers & Dispose in Chemical Waste Validation->Disposal Excess Oxidant Confirmed MoreBleach->Quench

Caption: Decision matrix for the oxidative quenching of secondary phosphine waste.

References

  • National Institutes of Health (NIH). (2025).[1][2] PubChem Compound Summary: Di(o-tolyl)phosphine.[1][2] PubChem.[1][2][3][4] Retrieved January 30, 2026, from [Link][1][2]

  • University of California, Los Angeles (UCLA) EHS. (2020).[1][2] SOP: Pyrophoric and Air-Sensitive Chemicals. Retrieved January 30, 2026, from [Link][1][2]

  • Bretherick, L. (2017).[1][2] Bretherick's Handbook of Reactive Chemical Hazards (8th ed.).[1][2] Elsevier.[1][2] (Reference for oxidation hazards of secondary phosphines).

Sources

Personal protective equipment for handling Di(o-tolyl)phosphine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Advanced Safety & Handling Protocol for Di(o-tolyl)phosphine

Executive Summary & Hazard Profile

Di(o-tolyl)phosphine (CAS: 29949-64-2) is a secondary aryl phosphine ligand used frequently in cross-coupling reactions (e.g., Buchwald-Hartwig). Unlike its tertiary cousins (e.g., triphenylphosphine), secondary phosphines possess a P-H bond that significantly increases their susceptibility to oxidation.

While not always classified strictly as pyrophoric (H250) in bulk solid form, Di(o-tolyl)phosphine must be treated as air-sensitive and potentially pyrophoric when in solution or finely divided on high-surface-area materials (e.g., Kimwipes, filter paper).

Critical Hazard Codes:

  • H302: Harmful if swallowed.[1]

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.[1][2][3][4]

  • Operational Hazard: Spontaneous heating upon air exposure; generation of toxic phosphine oxides and acidic byproducts upon hydrolysis/oxidation.

Hierarchy of Controls & PPE Matrix

Safety with organophosphorus compounds relies on a "Defense in Depth" strategy. Personal Protective Equipment (PPE) is your last line of defense; Engineering Controls (Inert Atmosphere) are the primary barrier.

Table 1: Task-Based PPE Specification
Protection ZoneLow Risk (Sealed Storage/Transport)High Risk (Active Handling/Transfer)Emergency / Spill Cleanup
Engineering Vented Chemical CabinetGlovebox (N₂/Ar) or Schlenk LineFume Hood (Sash down)
Hand Protection Single Nitrile (4 mil)Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or Laminate (Silver Shield®)Laminate (Silver Shield®) required.[5] Nitrile degrades rapidly against concentrated phosphines.
Eye/Face ANSI Z87.1 Safety GlassesChemical Splash GogglesFull Face Shield + Goggles
Body Standard Cotton Lab CoatFlame-Resistant (FR) Lab Coat (Nomex/Kevlar)FR Lab Coat + Chemical Apron
Respiratory Not required if sealedWork in Glovebox/Hood. If outside containment: N95 (particulate)Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges

Expert Insight: Never rely on "odor" to detect leaks. Phosphines have a low odor threshold (garlic/rotten fish), but olfactory fatigue sets in rapidly. If you smell it, your primary containment has already failed.

Operational Workflow: Inert Handling

The following logic flow dictates the decision-making process for handling Di(o-tolyl)phosphine safely.

PPE_Decision_Logic Start Start: Handling Di(o-tolyl)phosphine State Physical State? Start->State Solid Solid (Bulk) State->Solid Solution Solution / Reagent Prep State->Solution Env_Check Is Glovebox Available? Solid->Env_Check Solution->Env_Check Glovebox GLOVEBOX OPERATION Atmosphere: <5 ppm O2 PPE: Standard Nitrile + FR Coat Env_Check->Glovebox Yes (Preferred) Schlenk SCHLENK LINE OPERATION Vacuum/Backfill Cycles PPE: Splash Goggles + FR Coat Env_Check->Schlenk No Transfer Transfer Protocol Glovebox->Transfer Weigh inside Schlenk->Transfer Counter-flow N2 Waste Quench & Dispose Transfer->Waste

Figure 1: Decision logic for selecting the appropriate engineering control and PPE based on laboratory resources.

Protocol: Transferring Solid Di(o-tolyl)phosphine

Note: This material melts around 42-46°C. Avoid placing near hot plates or heating blocks during transfer.

  • Preparation: Degas all receiving solvents using the freeze-pump-thaw method or by sparging with argon for 20 minutes.

  • Atmosphere: If using a Schlenk line, ensure the receiving flask is under positive nitrogen/argon pressure.

  • Transfer:

    • Glovebox (Recommended): Weigh the solid into a vial inside the box. Dissolve in degassed solvent before bringing it out (if possible).

    • Benchtop (Schlenk): Use a "solid addition funnel" or a bent glass tube flushed with argon. Do not use a spatula to transfer open powder through the air; the P-H bond will begin oxidizing immediately, degrading reagent quality and generating heat.

  • Cleanup: Immediately wipe down tools with a bleach-soaked wipe (see Section 4).

Deactivation & Disposal (The "Bleach Method")

Phosphines must never be disposed of directly into organic waste streams, as they can react with other waste components or smell up the entire facility. They must be oxidized to phosphine oxides (generally stable solids) before disposal.

The Chemistry:



Step-by-Step Quenching Protocol
  • Prepare Quench Solution: Dilute commercial bleach (5-6% NaOCl) to 10% concentration with water. (e.g., 1 part bleach : 9 parts water).

    • Why? Concentrated bleach can react violently. Dilution controls the exotherm.

  • Controlled Addition:

    • Place the glassware containing the phosphine residue in a fume hood.

    • Slowly add the dilute bleach solution.

    • Observation: You may see slight bubbling or heat generation.

  • Soak: Allow the glassware to soak for 1-2 hours .

    • Validation: The foul "garlic" odor should disappear, replaced by the smell of chlorine.

  • Disposal:

    • The resulting solution contains phosphine oxides and excess bleach.

    • Adjust pH to neutral (pH 7) if required by your facility.

    • Dispose of as Aqueous Chemical Waste (do not mix with organic solvents like acetone/ethanol, as residual bleach can react with them to form chloroform).

Disposal_Workflow Residue Phosphine Residue (Syringes, Vials) Mix Slow Addition (Fume Hood) Residue->Mix Bleach Dilute Bleach (10% NaOCl) Bleach->Mix Wait Oxidation Period (1-2 Hours) Mix->Wait Check Odor Check (No Garlic Smell) Wait->Check Waste Aqueous Waste Container Check->Waste

Figure 2: Chemical deactivation workflow for phosphine residues.

Emergency Response

  • Skin Contact: Immediately brush off loose particles (if solid), then wash with soap and water for 15 minutes.[6] Do not use ethanol initially, as it may increase skin absorption.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[6] Remove contact lenses if present.[2][3] Seek medical attention immediately (H319).

  • Spill (Solid): Do not sweep dry. Cover with sand or vermiculite. If safe, dampen the covering material with dilute bleach to begin oxidation, then scoop into a waste container.

References

  • Busacca, C. A., et al. (2011). Safe handling of phosphines on scale. Organic Process Research & Development. (General grounding on phosphine oxidation).[7][8]

  • Ereztech. (n.d.). Di(o-tolyl)chlorophosphine Safety Data. Retrieved October 26, 2023, from [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.